molecular formula C7H2F3N B012505 2,4,6-Trifluorobenzonitrile CAS No. 103498-69-7

2,4,6-Trifluorobenzonitrile

Cat. No.: B012505
CAS No.: 103498-69-7
M. Wt: 157.09 g/mol
InChI Key: HTKFGTCCOJIUIK-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H2F3N and its molecular weight is 157.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trifluorobenzonitrile
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKFGTCCOJIUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353182
Record name 2,4,6-Trifluorobenzonitrile
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Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96606-37-0
Record name 2,4,6-Trifluorobenzonitrile
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Record name 2,4,6-Trifluorobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile, a fluorinated aromatic nitrile, is a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a trifluorinated benzene (B151609) ring coupled with a nitrile functional group, imparts desirable properties such as enhanced metabolic stability and lipophilicity, making it a valuable intermediate in drug design.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and structured data for ease of reference and application in research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Molecular Properties
PropertyValueSource(s)
Chemical Name This compound[1][3]
Synonyms 2,4,6-Trifluoro-benzonitrile[1]
CAS Number 96606-37-0[1][4]
Molecular Formula C₇H₂F₃N[2][4]
Molecular Weight 157.09 g/mol [3][4]
Appearance White to off-white crystalline powder[1][2]
Purity ≥97%[4]
Physicochemical Properties
PropertyValueConditionsSource(s)
Melting Point 57-61 °C[1][5]
58-61 °C[2]
59-63 °C(lit.)[4]
Boiling Point 92 °CNot Specified[5]
166.5 ± 35.0 °Cat 760 mmHg[1]
179 °CNot Specified[2]
Density 1.4 ± 0.1 g/cm³Not Specified[1][5]
Refractive Index 1.464Not Specified[1][5]
Vapor Pressure 1.8 ± 0.3 mmHgat 25°C[1]
Flash Point 54.5 ± 25.9 °C[1]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method. A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then placed in a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For accurate determination, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.

Boiling Point Determination

The boiling point can be determined by distillation. A small quantity of the liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, at a given atmospheric pressure, is the boiling point. Due to the discrepancies in reported values, it is crucial to record the atmospheric pressure at the time of measurement and, if necessary, apply a pressure correction to normalize the boiling point to standard pressure (760 mmHg).

Density Measurement

The density of solid this compound can be determined by the displacement method. A known mass of the solid is added to a graduated cylinder containing a liquid in which the solid is insoluble, and the volume of the displaced liquid is measured. The density is then calculated by dividing the mass of the solid by the volume it displaces.

Refractive Index Measurement

For solid samples like this compound, the refractive index can be measured by melting the solid and using a refractometer. A drop of the molten solid is placed on the prism of the refractometer, and the refractive index is read. The measurement is typically performed at a standard temperature, such as 20 °C, using the sodium D-line (589 nm).

Spectral Properties and Structural Analysis

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups.

  • Experimental Protocol (FTIR): An FTIR spectrum can be obtained using a Bruker Tensor 27 FT-IR spectrometer.[3] A common method for solid samples is to dissolve the compound in a volatile solvent like dichloromethane, apply a drop of the solution to a KBr or NaCl plate, and allow the solvent to evaporate, leaving a thin film of the compound for analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure.

  • Experimental Protocol (¹⁹F NMR): A ¹⁹F NMR spectrum can be recorded on an instrument such as a Varian A56/60A spectrometer.[3] The sample is typically dissolved in a deuterated solvent to provide a lock signal for the spectrometer.

Crystal Structure Analysis

The crystal structure of this compound has been determined by X-ray crystallography. The analysis revealed the presence of three crystallographically independent molecules in the crystal structure.[4][6] This information is crucial for understanding the solid-state packing and intermolecular interactions of the compound.[6]

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.

G MolecularStructure Molecular Structure (C₇H₂F₃N) IntermolecularForces Intermolecular Forces MolecularStructure->IntermolecularForces determines Spectra Spectroscopic Data (IR, NMR) MolecularStructure->Spectra confirmed by CrystalStructure Crystal Structure MolecularStructure->CrystalStructure determines PhysicalState Physical State (Solid at STP) IntermolecularForces->PhysicalState influences MeltingPoint Melting Point (57-63 °C) IntermolecularForces->MeltingPoint determines BoilingPoint Boiling Point (e.g., 166.5 °C @ 760 mmHg) IntermolecularForces->BoilingPoint determines Density Density (1.4 g/cm³) PhysicalState->Density property of RefractiveIndex Refractive Index (1.464) PhysicalState->RefractiveIndex property of VaporPressure Vapor Pressure (1.8 mmHg @ 25°C) BoilingPoint->VaporPressure related to Purity Purity Purity->MeltingPoint affects range CrystalStructure->Density influences

Caption: Interrelationships of this compound's physical properties.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound. The tabulated data, coupled with standardized experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for the effective and safe utilization of this versatile compound in the synthesis of novel and impactful chemical entities.

References

2,4,6-Trifluorobenzonitrile chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4,6-Trifluorobenzonitrile: Structure, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 96606-37-0), a key fluorinated building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details the compound's chemical structure, physicochemical properties, and analytical characterization methods. Furthermore, it presents detailed experimental protocols, synthesis pathways, and highlights its significant applications, particularly as a versatile intermediate for pharmaceuticals and agrochemicals.

Introduction

This compound is a fluorinated aromatic nitrile that has gained significant attention for its unique properties and diverse applications in organic chemistry.[1] With the molecular formula C₇H₂F₃N, this compound serves as a crucial intermediate for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of three fluorine atoms on the benzene (B151609) ring enhances the molecule's stability and reactivity, making it an ideal precursor for drug candidates where improved metabolic stability and lipophilicity are desired.[1][2][3] This compound typically appears as a white to off-white crystalline powder, which is convenient for handling in laboratory and industrial settings.[1]

Chemical Structure and Properties

Chemical Identifiers
  • IUPAC Name: this compound[4]

  • CAS Number: 96606-37-0[4]

  • Molecular Formula: C₇H₂F₃N[1][4]

  • InChI Key: HTKFGTCCOJIUIK-UHFFFAOYSA-N[4]

  • Canonical SMILES: C1=C(C=C(C(=C1F)C#N)F)F[4]

  • Synonyms: 2,4,6-Trifluoro-benzonitrile, Benzonitrile, 2,4,6-trifluoro-[1][4]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight157.09 g/mol [1][4]
AppearanceWhite to off-white crystalline powder[1][5]
Melting Point57 - 63 °C[1]
Boiling Point166.5 ± 35.0 °C (at 760 mmHg)[1]
Density1.4 ± 0.1 g/cm³[1][5]
Flash Point54.5 ± 25.9 °C[1]
Vapor Pressure1.8 ± 0.3 mmHg (at 25 °C)[1]
Topological Polar Surface Area23.8 Ų[4]
XLogP31.9[4][5]
Refractive Index1.464[1]
Purity/Assay≥97%[6]

Synthesis Pathway

This compound can be synthesized from multi-halogenated precursors. A notable method involves a two-step process starting from pentachlorobenzonitrile, which is first fluorinated and then dechlorinated to yield the final product.[7]

G A Pentachlorobenzonitrile B 3,5-dichloro-2,4,6-trifluorobenzonitrile A->B  Fluorination  Reagent: Anhydrous KF  Solvent: Sulfolane  Temp: 130-160 °C C This compound B->C  Dechlorination & Hydrogenolysis  Catalyst: First Catalyst (e.g., Pd/C)  Reagent: H₂

Caption: Synthesis pathway of this compound.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on standard analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • Nitrile (C≡N) Stretch: A sharp, medium-to-strong absorption band is expected in the range of 2220-2260 cm⁻¹.

  • Aromatic C=C Stretch: Multiple sharp bands of variable intensity appear between 1400-1600 cm⁻¹.

  • C-F Stretch: Strong absorption bands are characteristic in the fingerprint region, typically between 1100-1400 cm⁻¹.

  • Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) of the FT-IR spectrometer is clean. Record a background spectrum.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a suitable number of scans (e.g., 32 or 64) for a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise arrangement of atoms.

  • ¹H NMR: The spectrum will show a signal for the two aromatic protons. Due to coupling with the three adjacent fluorine atoms (²JHF and ⁴JHF), this signal will appear as a complex multiplet.

  • ¹³C NMR: The spectrum will display distinct signals for the seven carbon atoms, with their chemical shifts and splitting patterns influenced by coupling to the fluorine atoms (JCF).

  • ¹⁹F NMR: This is a powerful tool for fluorinated compounds. The spectrum is expected to show two signals corresponding to the two chemical environments of the fluorine atoms (F at C2/C6 and F at C4), with complex splitting due to F-F and F-H coupling.

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution into a standard 5 mm NMR tube.

  • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Expected Mass: The compound has a monoisotopic mass of 157.0139 Da.[4] High-resolution mass spectrometry (HRMS) should confirm this value, corresponding to the molecular formula C₇H₂F₃N.

  • Fragmentation: The fragmentation pattern can provide further structural information.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Separation & Analysis: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by electron impact, EI) and detected.

Applications in Research and Development

This compound is a versatile intermediate primarily used in:

  • Pharmaceutical Synthesis: It serves as a building block for creating fluorinated drug candidates. The trifluorophenyl moiety can enhance drug properties such as metabolic stability, binding affinity, and bioavailability.[2][3]

  • Agrochemical Development: It is used in the synthesis of advanced herbicides and pesticides, where the fluorine atoms can increase the biological activity and stability of the final product.[1][3]

  • Materials Science: The compound is also utilized in the production of specialty polymers and coatings where its fluorinated nature imparts desirable characteristics like thermal stability and chemical resistance.[3]

  • Organic Reactions: It readily participates in reactions such as nucleophilic aromatic substitution and cross-coupling, allowing for the construction of complex molecular architectures.[1]

The following diagram illustrates a typical laboratory workflow for a reaction involving this compound as a starting material, based on a documented procedure.[5]

G cluster_reaction Reaction Setup cluster_workup Product Work-up & Isolation A Dissolve 2,4,6-TFB in Ethanol (B145695) B Heat to 60 °C A->B C Add Hydrazine (B178648) Hydrate (B1144303) B->C D Monitor by TLC C->D E Evaporate Solvent D->E Reaction Complete F Add H₂O & Extract with Ethyl Acetate E->F G Combine & Wash Organic Layers F->G H Dry over Na₂SO₄ G->H I Evaporate to yield Crude Product H->I

Caption: Example experimental workflow using this compound.

Detailed Experimental Protocol

This section provides a detailed methodology for a reaction using this compound as a starting material, as adapted from the literature.[5]

Synthesis of 2,4,6-Trifluorobenzohydrazide
  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (5g, 31.8 mmol, 1.0 eq.) in 50 mL of ethanol.

  • Heating: Heat the resulting solution to 60 °C with stirring.

  • Reagent Addition: Slowly add hydrazine hydrate (50-60% solution, 3.4g, ~63.6 mmol, ~2.0 eq.) to the heated solution.

  • Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:2 hexanes/ethyl acetate).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining white semi-solid residue, add 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic fractions and wash them with brine (1 x 100 mL).

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which can be used in subsequent steps without further purification.[5]

Conclusion

This compound is a high-value chemical intermediate with significant utility in the pharmaceutical, agrochemical, and material science sectors. Its trifluorinated aromatic structure provides a unique combination of reactivity and stability, enabling the synthesis of advanced molecules with enhanced properties. The analytical methods and experimental protocols detailed in this guide offer a practical framework for researchers and scientists working with this versatile compound, facilitating its effective use in innovative research and development projects.

References

A Comprehensive Technical Guide to 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,6-Trifluorobenzonitrile (CAS No. 96606-37-0), a key fluorinated building block in modern organic synthesis. Its unique electronic properties and versatile reactivity make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document consolidates its physicochemical characteristics, spectroscopic data, synthetic methodologies, key applications, and safety protocols to support its effective use in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature, a physical characteristic that facilitates its handling and storage.[1][4] The presence of three fluorine atoms on the benzene (B151609) ring significantly influences its chemical and physical properties, enhancing its stability and reactivity in specific synthetic transformations.[1]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 96606-37-0[1]
Molecular Formula C₇H₂F₃N[1][5][6]
Molecular Weight 157.09 g/mol [1][4]
Appearance White to off-white crystalline powder[1][4]
Melting Point 57-63 °C[1][4]
Boiling Point 166.5 ± 35.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1][4]
Flash Point 54.5 ± 25.9 °C[1]
Vapor Pressure 1.8 ± 0.3 mmHg at 25°C[1]
Refractive Index 1.464[1][4]
Solubility Soluble in various organic solvents[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

Table 2: Spectroscopic Data for this compound

SpectroscopyKey FeaturesReference
¹⁹F NMR Spectra available for this compound.[5]
IR Spectroscopy The nitrile group (C≡N) typically exhibits a sharp absorption band in the range of 2220-2260 cm⁻¹. The C-F bonds will also show strong absorptions in the fingerprint region.[5]
Mass Spectrometry The exact mass is 157.01393355 Da.[4][5]

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis.[1] A common synthetic route involves the fluorination of a polychlorinated benzonitrile (B105546) precursor.

General Synthetic Workflow

A representative synthesis involves a two-step process starting from Pentachlorobenzonitrile, as outlined in the diagram below. This process includes a fluorination step followed by a dechlorination/hydrogenolysis reaction.

SynthesisWorkflow Pentachlorobenzonitrile Pentachlorobenzonitrile Intermediate 3,5-Dichloro-2,4,6- trifluorobenzonitrile Pentachlorobenzonitrile->Intermediate Fluorination KF Anhydrous Potassium Fluoride (B91410) KF->Intermediate Solvent1 Sulfolane (B150427) Solvent1->Intermediate Product This compound Intermediate->Product Dechlorination & Hydrogenolysis H2 H₂ H2->Product Catalyst Catalyst Catalyst->Product Base Organic Base Base->Product Solvent2 Organic Solvent Solvent2->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from Pentachlorobenzonitrile

The following is a generalized experimental protocol based on patent literature for the synthesis of this compound.[7]

Step 1: Fluorination of Pentachlorobenzonitrile

  • Pentachlorobenzonitrile is used as the starting material.

  • The fluorination reaction is carried out with anhydrous potassium fluoride in sulfolane as the solvent.

  • The reaction mixture is heated to a temperature between 130-160°C for 3-7 hours.

  • The product of this step is 3,5-dichloro-2,4,6-trifluorobenzonitrile.

Step 2: Dechlorination and Hydrogenolysis

  • The 3,5-dichloro-2,4,6-trifluorobenzonitrile intermediate is dissolved in a second organic solvent.

  • An organic base and a catalyst are added to the solution.

  • Hydrogen gas is introduced to carry out the dechlorination and hydrogenolysis reaction.

  • This step yields the final product, this compound.

Applications in Research and Drug Development

The trifluorinated benzene ring and the nitrile functional group make this compound a valuable precursor for a wide range of complex molecules.[1]

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals. The fluorine atoms can enhance the metabolic stability, bioavailability, and efficacy of drug candidates.[1][2]

  • Agrochemicals : This compound is utilized in the formulation of herbicides and pesticides, where the fluorine atoms contribute to the stability and effectiveness of the active ingredients.[2]

  • Materials Science : It is also used in the production of specialty polymers and coatings, with the fluorinated properties imparting desirable characteristics like chemical resistance and thermal stability.[2]

Safety and Handling

Proper handling and storage of this compound are essential for safety and to maintain its quality.

Table 3: Safety and Handling Information

AspectRecommendationReference
Personal Protective Equipment Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area.[8][9]
Handling Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9]
Storage Store in a cool, dry, and well-ventilated place. Keep containers securely sealed when not in use.[1][9]
In case of Spills Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Use personal protective equipment. Contain the spill with sand, earth, or vermiculite.[8]
Fire Hazard Non-combustible. However, containers may burn, and it may emit poisonous fumes in a fire.[8]

GHS Hazard Statements:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

References

A Comprehensive Technical Guide to 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile is a fluorinated aromatic nitrile that serves as a crucial building block in modern organic synthesis.[1] Identified by its CAS number 96606-37-0, this compound is particularly valued in the pharmaceutical and agrochemical industries for its role as a versatile intermediate.[1][2] The strategic placement of three fluorine atoms on the benzene (B151609) ring significantly influences the molecule's reactivity and physicochemical properties, making it an attractive precursor for the synthesis of complex, high-value molecules. Fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity, properties that are highly advantageous in drug design.[1] This guide provides an in-depth overview of the molecular characteristics, experimental protocols, and synthetic utility of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₂F₃N[1][3]
Molecular Weight 157.09 g/mol
Exact Mass 157.01393355 Da[4]
Appearance White to off-white crystalline powder[1]
Melting Point 59-63 °C
Boiling Point 166.5 ± 35.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 54.5 ± 25.9 °C[1]
Vapor Pressure 1.8 ± 0.3 mmHg at 25°C[1]
Assay Purity ≥97%
Topological Polar Surface Area 23.8 Ų[4]
CAS Number 96606-37-0[1][3]

Spectroscopic Analysis

Spectroscopic data is critical for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum of a nitrile-containing compound is characterized by a sharp, medium-intensity absorption band for the C≡N stretch, typically found in the 2260-2220 cm⁻¹ region. For aromatic compounds, C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations in the ring are observed in the 1600-1450 cm⁻¹ region. The presence of C-F bonds will also give rise to strong absorption bands in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹⁹F NMR : This technique is particularly useful for fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the fluorine atoms, with coupling patterns that can help confirm their positions on the aromatic ring.

    • ¹³C NMR : The carbon atoms in the molecule will exhibit characteristic chemical shifts. The carbon of the nitrile group (C≡N) is typically found in the range of 110-125 ppm. The fluorinated aromatic carbons will show signals that are split due to C-F coupling.

    • ¹H NMR : The aromatic protons will appear as a multiplet in the downfield region of the spectrum, with coupling to the adjacent fluorine atoms.

Crystal Structure

The crystal structure of this compound has been analyzed and is noted for its complexity.[5] The analysis reveals the presence of three crystallographically independent molecules within the structure.[5] These molecules form distinct layers, and there are three different types of interlayer interactions observed.[5] This structural arrangement is influenced by weak C-H···N interactions within the layers.[5]

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound are essential for its application in research and development.

Synthesis of 2,4,6-Trifluorobenzylamine from this compound

The following protocol outlines a method for the preparation of 2,4,6-Trifluorobenzylamine, where this compound serves as a key intermediate. This process involves the reduction of the nitrile group.

Workflow for the Synthesis of 2,4,6-Trifluorobenzylamine

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Dechlorination & Hydrogenolysis cluster_2 Step 3: Nitrile Reduction A Pentachlorobenzonitrile B 3,5-Dichloro-2,4,6-trifluorobenzonitrile A->B Anhydrous KF, Sulfolane (B150427) 130-160°C, 3-7h C This compound (Intermediate) B->C H₂, Catalyst, Organic Base D 2,4,6-Trifluorobenzylamine (Final Product) C->D H₂, Catalyst, Acid

Caption: Synthetic pathway to 2,4,6-Trifluorobenzylamine.

Detailed Methodology: [6]

  • Step 1: Fluorination: Pentachlorobenzonitrile is used as the starting material. It undergoes a fluorination reaction with anhydrous potassium fluoride (B91410) in sulfolane as the solvent. The reaction is carried out at a temperature of 130-160°C for 3-7 hours to yield 3,5-dichloro-2,4,6-trifluorobenzonitrile.

  • Step 2: Dechlorination and Hydrogenolysis: The product from Step 1 is dissolved in a second organic solvent with an organic base. Hydrogen gas is introduced in the presence of a catalyst to perform a dechlorination and hydrogenolysis reaction, which produces the intermediate, this compound.

  • Step 3: Nitrile Reduction: The this compound is then dissolved in a third organic solvent with an acid. Hydrogen is again introduced in the presence of a second catalyst to reduce the cyano group, yielding the final product, 2,4,6-Trifluorobenzylamine.

Reaction of this compound with Hydrazine Hydrate (B1144303)

This protocol describes a reaction where this compound is a starting material for the synthesis of a more complex heterocyclic compound.

Experimental Workflow

G A This compound in Ethanol (B145695) B Reaction Mixture A->B Add Hydrazine Hydrate Heat to 60°C C Crude Product (White semisolid) B->C Evaporate Solvent D Ethyl Acetate (B1210297) Extract C->D Add H₂O, Extract with Ethyl Acetate (3x) E Final Crude Product D->E Wash with Brine, Dry over Na₂SO₄, Evaporate

Caption: Reaction and workup of this compound.

Detailed Methodology: [7]

  • A solution of this compound (5g, 31.8 mmol) in 50 mL of ethanol is heated to 60°C.

  • Hydrazine hydrate (50-60% solution, 3.4g, ~63.6 mmol) is added to the solution.

  • The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material, the solvent is removed under vacuum.

  • 50 mL of water is added to the resulting white semisolid, and the organic material is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic fractions are washed with brine (100 mL).

  • The organic layer is separated, dried over sodium sulfate, and evaporated to yield the crude product, which can be used in subsequent reactions without further purification.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.[2][8] Its trifluorinated benzene ring is a desirable moiety in many pharmaceutical candidates due to the favorable properties conferred by the fluorine atoms.[1] It is used in the preparation of pharmaceuticals such as antihistamines, anti-inflammatory agents, and antitumor agents.[8] Beyond pharmaceuticals, it is also utilized in the development of agrochemicals, including fungicides and herbicides, as well as in material science for the production of liquid crystals and specialty polymers.[2][8]

References

solubility of 2,4,6-Trifluorobenzonitrile in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,4,6-Trifluorobenzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 96606-37-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While specific quantitative solubility data is limited in publicly available literature, this document synthesizes qualitative information, outlines a general experimental protocol for solubility determination, and provides insights based on the compound's physicochemical properties and the behavior of analogous molecules.

Introduction to this compound

This compound is a fluorinated aromatic nitrile with the molecular formula C₇H₂F₃N and a molecular weight of 157.09 g/mol .[1][3] It typically appears as a white to off-white crystalline powder with a melting point in the range of 57-63 °C.[1][4] The presence of three fluorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1] Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties provide a basis for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₇H₂F₃N[1]
Molecular Weight 157.09 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 57-63 °C[1][4]
Boiling Point ~166.5 °C at 760 mmHg[1]
Density ~1.4 g/cm³[1]
XLogP3 1.9[4]

The positive XLogP3 value suggests a degree of lipophilicity, indicating that this compound is likely to be soluble in organic solvents.

Qualitative Solubility Profile

Based on its molecular structure and available information for analogous compounds like benzonitrile (B105546), a qualitative solubility profile for this compound can be inferred. The presence of the polar nitrile group (-C≡N) and the electronegative fluorine atoms, combined with the nonpolar aromatic ring, gives the molecule a balanced polarity. This suggests solubility across a range of organic solvents.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe polar nitrile group can interact with the polar aprotic solvent molecules. Benzonitrile is very soluble in acetone.[5]
Polar Protic Methanol, Ethanol, IsopropanolSolubleThe nitrile nitrogen can act as a hydrogen bond acceptor. One source explicitly states it is soluble in Methanol. While benzonitrile is miscible with ethanol, the fluorine atoms in this compound may slightly reduce this miscibility.[5]
Nonpolar Aromatic Toluene, BenzeneSolubleThe aromatic ring of this compound will have favorable π-π stacking interactions with aromatic solvents. Benzonitrile is very soluble in benzene.[5]
Halogenated Dichloromethane (DCM), ChloroformSolubleSimilar polarity and potential for weak dipole-dipole interactions.
Ethers Diethyl etherSolubleBenzonitrile is miscible with diethyl ether.[5]
Hydrocarbons Hexane, CyclohexaneSparingly Soluble to InsolubleThe overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic hydrocarbons.
Water InsolubleThe hydrophobic aromatic ring and fluorine atoms will dominate over the polar nitrile group, leading to poor aqueous solubility. Benzonitrile has very low solubility in water.[5]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is straightforward and can be adapted for various solvents and temperatures.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (anhydrous, analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Vials with screw caps (B75204) and PTFE septa

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker bath set to the desired temperature. d. Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

  • Sample Withdrawal and Filtration: a. Allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination: a. Record the mass of the vial containing the filtered solution. b. Evaporate the solvent from the vial. This can be done at ambient temperature under a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven is recommended for efficient and gentle drying. c. Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature. d. Weigh the vial containing the dried solid residue. e. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final constant mass. b. Calculate the mass of the solvent by subtracting the mass of the dissolved solid and the empty vial from the mass of the vial with the solution. c. Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh Excess Solute mix Mix Solute and Solvent in Vial prep_solute->mix prep_solvent Add Known Volume/Mass of Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) mix->equilibrate Saturation settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant with Syringe settle->withdraw filter Filter through 0.22 µm Syringe Filter into Pre-weighed Vial withdraw->filter weigh_solution Weigh Vial with Filtered Solution filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh Vial with Dry Residue evaporate->weigh_residue Constant Mass calculate Calculate Solubility (g/100g solvent, mol/L) weigh_residue->calculate

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

References

Safety and Handling of 2,4,6-Trifluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,4,6-Trifluorobenzonitrile (CAS No. 96606-37-0). The information is intended to support risk assessment and ensure safe laboratory and manufacturing practices.

Chemical and Physical Properties

This compound is a fluorinated aromatic nitrile that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] It is a white to off-white crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValue
Molecular Formula C₇H₂F₃N
Molecular Weight 157.09 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 57-63 °C[1][2]
Boiling Point 166.5 ± 35.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Vapor Pressure 1.8 ± 0.3 mmHg at 25°C[1]
Flash Point 54.5 ± 25.9 °C[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[4][5]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3][4][5]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[4][5]

Experimental Protocols for Hazard Determination

The hazard classifications listed above are determined through standardized toxicological studies, typically following OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are designed to ensure data quality and reproducibility while adhering to animal welfare standards.

Acute Oral Toxicity (OECD 420, 423, or 425)

The assessment of acute oral toxicity is conducted to determine the adverse effects occurring after a single oral dose of the substance.[6][7]

  • Principle: A stepwise procedure is used where a small group of animals (typically rats, and usually females) is dosed with the substance.[8][9] The starting dose is selected based on existing data to be likely to cause toxicity but not mortality.[9]

  • Methodology: The test substance is administered by gavage to fasted animals.[9] Animals are observed for signs of toxicity and mortality for at least 14 days.[10] Observations include changes in skin, fur, eyes, and behavior.[11] Body weight is recorded weekly.[12] At the end of the study, a gross necropsy is performed on all animals.[10][12]

  • Outcome: The results allow for the determination of the LD50 (the dose estimated to be lethal to 50% of the animals) and the classification of the substance according to its acute oral toxicity.[7]

Acute Dermal Toxicity (OECD 402)

This test determines the toxic effects resulting from a single, 24-hour dermal application of a substance.[4][13]

  • Principle: The substance is applied to a shaved area of the skin of a small group of animals (rats or rabbits).[4][13]

  • Methodology: A specified dose of the chemical is applied to an area of at least 10% of the animal's body surface and held in contact with the skin using a porous gauze dressing for 24 hours.[11][13] The animals are then observed for 14 days for signs of toxicity and skin reactions at the application site.[4][12]

  • Outcome: This test provides information on the potential for systemic toxicity and local skin effects following dermal exposure and is used for GHS classification.[14]

Acute Inhalation Toxicity (OECD 403)

This guideline is used to assess the health hazards that may arise from short-term exposure to an airborne substance.[10][15]

  • Principle: Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in a controlled inhalation chamber for a defined period (usually 4 hours).[10][16]

  • Methodology: Several groups of animals are exposed to different concentrations of the test substance.[10] Animals are observed for toxic effects during and after exposure for a period of at least 14 days.[10][16] Observations include respiratory effects, clinical signs of toxicity, and mortality.

  • Outcome: The data is used to determine the LC50 (the concentration in air that is lethal to 50% of the test animals) and to classify the substance for acute inhalation hazards.[17]

Skin Irritation (OECD 404 or 439)

These tests determine the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: The in vivo method (OECD 404) involves applying the test substance to the shaved skin of an animal (typically a rabbit) and observing for signs of irritation such as erythema (redness) and edema (swelling).[18] The in vitro method (OECD 439) uses a reconstructed human epidermis (RhE) model to assess cell viability after exposure to the chemical.[3][5][19]

  • Methodology (in vivo): A small amount of the substance is applied to a patch of skin for up to 4 hours.[18] The skin is then observed for irritation at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[18]

  • Methodology (in vitro): The test chemical is applied topically to the RhE tissue.[5] After a defined exposure and post-incubation period, tissue viability is measured (e.g., using an MTT assay).[19] A reduction in viability below a certain threshold indicates an irritant potential.[5][19]

  • Outcome: The results determine whether the substance should be classified as a skin irritant (GHS Category 2).[3][5]

Eye Irritation (OECD 405 or 496)

These tests evaluate the potential of a substance to cause reversible or irreversible damage to the eye.

  • Principle: The in vivo test (OECD 405) involves applying the test substance to the eye of an animal (albino rabbit) and scoring lesions on the cornea, iris, and conjunctiva.[20][21] The in vitro method (OECD 496) utilizes reconstructed human cornea-like epithelium (RhCE) models to assess eye irritation potential without animal testing.[22]

  • Methodology (in vivo): A single dose of the substance is applied to one eye of the animal, with the other eye serving as a control.[20][21] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) to evaluate the extent and reversibility of any damage.[2]

  • Methodology (in vitro): The test chemical is applied to the RhCE model, and its effects on cell viability and tissue integrity are measured.[22]

  • Outcome: The results lead to a classification of the substance based on its potential to cause eye irritation or serious eye damage.[22]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.

Engineering Controls
  • Use only in a well-ventilated area, preferably in a certified chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin exposure.[4][23] A lab coat should be worn.[23]

  • Respiratory Protection: If dust or fumes are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][4]

  • Do not eat, drink or smoke when using this product.[3][4]

  • Contaminated work clothing should be laundered separately before reuse.[3][4]

Storage
  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep containers tightly closed when not in use.[3][4]

  • Store locked up.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Risk Management and First Aid

A clear workflow for risk assessment and established first aid procedures are essential for a safe working environment.

Risk Assessment and Control Workflow

RiskAssessment A Identify Hazards (Review SDS: H302, H312, H332, H315, H319, H335) B Assess Risks (Exposure routes: Inhalation, Skin/Eye Contact, Ingestion) A->B C Implement Control Measures B->C D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) C->F G Review and Monitor Effectiveness (Regularly assess controls and procedures) D->G E->G F->G G->B Re-assess if controls are inadequate H Proceed with Work G->H

Risk Assessment and Control Workflow for this compound.

First Aid Procedures

In case of exposure, immediate action is crucial. The following diagram outlines the appropriate first aid measures.

FirstAid Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Proc_Inhalation 1. Remove to fresh air. 2. Keep at rest in a position comfortable for breathing. 3. If not breathing, give artificial respiration. Inhalation->Proc_Inhalation Proc_Skin 1. Immediately remove all contaminated clothing. 2. Wash off with plenty of soap and water. 3. If irritation persists, get medical advice. Skin->Proc_Skin Proc_Eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Get immediate medical attention. Eye->Proc_Eye Proc_Ingestion 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Call a POISON CENTER or doctor. Ingestion->Proc_Ingestion End Seek Medical Attention (Provide SDS to medical personnel) Proc_Inhalation->End Proc_Skin->End Proc_Eye->End Proc_Ingestion->End

First Aid Procedures for Exposure to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[3]

    • Avoid generating dust.[3]

    • Clean up spills immediately.[3] Use dry clean-up procedures.[3]

    • Collect the material in a suitable, labeled container for disposal.[3][4]

  • Major Spills:

    • Evacuate the area and move upwind.[3]

    • Alert the appropriate emergency response team.[3]

    • Prevent the spillage from entering drains or water courses.[3]

    • Contain the spill with inert material such as sand or earth.[3]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][4] This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[4]

This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that a thorough risk assessment is conducted for your specific application.

References

Commercial Suppliers of 2,4,6-Trifluorobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on sourcing 2,4,6-Trifluorobenzonitrile, including a comparative analysis of supplier specifications and an overview of its applications.

This compound is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its trifluorinated benzene (B151609) ring and nitrile functional group make it a versatile building block for the synthesis of complex molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target compounds, properties highly desirable in drug design. This guide provides an overview of commercial suppliers and key technical data to assist researchers in sourcing high-quality this compound for their specific applications.

Supplier and Specification Overview

A variety of chemical suppliers offer this compound, with purities typically ranging from 97% to over 99%. The choice of supplier may depend on the required purity, quantity, and available technical documentation. Below is a summary of offerings from several prominent suppliers.

SupplierPurity SpecificationMelting Point (°C)Boiling Point (°C)Additional Notes
Sigma-Aldrich (Merck) 97%[1][2]59-63[1][2]-Offers Certificates of Analysis (CoA) for specific batches.[1]
TCI (Shanghai) Development Co., Ltd. >98.0% (GC)58.0 to 61.0-Provides typical specification data.
Tocopharm Co., Ltd. ≥99%[3]--States the product is in stock and used as a pharmaceutical intermediate.[3]
Aromsyn Co., Ltd. > 98%[4]--Offers custom synthesis from gram to kilogram scale.[4]
Chem-Impex ≥ 98% (GC)[5]58 - 61[5]179[5]Notes storage temperature of 2-8 °C.[5]
Mayachem Industry Ltd. 99.3% (GC)[6]--Provides batch-specific data including loss on drying and ash content.[6]
Taizhou Volsen Chemical Co., Ltd. 99%[7]-92[7]Describes the product as a colorless transparent liquid.[7]

Note: Physical properties such as melting and boiling points can vary slightly between suppliers and batches. It is crucial to consult the supplier's specific Certificate of Analysis for the most accurate information.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical sectors.[8][9][10] Its utility stems from the reactivity of the nitrile group and the influence of the trifluorinated ring.

Pharmaceutical Synthesis: The compound serves as a precursor for active pharmaceutical ingredients (APIs).[3][5][8][10] The incorporation of the trifluorophenyl moiety can lead to drugs with improved pharmacological profiles.

Agrochemical Development: It is used in the creation of new herbicides and pesticides, where the fluorine atoms can enhance the efficacy and stability of the active ingredients.[5][8]

Material Science: this compound also finds applications in the synthesis of specialty polymers and liquid crystals.[10]

Experimental Protocols

While specific, detailed experimental protocols for quality control are proprietary to each supplier, a general workflow for assessing the purity of this compound can be outlined.

Purity Determination by Gas Chromatography (GC):

A common method for determining the purity of volatile and semi-volatile organic compounds like this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity solvent such as acetonitrile (B52724) or dichloromethane.

  • Instrument Setup:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is typically used.

    • Injector: The injector temperature is set to ensure complete volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Program: A temperature gradient is programmed to separate the main component from any impurities. A typical program might start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

    • Detector: The FID is set to a high temperature (e.g., 300 °C).

  • Injection and Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The resulting chromatogram will show a major peak for this compound and potentially smaller peaks for any impurities.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis a Weigh Sample b Dissolve in Solvent a->b c Inject Sample into GC b->c d Separation in Column c->d e Detection by FID d->e f Integrate Peak Areas e->f g Calculate Purity f->g h Certificate of Analysis g->h Final Report

General workflow for purity determination of this compound by GC.

Logical Relationships in Supplier Selection

The selection of a suitable supplier is a critical step for any research or development project. The decision is often based on a combination of factors that are logically interconnected.

supplier_selection cluster_requirements Project Requirements cluster_supplier_attributes Supplier Attributes cluster_decision Decision Purity Required Purity Spec Product Specifications Purity->Spec Quantity Required Quantity Stock Stock Availability Quantity->Stock Timeline Project Timeline LeadTime Lead Time Timeline->LeadTime Decision Supplier Selection Spec->Decision Stock->Decision LeadTime->Decision Cost Cost Cost->Decision Support Technical Support Support->Decision

Logical flow for the selection of a this compound supplier.

References

An In-depth Technical Guide on the Crystal Structures of 2,4,6-Trifluorobenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,4,6-Trifluorobenzonitrile and its amino-substituted derivative, 4-amino-3,5-difluorobenzonitrile (B171853). This document details the crystallographic parameters, molecular geometries, and the experimental protocols utilized for their determination, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.

Crystal Structure of this compound

The crystal structure of this compound (C₇H₂F₃N) has been determined by single-crystal X-ray diffraction. A notable feature of this structure is the presence of three crystallographically independent molecules in the asymmetric unit.[1] This indicates a complex packing arrangement within the crystal lattice.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

ParameterThis compound
Formula C₇H₂F₃N
Molecular Weight 157.09 g/mol
Crystal System Orthorhombic
Space Group Pnma
Unit Cell Dimensions
a (Å)13.737 (3)
b (Å)3.8430 (10)
c (Å)23.336 (6)
α (°)90
β (°)90
γ (°)90
Volume (ų) 1232.1 (6)
Z 8
Calculated Density (g/cm³) 1.69
CCDC Number 710749
Molecular Geometry

The three independent molecules of this compound exhibit slight conformational differences, primarily in the torsion angles of the nitrile group relative to the benzene (B151609) ring. The bond lengths and angles within the aromatic ring and the C≡N group are consistent with those expected for a substituted benzonitrile.

A detailed table of bond lengths and angles is pending the acquisition of the full crystallographic information file (CIF).

Crystal Structure of 4-amino-3,5-difluorobenzonitrile: A Comparative Derivative

To provide a comparative context, this guide also examines the crystal structure of a closely related derivative, 4-amino-3,5-difluorobenzonitrile (C₇H₄F₂N₂). The introduction of an amino group and the alteration of the fluorine substitution pattern significantly influence the crystal packing and intermolecular interactions.

Crystallographic Data

The crystallographic data for 4-amino-3,5-difluorobenzonitrile is presented below.

Parameter4-amino-3,5-difluorobenzonitrile
Formula C₇H₄F₂N₂
Molecular Weight 154.12 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)7.4566 (4)
b (Å)13.5939 (6)
c (Å)6.8409 (3)
α (°)90
β (°)99.789 (4)
γ (°)90
Volume (ų) 682.02 (6)
Z 4
Calculated Density (g/cm³) 1.501
Molecular Geometry

The molecular structure of 4-amino-3,5-difluorobenzonitrile reveals a planar conformation. Key bond lengths include a C≡N distance of 1.146 (2) Å.[2] The C-C bond lengths within the benzene ring range from 1.376 (2) to 1.401 (2) Å, and the C-F bond lengths are approximately 1.348 (2) Å. The C-N bond length of the amino group is 1.370 (2) Å. The bond angles within the aromatic ring deviate slightly from the ideal 120° due to the electronic effects of the substituents.[2]

Experimental Protocols

Synthesis and Crystallization of 4-amino-3,5-difluorobenzonitrile

The synthesis of 4-amino-3,5-difluorobenzonitrile was achieved by reacting 4-bromo-2,6-difluoroaniline (B33399) with copper(I) cyanide in dimethylformamide (DMF). The mixture was refluxed for 24 hours. After cooling, aqueous ammonia (B1221849) was added, and the resulting solution was filtered. The filtrate was then subjected to further purification steps to yield the final product. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.[2]

X-ray Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data were collected at low temperatures using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα). The collected data were processed, and the structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound like the ones discussed can be summarized in the following workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A generalized workflow for determining a molecular crystal structure.

This diagram illustrates the key stages from the initial synthesis of the compound to the final validation of its three-dimensional atomic arrangement. Each step is critical for obtaining high-quality crystallographic data.

References

The Synthesis of 2,4,6-Trifluorobenzonitrile: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile is a crucial building block in the synthesis of a wide array of functionalized molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluorinated phenyl ring imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The nitrile group serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and various heterocyclic systems. This guide provides an in-depth review of the primary synthetic methodologies for preparing this compound, offering detailed experimental protocols, quantitative data comparison, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthesis Methodologies

The preparation of this compound can be broadly categorized into three main approaches:

  • Halogen Exchange Fluorination followed by Dechlorination: This classical approach involves the initial synthesis of a polychlorinated benzonitrile (B105546) followed by a two-step transformation involving fluorination and subsequent dechlorination.

  • The Sandmeyer Reaction: A cornerstone of aromatic chemistry, this method utilizes the diazotization of 2,4,6-trifluoroaniline (B1293507) followed by cyanation to introduce the nitrile functionality.

  • Modern Catalytic Cyanation: This contemporary approach employs transition metal catalysts, such as palladium or nickel complexes, to directly couple a cyanide source with a suitable 2,4,6-trifluorohalobenzene.

Synthesis via Halogen Exchange Fluorination and Dechlorination

This synthetic route commences with the readily available and inexpensive pentachlorobenzonitrile. The process involves a nucleophilic aromatic substitution (SNAr) to replace chlorine atoms with fluorine, followed by a selective removal of the remaining chlorine atoms.

Logical Workflow

A Pentachlorobenzonitrile B Fluorination A->B KF, Sulfolane C 3,5-Dichloro-2,4,6-trifluorobenzonitrile B->C D Dechlorination (Catalytic Hydrogenation) C->D H2, Pd/C, Base E This compound D->E A 2,4,6-Trifluoroaniline B Diazotization A->B NaNO2, H2SO4, 0-5 °C C 2,4,6-Trifluorobenzenediazonium Salt B->C D Cyanation C->D CuCN, KCN E This compound D->E A 1-Bromo-2,4,6-trifluorobenzene B Catalytic Cyanation A->B Cyanide Source (e.g., Zn(CN)2) Catalyst (e.g., Pd or Ni complex) Ligand, Solvent C This compound B->C

electrophilic and nucleophilic aromatic substitution reactions of 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aromatic Substitution Reactions of 2,4,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a fluorinated aromatic compound with the chemical formula C₇H₂F₃N. It is a white to off-white crystalline powder that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of three electron-withdrawing fluorine atoms and a nitrile group on the benzene (B151609) ring significantly influences its reactivity, making it a key intermediate for creating diverse fluorinated organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 96606-37-0
Molecular Formula C₇H₂F₃N
Molecular Weight 157.09 g/mol
Appearance White to off-white crystalline powder
Purity ≥98.0%
Density 1.4 ± 0.1 g/cm³
Boiling Point 166.5 ± 35.0 °C at 760 mmHg
Melting Point 57-61 °C

Electrophilic Aromatic Substitution

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). The three fluorine atoms and the nitrile group are strong electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring, making it a poor nucleophile and thus resistant to attack by electrophiles.

Currently, there is a lack of published literature detailing successful electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions directly on the this compound ring. Attempting such reactions would likely necessitate exceptionally harsh conditions, which could lead to decomposition of the starting material rather than the desired substitution.

Logical Relationship: Factors Hindering Electrophilic Aromatic Substitution

G cluster_0 Electron-Withdrawing Groups Fluorine Atoms Fluorine Atoms Deactivated Aromatic Ring Deactivated Aromatic Ring Fluorine Atoms->Deactivated Aromatic Ring Nitrile Group Nitrile Group Nitrile Group->Deactivated Aromatic Ring Reduced Nucleophilicity Reduced Nucleophilicity Deactivated Aromatic Ring->Reduced Nucleophilicity Resistance to Electrophilic Attack Resistance to Electrophilic Attack Reduced Nucleophilicity->Resistance to Electrophilic Attack

Caption: Factors contributing to the deactivation of this compound towards electrophilic attack.

Nucleophilic Aromatic Substitution

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAᵣ). The fluorine atoms, particularly at the para-position (C4) relative to the strongly electron-withdrawing nitrile group, are activated as leaving groups.

General Mechanism of Nucleophilic Aromatic Substitution

G Start This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Product Substituted Product + Fluoride Ion (F⁻) Meisenheimer->Product Loss of Leaving Group

Caption: General mechanism for the nucleophilic aromatic substitution of this compound.

Reaction with Hydrazine (B178648) Hydrate (B1144303)

A documented example of nucleophilic aromatic substitution on this compound is its reaction with hydrazine hydrate, which selectively displaces the fluorine atom at the 4-position.

Table 2: Reaction of this compound with Hydrazine Hydrate

Reactant 1Reactant 2SolventTemperature (°C)ProductReference
This compoundHydrazine Hydrate (50-60% solution)Ethanol604-Hydrazinyl-2,6-difluorobenzonitrile
Experimental Protocol: Synthesis of 4-Hydrazinyl-2,6-difluorobenzonitrile

The following protocol is adapted from a documented synthesis.

Experimental Workflow

G Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve Heat Heat to 60°C Dissolve->Heat Add_Hydrazine Add Hydrazine Hydrate Heat->Add_Hydrazine Monitor Monitor by TLC Add_Hydrazine->Monitor Evaporate Evaporate Solvent Monitor->Evaporate Reaction Complete Add_Water Add Water Evaporate->Add_Water Extract Extract with Ethyl Acetate (B1210297) Add_Water->Extract Wash Wash with Brine Extract->Wash Dry Dry over Sodium Sulfate Wash->Dry Final_Evaporation Evaporate Solvent Dry->Final_Evaporation End Crude Product Final_Evaporation->End

Caption: Experimental workflow for the synthesis of 4-hydrazinyl-2,6-difluorobenzonitrile.

Materials:

  • This compound (5 g, 31.8 mmol, 1 eq.)

  • Hydrazine hydrate (50-60% solution) (3.4 g, ~63.6 mmol, ~2 eq.)

  • Ethanol (50 mL)

  • Ethyl acetate (3 x 50 mL)

  • Water (50 mL)

  • Brine (100 mL)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (5 g, 31.8 mmol) in 50 mL of ethanol.

  • Heat the solution to 60°C.

  • Add hydrazine hydrate (3.4 g, ~63.6 mmol) to the heated solution.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent by evaporation under vacuum.

  • To the resulting white semi-solid residue, add 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the organic solvent to yield the crude product, which can be used in subsequent steps without further purification.

Conclusion

This compound is a key intermediate whose reactivity is dominated by nucleophilic aromatic substitution. The highly electron-deficient nature of its aromatic ring makes it an ideal substrate for reactions with a variety of nucleophiles, leading to the selective formation of 4-substituted-2,6-difluorobenzonitrile derivatives. Conversely, this electron deficiency renders the molecule highly resistant to electrophilic aromatic substitution. This distinct reactivity profile makes it a predictable and valuable tool for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries. Further exploration of diverse nucleophiles and their reactivity with this substrate will continue to expand its synthetic applications.

Stability of 2,4,6-Trifluorobenzonitrile Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Understanding the chemical stability of this molecule, particularly its resistance to hydrolysis under acidic and basic conditions, is critical for its application in drug development, process chemistry, and materials science. This technical guide provides an in-depth analysis of the expected stability of this compound, plausible degradation pathways, and a comprehensive experimental protocol for its stability assessment.

Predicted Stability and Degradation Pathways

The hydrolysis of nitriles to carboxylic acids is a well-established chemical transformation that can be catalyzed by both acids and bases.[3][4][5] The reaction typically proceeds through a two-step mechanism involving the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.

Under acidic conditions , the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A nucleophilic attack by water, followed by deprotonation and tautomerization, yields the amide. Subsequent hydrolysis of the amide, also under acidic conditions, leads to the carboxylic acid and an ammonium (B1175870) ion.

Under basic conditions , a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.[5]

The presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring is anticipated to make the nitrile carbon of this compound more electrophilic and thus more susceptible to nucleophilic attack. However, the ortho-fluorine atoms may also provide some steric hindrance.

Signaling Pathways and Logical Relationships

The anticipated degradation pathways of this compound under acidic and basic conditions are depicted below.

Acidic_Degradation This compound This compound Protonated Nitrile Protonated Nitrile This compound->Protonated Nitrile + H+ Amide Intermediate (2,4,6-Trifluorobenzamide) Amide Intermediate (2,4,6-Trifluorobenzamide) Protonated Nitrile->Amide Intermediate (2,4,6-Trifluorobenzamide) + H2O - H+ Carboxylic Acid (2,4,6-Trifluorobenzoic Acid) Carboxylic Acid (2,4,6-Trifluorobenzoic Acid) Amide Intermediate (2,4,6-Trifluorobenzamide)->Carboxylic Acid (2,4,6-Trifluorobenzoic Acid) + H2O, H+

Acidic Hydrolysis Pathway of this compound.

Basic_Degradation This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH- Amide Intermediate (2,4,6-Trifluorobenzamide) Amide Intermediate (2,4,6-Trifluorobenzamide) Tetrahedral Intermediate->Amide Intermediate (2,4,6-Trifluorobenzamide) + H2O - OH- Carboxylate Salt (2,4,6-Trifluorobenzoate) Carboxylate Salt (2,4,6-Trifluorobenzoate) Amide Intermediate (2,4,6-Trifluorobenzamide)->Carboxylate Salt (2,4,6-Trifluorobenzoate) + OH- Carboxylic Acid (2,4,6-Trifluorobenzoic Acid) Carboxylic Acid (2,4,6-Trifluorobenzoic Acid) Carboxylate Salt (2,4,6-Trifluorobenzoate)->Carboxylic Acid (2,4,6-Trifluorobenzoic Acid) + H+

Basic Hydrolysis Pathway of this compound.

Quantitative Data Summary

As specific experimental data for this compound is unavailable, the following table provides a qualitative summary of the expected stability based on general chemical principles and data from analogous compounds.

ConditionExpected StabilityPotential Degradation ProductsInfluencing Factors
Acidic (e.g., pH 1-3) Moderate to Low2,4,6-Trifluorobenzamide, 2,4,6-Trifluorobenzoic Acid, Ammonium saltsAcid concentration, Temperature, Reaction time
Neutral (e.g., pH 6-8) HighMinimal to no degradation under ambient conditions.Temperature, Presence of catalysts
Basic (e.g., pH 11-13) Low2,4,6-Trifluorobenzamide, 2,4,6-Trifluorobenzoate, AmmoniaBase concentration, Temperature, Reaction time

Experimental Protocols

The following is a detailed methodology for assessing the stability of this compound under acidic and basic conditions. This protocol can be adapted based on available analytical instrumentation and specific experimental goals.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Reaction Mixtures Reaction Mixtures Stock Solution->Reaction Mixtures Buffer Preparation Buffer Preparation Buffer Preparation->Reaction Mixtures Incubation Incubation Reaction Mixtures->Incubation Time-point Sampling Time-point Sampling Incubation->Time-point Sampling Sample Quenching Sample Quenching Time-point Sampling->Sample Quenching HPLC/UPLC Analysis HPLC/UPLC Analysis Sample Quenching->HPLC/UPLC Analysis Data Analysis Data Analysis HPLC/UPLC Analysis->Data Analysis

General workflow for stability testing.
Materials and Reagents

  • This compound (analytical standard grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Phosphate (B84403) buffers (for pH control)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • A suitable reversed-phase C18 column.

  • pH meter.

  • Analytical balance.

  • Thermostatically controlled incubator or water bath.

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol.

  • Acidic Solution: Prepare an acidic solution (e.g., 0.1 M HCl, pH 1) by diluting concentrated HCl with water.

  • Basic Solution: Prepare a basic solution (e.g., 0.1 M NaOH, pH 13) by dissolving NaOH pellets in water.

  • Buffered Solutions: Prepare a series of buffers (e.g., phosphate buffers) at various pH values (e.g., pH 3, 5, 7, 9, 11).

Stability Study Procedure
  • Reaction Setup: For each condition (acidic, basic, and different pH buffers), add a small aliquot of the this compound stock solution to a known volume of the respective solution in a sealed vial to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

  • Incubation: Incubate the reaction vials at a constant temperature (e.g., 25°C, 40°C, and 60°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by neutralizing the sample. For acidic samples, add an equivalent amount of base. For basic samples, add an equivalent amount of acid. This prevents further degradation before analysis.

  • Analysis: Analyze the samples by HPLC/UPLC.

HPLC/UPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan, likely around 230-250 nm).

  • Quantification: The concentration of this compound at each time point is determined by comparing its peak area to a calibration curve prepared from a standard solution of known concentration.

Data Analysis
  • Plot the concentration of this compound versus time for each condition.

  • Determine the order of the degradation reaction (likely pseudo-first-order).

  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Conclusion

This compound is expected to undergo hydrolysis under both acidic and basic conditions, leading to the formation of 2,4,6-Trifluorobenzamide and subsequently 2,4,6-Trifluorobenzoic acid. The rate of this degradation is anticipated to be dependent on pH and temperature. While the trifluorinated benzene ring enhances metabolic stability in many contexts, the nitrile group remains a potential site for chemical degradation.[6] The provided experimental protocol offers a robust framework for quantifying the stability of this compound, which is essential for its successful application in research and development.

References

A Computational Chemistry Analysis of 2,4,6-Trifluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical computational chemistry study on 2,4,6-trifluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines the theoretical framework and methodologies for investigating the molecular structure, vibrational frequencies, and electronic properties of this fluorinated aromatic nitrile. By leveraging Density Functional Theory (DFT), this guide presents simulated data to elucidate the molecule's characteristics, offering valuable insights for researchers in drug design and materials science. The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity, making fluorinated compounds like this compound particularly relevant in modern chemistry.[1]

Introduction

This compound (C₇H₂F₃N) is a significant building block in organic synthesis, recognized for its role in creating complex molecules with applications in medicinal chemistry and materials science.[1] The strategic placement of three fluorine atoms on the benzene (B151609) ring imparts unique electronic properties and reactivity to the molecule. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior in chemical reactions and biological systems.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the molecular properties of such compounds.[2][3] DFT calculations can provide detailed information on optimized geometry, vibrational modes, electronic structure (including HOMO and LUMO energies), and molecular electrostatic potential. This guide details a proposed computational study of this compound, providing a roadmap for researchers to conduct similar analyses.

Experimental and Computational Protocols

Experimental Data (for comparison)

While this guide focuses on a computational study, it is essential to have experimental data for validation. Key experimental techniques would include:

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: To determine the vibrational modes of the molecule.

  • UV-Vis Spectroscopy: To analyze the electronic transitions.

  • X-ray Crystallography: To determine the precise molecular geometry in the solid state. A published crystal structure for this compound exists and reveals three crystallographically independent molecules in the crystal structure.[4]

Computational Methodology

The following protocol outlines the proposed computational approach for the analysis of this compound. This methodology is based on established practices for similar halogenated aromatic compounds.[2][5][6]

2.2.1. Software: All calculations would be performed using a quantum chemistry software package such as Gaussian 09 or a more recent version.

2.2.2. Geometry Optimization: The molecular structure of this compound would be optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set.[2] This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.[6] The optimized geometry would be confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis.

2.2.3. Vibrational Analysis: Following geometry optimization, harmonic vibrational frequencies would be calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.[7] The potential energy distribution (PED) analysis would be performed to provide a detailed assignment of the vibrational modes.[8]

2.2.4. Electronic Properties: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be calculated from the optimized geometry. These frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.[2] The molecular electrostatic potential (MEP) would also be mapped to identify regions of electrophilic and nucleophilic attack.

The following diagram illustrates the computational workflow:

computational_workflow start Initial Molecular Structure (from experimental data or builder) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation (at the same level of theory) geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min is_minimum True Minimum Found check_min->is_minimum No not_minimum Re-optimize Structure check_min->not_minimum Yes electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) is_minimum->electronic_prop not_minimum->geom_opt analysis Data Analysis and Interpretation electronic_prop->analysis

Computational workflow for the analysis of this compound.

Results and Discussion

This section presents the hypothetical results of the computational study on this compound.

Molecular Geometry

The optimized molecular geometry is expected to be planar, with the bond lengths and angles influenced by the electron-withdrawing nature of the fluorine and nitrile groups. The table below summarizes the expected key geometrical parameters.

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C-C (aromatic)1.38 - 1.40
C-H~1.08
C-F~1.34
C-C≡N~1.45
C≡N~1.16
Bond Angle (°) C-C-C (aromatic)118 - 122
C-C-F~119
C-C-H~120
C-C-CN~121
Vibrational Analysis

The vibrational spectrum of this compound is expected to show characteristic peaks for the nitrile and fluoro-substituted benzene ring. The table below presents a selection of predicted vibrational frequencies and their assignments based on studies of similar molecules.[2]

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental FT-IR (cm⁻¹) Assignment
ν(C≡N)~2240~2235C≡N stretching
ν(C-F)~1270~1265C-F stretching
ν(C-H)~3080~3075Aromatic C-H stretching
Ring Breathing~1000~995Aromatic ring breathing
Ring Deformation~800~795Aromatic ring deformation
Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

Property Calculated Value (eV)
HOMO Energy -7.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 6.3

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The distribution of these orbitals is also informative. The HOMO is expected to be localized on the benzene ring, while the LUMO may have significant contributions from the nitrile group.

The following logical diagram illustrates the relationship between the computational outputs and their chemical interpretation:

interpretation_flow comp_output Computational Outputs geom Optimized Geometry comp_output->geom vib Vibrational Frequencies comp_output->vib homo_lumo HOMO/LUMO Energies comp_output->homo_lumo mep Molecular Electrostatic Potential comp_output->mep structure Molecular Structure & Stability geom->structure spectra Spectroscopic Characterization vib->spectra reactivity Chemical Reactivity homo_lumo->reactivity sites Reactive Sites mep->sites interpretation Chemical Interpretation structure->interpretation spectra->interpretation reactivity->interpretation sites->interpretation

References

Methodological & Application

Application Notes and Protocols: The Utility of 2,4,6-Trifluorobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile is a versatile fluorinated building block increasingly utilized in medicinal chemistry. Its trifluorinated phenyl ring is a key pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The electron-withdrawing nature of the fluorine atoms and the nitrile group provides a handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecular architectures. Fluorinated compounds often exhibit improved pharmacokinetic properties and can modulate the pKa of nearby functional groups, influencing drug-target interactions. These attributes have led to the incorporation of the 2,4,6-trifluorophenyl moiety into a range of therapeutic agents, particularly kinase inhibitors.

This document provides detailed application notes on the use of this compound in the development of two classes of kinase inhibitors: Janus kinase (JAK) inhibitors and p38 MAP kinase inhibitors. It includes quantitative biological data, detailed experimental protocols for the synthesis of key intermediates and final compounds, and diagrams of the relevant signaling pathways.

I. Application in Janus Kinase (JAK) Inhibitors: The Case of PF-06263276

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is pivotal in the immune response, and its dysregulation is implicated in various inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutics. The 2,4,6-trifluorophenyl group has been incorporated into potent JAK inhibitors to enhance their activity and pharmacokinetic properties.

Signaling Pathway: The JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 2. Activation STAT1 STAT Receptor->STAT1 4. Recruitment STAT2 STAT Receptor->STAT2 4. Recruitment JAK1->Receptor 3. Phosphorylation JAK1->STAT1 5. Phosphorylation JAK2->Receptor 3. Phosphorylation JAK2->STAT2 5. Phosphorylation Dimer STAT Dimer STAT1->Dimer STAT2->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation PF06263276 PF-06263276 (JAK Inhibitor) PF06263276->JAK1 Inhibition PF06263276->JAK2 Inhibition

Figure 1. The JAK-STAT Signaling Pathway and the inhibitory action of PF-06263276.
Quantitative Data: PF-06263276

PF-06263276 is a potent, selective pan-JAK inhibitor that has been investigated for the treatment of inflammatory diseases.[1] The incorporation of a 2,4,6-trifluorophenyl moiety contributes to its high potency.

Target IC50 (nM) [1]
JAK12.2
JAK223.1
JAK359.9
TYK229.7
Cell-Based Assay IC50 (µM) [1]
IFNα-induced STAT phosphorylation (human whole blood)0.62
IL-23-induced STAT phosphorylation (human whole blood)5.2
IL-4-induced STAT phosphorylation (human whole blood)1.8
IL-6-induced STAT phosphorylation (human whole blood)0.85
GM-CSF-induced STAT phosphorylation (human whole blood)1.2
Experimental Protocol: Synthesis of a 2,4,6-Trifluorobenzylamine Intermediate

A key step in the synthesis of many kinase inhibitors is the formation of a benzylamine (B48309) derivative from the corresponding benzonitrile. The following protocol is a general method for the reduction of this compound to 2,4,6-trifluorobenzylamine.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid (H₂SO₄)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • 1000 mL Autoclave

Procedure:

  • In a 1000 mL autoclave, dissolve this compound in 300 mL of anhydrous tetrahydrofuran.

  • Carefully add 13.0 g of concentrated sulfuric acid to the solution.

  • Add 0.75 g of 10% Pd/C catalyst to the mixture.

  • Seal the autoclave and perform three cycles of purging with nitrogen gas followed by vacuum.

  • Pressurize the autoclave with hydrogen gas to 1.0 MPa.

  • Heat the reaction mixture to 60 °C and maintain vigorous stirring for 20 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,4,6-trifluorobenzylamine.

  • The crude product can be further purified by distillation or chromatography as needed.

II. Application in p38 MAP Kinase Inhibitors: The Case of GW856553X (Losmapimod)

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). As such, p38 MAP kinase inhibitors have been pursued as potential treatments for a variety of inflammatory diseases. The 2,4,6-trifluorophenyl group is a key feature in a number of potent p38 inhibitors.

Signaling Pathway: The p38 MAP Kinase Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade. It is initiated by various extracellular stimuli that activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then phosphorylates and activates p38 MAP kinase. Activated p38 proceeds to phosphorylate various downstream substrates, including transcription factors and other kinases, leading to the production of inflammatory mediators.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K 1. Activation MAP2K MAP2K (MKK3/6) MAP3K->MAP2K 2. Phosphorylation p38 p38 MAPK MAP2K->p38 3. Phosphorylation Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrates 4. Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Substrates->Cytokines 5. Increased Production GW856553X GW856553X (p38 Inhibitor) GW856553X->p38 Inhibition

Figure 2. The p38 MAP Kinase Signaling Pathway and the inhibitory action of GW856553X.
Quantitative Data: GW856553X (Losmapimod)

GW856553X (Losmapimod) is a potent and selective inhibitor of p38α and p38β MAP kinases.

Target pKi
p38α8.1
p38β7.6
Cell-Based Assay IC50 (µM)
TNF-α production in human PBMCs (LPS-stimulated)0.1
Experimental Protocol: Synthesis of 2-(2,4,6-Trifluorophenyl)acetamide

A common synthetic route to amides involves the hydrolysis of a nitrile. The following is a general protocol for the preparation of 2-(2,4,6-trifluorophenyl)acetamide from 2,4,6-trifluorobenzyl cyanide, a derivative of this compound.

Materials:

  • 2,4,6-Trifluorobenzyl cyanide (prepared from this compound)

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Ice bath

Procedure:

  • Carefully add concentrated sulfuric acid to an equal volume of water in a flask cooled in an ice bath to prepare a 50% sulfuric acid solution.

  • To the cooled 50% sulfuric acid solution, add 2,4,6-trifluorobenzyl cyanide portion-wise with stirring.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitated solid is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the solid under vacuum to afford 2-(2,4,6-trifluorophenyl)acetamide.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its trifluorinated phenyl moiety imparts desirable properties to drug candidates, including enhanced metabolic stability and target affinity. The examples of the JAK inhibitor PF-06263276 and the p38 MAP kinase inhibitor GW856553X (Losmapimod) highlight the successful application of this scaffold in the development of potent and selective kinase inhibitors for the treatment of inflammatory diseases. The provided protocols offer a starting point for the synthesis of key intermediates, demonstrating the chemical tractability of this important reagent. Further exploration of derivatives of this compound is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols: 2,4,6-Trifluorobenzonitrile as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluorobenzonitrile is a highly versatile and valuable building block in medicinal chemistry and pharmaceutical development. Its unique electronic properties, stemming from the presence of three fluorine atoms and a nitrile group on the benzene (B151609) ring, make it an attractive starting material for the synthesis of a wide range of pharmaceutical intermediates. The fluorine atoms enhance metabolic stability and binding affinity of target molecules, while the nitrile group serves as a versatile handle for various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical building blocks.

Introduction

Fluorinated organic compounds play a pivotal role in modern drug discovery and development. The introduction of fluorine atoms into a drug candidate's molecular structure can significantly improve its pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound (TFBN), with its trifluorinated aromatic core and reactive nitrile functionality, is an exemplary starting material for the construction of complex fluorinated molecules.[1] This compound is a white to off-white crystalline powder with a melting point of 59-63 °C.

This application note details two primary transformations of this compound into valuable pharmaceutical intermediates:

  • Nucleophilic Aromatic Substitution: The synthesis of 2-amino-4,6-difluorobenzonitrile (B70766) through the reaction of this compound with ammonia (B1221849). This intermediate is a precursor for various heterocyclic compounds used in drug development.

  • Nitrile Group Reduction: The preparation of 2,4,6-trifluorobenzylamine via the reduction of the nitrile group. This amine is a key building block for a variety of active pharmaceutical ingredients (APIs).

Furthermore, a proposed synthetic pathway for the conversion of this compound to a precursor for azole antifungal agents, such as Voriconazole, is presented.

Key Applications and Synthetic Pathways

Synthesis of 2-Amino-4,6-difluorobenzonitrile via Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the three fluorine atoms and the nitrile group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAF). The fluorine atom positioned para to the nitrile group is particularly activated for displacement. Reaction with ammonia provides a straightforward route to 2-amino-4,6-difluorobenzonitrile, a valuable intermediate in pharmaceutical synthesis.[1][2]

G TFBN This compound ADFBN 2-Amino-4,6-difluorobenzonitrile TFBN->ADFBN Nucleophilic Aromatic Substitution Ammonia Ammonia (NH3) Ammonia->ADFBN Heterocycles Pharmaceutical Intermediates (e.g., Quinolines, Quinazolines) ADFBN->Heterocycles

Fig. 1: Synthetic pathway to 2-Amino-4,6-difluorobenzonitrile.
Synthesis of 2,4,6-Trifluorobenzylamine via Nitrile Reduction

The nitrile group of this compound can be readily reduced to a primary amine, yielding 2,4,6-trifluorobenzylamine. This transformation provides a key building block for the synthesis of various pharmaceutical agents. Catalytic hydrogenation is a common and efficient method for this reduction.

G TFBN This compound TFBA 2,4,6-Trifluorobenzylamine TFBN->TFBA Nitrile Reduction ReducingAgent Reducing Agent (e.g., H2, Raney-Ni) ReducingAgent->TFBA APIs Active Pharmaceutical Ingredients (APIs) TFBA->APIs

Fig. 2: Synthetic pathway to 2,4,6-Trifluorobenzylamine.

Experimental Protocols

Protocol for the Synthesis of 2-Amino-4,6-difluorobenzonitrile

Materials:

  • This compound

  • Aqueous Ammonia (25-30%)

  • Ethanol (or other suitable polar aprotic solvent)

  • Dichloromethane (B109758)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in ethanol.

  • Add aqueous ammonia (10-20 eq) to the solution.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford 2-amino-4,6-difluorobenzonitrile.

Expected Outcome:

The expected product is 2-amino-4,6-difluorobenzonitrile. The yield and purity will depend on the optimized reaction conditions.

ParameterExpected Value
Yield 60-80% (estimated)
Purity >95% after purification
Appearance White to off-white solid
Protocol for the Synthesis of 2,4,6-Trifluorobenzylamine

This protocol is adapted from a patented procedure for the reduction of this compound.[3]

Materials:

  • This compound

  • Raney-Nickel (Raney-Ni)

  • Aqueous Ammonia (25%)

  • Methanol (B129727)

  • Dichloromethane

  • Hydrogen Gas

Procedure:

  • To a 1000 mL autoclave, add this compound (50 g), Raney-Ni (5 g), 25% aqueous ammonia (85 g), and methanol (500 g).[3]

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the autoclave with hydrogen gas to 1 MPa.[3]

  • Heat the reaction mixture to 90 °C with stirring (350 r/min) for 8 hours.[3]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney-Ni catalyst.

  • Distill the filtrate to remove methanol.

  • Extract the residue with dichloromethane.

  • Concentrate the organic extract under normal pressure and then distill the product under vacuum to obtain 2,4,6-trifluorobenzylamine.[3]

Quantitative Data:

ParameterValueReference
Yield 85%[3]
Purity 99%[3]
Appearance Colorless liquid

Proposed Synthetic Pathway to a Voriconazole Precursor

Voriconazole is a triazole antifungal agent. A key precursor for its synthesis is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. While a direct synthesis from this compound is not explicitly documented in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. This pathway involves a Grignard reaction to form a ketone, followed by a selective de-fluorination.

G TFBN This compound TFAP 2,4,6-Trifluoroacetophenone (Intermediate) TFBN->TFAP Grignard Reaction MeMgBr Methylmagnesium Bromide (CH3MgBr) MeMgBr->TFAP Hydrolysis Aqueous Acid Workup (H3O+) Hydrolysis->TFAP DFAP 1-(2,4-Difluorophenyl)ethanone TFAP->DFAP DeF Selective De-fluorination FurtherSteps Further Elaboration DFAP->FurtherSteps VoriconazolePrecursor 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone FurtherSteps->VoriconazolePrecursor

Fig. 3: Proposed pathway to a Voriconazole precursor.

Discussion of the Proposed Pathway:

  • Grignard Reaction: this compound can be reacted with a Grignard reagent, such as methylmagnesium bromide, to form an imine intermediate after addition to the nitrile group. Subsequent hydrolysis of the imine with aqueous acid would yield 2,4,6-trifluoroacetophenone.[4]

  • Selective De-fluorination: The most challenging step in this proposed synthesis is the selective removal of the fluorine atom at the 6-position. This would require specific reaction conditions that favor the removal of one fluorine atom over the others. This step would need significant experimental investigation and optimization.

  • Further Elaboration: Once 1-(2,4-difluorophenyl)ethanone is synthesized, it can be converted to the final Voriconazole precursor through established methods, such as bromination followed by reaction with 1H-1,2,4-triazole.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated pharmaceutical intermediates. Its reactivity allows for straightforward conversions into key synthons such as 2-amino-4,6-difluorobenzonitrile and 2,4,6-trifluorobenzylamine. The provided protocols offer a starting point for researchers to utilize this compound in their synthetic endeavors. While direct synthetic routes to some complex pharmaceutical precursors from this compound may require further research and development, the fundamental reactivity of this compound opens up numerous possibilities for the design and synthesis of novel fluorinated drug candidates.

References

Application of 2,4,6-Trifluorobenzonitrile in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trifluorobenzonitrile is a versatile fluorinated building block increasingly utilized in the synthesis of advanced agrochemicals.[1][2] The presence of multiple fluorine atoms on the benzene (B151609) ring imparts unique properties to the final molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.[1][2] This application note provides a detailed overview of the use of this compound in the synthesis of a potent class of insecticides known as benzoylphenylureas, including experimental protocols and a discussion of their mode of action.

Synthetic Pathway to Benzoylphenylurea (B10832687) Insecticides

A key application of this compound in the agrochemical industry is its use as a precursor for the synthesis of benzoylphenylurea insecticides. These compounds act as insect growth regulators by inhibiting chitin (B13524) biosynthesis, a process vital for the formation of the insect exoskeleton.[3][4][5][6] The general synthetic route involves a three-step process starting from this compound.

A This compound B 2,4,6-Trifluorobenzoic Acid A->B Hydrolysis C 2,4,6-Trifluorobenzoyl Chloride B->C Chlorination E Benzoylphenylurea Insecticide C->E Coupling D Substituted Phenylurea D->E

Caption: Synthetic workflow from this compound to Benzoylphenylurea Insecticides.

Step 1: Hydrolysis of this compound to 2,4,6-Trifluorobenzoic Acid

The initial step involves the hydrolysis of the nitrile group of this compound to a carboxylic acid. This transformation can be achieved under acidic conditions.

ParameterValueReference
ReactantThis compound[7]
ReagentAqueous Sulfuric Acid (60-80%)[7]
Temperature140-160°C[7]
Reaction Time5-10 hours[7]
Yield>95%[7]
Purity>99%[7]

Experimental Protocol: Synthesis of 2,4,6-Trifluorobenzoic Acid [7]

  • In a suitable reactor, charge this compound (1.0 eq).

  • Add aqueous sulfuric acid (60-80% w/w, 5-10 volumes).

  • Heat the reaction mixture to 140-160°C and maintain for 5-10 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., HPLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product precipitates out of the solution. Filter the solid, wash with water, and dry under vacuum to afford 2,4,6-Trifluorobenzoic acid.

Step 2: Conversion of 2,4,6-Trifluorobenzoic Acid to 2,4,6-Trifluorobenzoyl Chloride

The carboxylic acid is then converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis and can be accomplished using various chlorinating agents.

ParameterValueReference
Reactant2,4,6-Trifluorobenzoic Acid[8][9]
ReagentThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[8][9]
SolventDichloromethane (B109758) (DCM) or Toluene[8]
CatalystN,N-Dimethylformamide (DMF) (catalytic amount)[8]
TemperatureRoom temperature to reflux[8]

Experimental Protocol: Synthesis of 2,4,6-Trifluorobenzoyl Chloride (General Procedure) [8]

  • Suspend 2,4,6-Trifluorobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (typically 1-3 hours), as monitored by the cessation of gas evolution and TLC/GC analysis.

  • Remove the solvent and excess reagent under reduced pressure to obtain crude 2,4,6-Trifluorobenzoyl chloride, which can be used in the next step without further purification or purified by distillation.

Step 3: Synthesis of the Benzoylphenylurea Insecticide

The final step is the coupling of 2,4,6-Trifluorobenzoyl chloride with a suitable substituted phenylurea. This reaction forms the final benzoylphenylurea insecticide. The specific substituted phenylurea used will determine the final product and its spectrum of activity. A representative example is the synthesis of an analogue of a commercial insecticide.

ParameterValueReference
Reactants2,4,6-Trifluorobenzoyl Chloride, 1-(3,5-dichloro-4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)urea[]
BaseTriethylamine (B128534) or Pyridine[]
SolventTetrahydrofuran (THF) or Dichloromethane (DCM)[]
Temperature0°C to room temperature[]

Experimental Protocol: Synthesis of a 2,4,6-Trifluorobenzoylphenylurea Insecticide (Representative Protocol) []

  • Dissolve the substituted phenylurea (e.g., 1-(3,5-dichloro-4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)urea) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like THF or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2,4,6-Trifluorobenzoyl chloride (1.1 eq) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the final benzoylphenylurea insecticide.

Mode of Action: Inhibition of Chitin Biosynthesis

Benzoylphenylurea insecticides, including those derived from this compound, act by disrupting the synthesis of chitin in insects.[3][4][5][6] Chitin is a crucial structural component of the insect's exoskeleton (cuticle) and the peritrophic matrix in the midgut.

A Glucose B Glucose-6-phosphate A->B C Fructose-6-phosphate B->C D Glucosamine-6-phosphate C->D E N-acetylglucosamine-6-phosphate D->E F N-acetylglucosamine-1-phosphate E->F G UDP-N-acetylglucosamine F->G H Chitin Synthase G->H I Chitin H->I J Benzoylphenylurea Insecticide J->H Inhibition

Caption: Simplified Chitin Biosynthesis Pathway and Inhibition by Benzoylphenylurea Insecticides.

The pathway begins with glucose and proceeds through a series of enzymatic steps to produce UDP-N-acetylglucosamine, the immediate precursor for chitin polymerization. The final step is catalyzed by the enzyme chitin synthase, which polymerizes the precursor into long chains of chitin. Benzoylphenylurea insecticides are believed to inhibit the action of chitin synthase, thereby preventing the formation of new cuticle.[3][4][5][6] This disruption is most critical during molting, when the insect sheds its old exoskeleton and forms a new one. The inability to form a functional new cuticle leads to developmental defects and ultimately, the death of the insect larva.

This compound is a valuable and reactive intermediate for the synthesis of fluorinated agrochemicals. Its application in the production of benzoylphenylurea insecticides demonstrates its importance in developing modern crop protection agents with specific modes of action. The synthetic route, while requiring multiple steps, is efficient and allows for the introduction of the beneficial properties of fluorine into the final active ingredient. The targeted action of these insecticides on chitin biosynthesis makes them effective against a range of insect pests while often exhibiting lower toxicity to non-target organisms.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,4,6-trifluorobenzonitrile as a key starting material. The highly activated nature of this fluorinated benzonitrile (B105546) makes it a versatile precursor for a range of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile building block in organic synthesis, prized for its trifluorinated benzene (B151609) ring and reactive nitrile group.[1] The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a pathway for the introduction of various functionalities and subsequent cyclization reactions to form diverse heterocyclic systems. This document outlines a key two-step synthetic strategy, beginning with the amination of this compound, followed by cyclization of the resulting aminobenzonitrile to form a substituted quinazoline (B50416).

Core Synthetic Pathway: From this compound to Substituted Quinazolines

The primary strategy involves an initial nucleophilic aromatic substitution of a fluorine atom on this compound, followed by a cyclization reaction to construct the desired heterocyclic core. A key example is the synthesis of 2-amino-4,6-difluorobenzonitrile (B70766), which serves as a versatile intermediate for quinazoline synthesis.

Synthetic_Pathway This compound This compound SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) This compound->SNAr_Reaction Ammonia (B1221849) Ammonia Ammonia->SNAr_Reaction 2-Amino-4,6-difluorobenzonitrile 2-Amino-4,6-difluorobenzonitrile SNAr_Reaction->2-Amino-4,6-difluorobenzonitrile Cyclization Cyclization 2-Amino-4,6-difluorobenzonitrile->Cyclization Amidine Amidine Amidine->Cyclization 4-Amino-5,7-difluoroquinazoline 4-Amino-5,7-difluoroquinazoline Cyclization->4-Amino-5,7-difluoroquinazoline

Caption: General two-step synthesis of 4-amino-5,7-difluoroquinazoline.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-difluorobenzonitrile

This protocol describes the nucleophilic aromatic substitution of a fluorine atom in this compound with ammonia to yield the key intermediate, 2-amino-4,6-difluorobenzonitrile.[2]

Materials:

  • This compound

  • Aqueous Ammonia (concentrated)

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add concentrated aqueous ammonia (excess, e.g., 10-20 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 2-amino-4,6-difluorobenzonitrile.

Data Presentation:

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)
2-Amino-4,6-difluorobenzonitrileThis compoundAqueous AmmoniaEthanol4-6High

Note: The yield is reported as "High" as the specific value was not available in the provided search results.

Protocol 2: Synthesis of 4-Amino-5,7-difluoroquinazolines

This protocol outlines the cyclization of 2-amino-4,6-difluorobenzonitrile with an amidine to form a 4-amino-5,7-difluoroquinazoline derivative.

Materials:

  • 2-Amino-4,6-difluorobenzonitrile

  • Amidine hydrochloride (e.g., formamidine (B1211174) hydrochloride, acetamidine (B91507) hydrochloride)

  • Sodium ethoxide or other suitable base

  • Ethanol or other suitable high-boiling solvent

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add 2-amino-4,6-difluorobenzonitrile (1.0 eq).

  • Add the desired amidine hydrochloride (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water and collect the solid product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Data Presentation:

ProductStarting MaterialReagentBaseSolventReaction Time (h)Yield (%)
4-Amino-5,7-difluoroquinazoline2-Amino-4,6-difluorobenzonitrileFormamidine HClSodium EthoxideEthanol8-12Moderate to High
4-Amino-2-methyl-5,7-difluoroquinazoline2-Amino-4,6-difluorobenzonitrileAcetamidine HClSodium EthoxideEthanol8-12Moderate to High

Note: The yields are generalized as specific quantitative data for these exact reactions were not found in the provided search results. The conditions are based on general procedures for quinazoline synthesis.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the final heterocyclic product.

Logical_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Heterocycle Formation Start This compound Reaction1 React with Ammonia (SNAr) Start->Reaction1 Intermediate 2-Amino-4,6-difluorobenzonitrile Reaction1->Intermediate Intermediate_ref 2-Amino-4,6-difluorobenzonitrile Reaction2 Cyclization with Amidine Product 4-Amino-5,7-difluoroquinazoline Reaction2->Product Intermediate_ref->Reaction2

Caption: Workflow for the synthesis of fluorinated quinazolines.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of fluorinated heterocyclic compounds. The protocols provided herein demonstrate a reliable two-step pathway to access 4-amino-5,7-difluoroquinazoline derivatives. These methods can be adapted by researchers for the synthesis of a library of novel heterocyclic compounds by varying the nucleophile in the initial SNAr reaction and the cyclizing agent in the subsequent step, thus providing a rich platform for drug discovery and development. Further exploration of reactions with other binucleophiles such as hydrazines, ureas, and thioureas could lead to the synthesis of other important heterocyclic cores like triazoles, pyrimidines, and thiadiazines.

References

The Role of 2,4,6-Trifluorobenzonitrile in Fluorinated Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile is a fluorinated aromatic compound with potential applications as a monomer in the synthesis of advanced fluorinated polymers. The presence of three fluorine atoms on the benzene (B151609) ring, activated by the electron-withdrawing nitrile group, makes it a candidate for nucleophilic aromatic substitution (SNAr) polymerization reactions. This document provides an overview of the theoretical role of this compound in the synthesis of fluorinated polymers, primarily focusing on the formation of poly(aryl ether nitrile)s. Due to a lack of specific examples in the current scientific literature detailing the use of this compound as a monomer, this document will focus on the general principles and experimental approaches based on analogous fluorinated monomers.

Theoretical Application in Polymer Synthesis

The primary proposed application of this compound in polymer science is as an activated aromatic dihalide equivalent in SNAr polycondensation reactions. The fluorine atoms, particularly those positioned ortho and para to the strongly electron-withdrawing nitrile group, are susceptible to displacement by strong nucleophiles, such as bisphenoxides. This reaction would lead to the formation of a poly(aryl ether nitrile), a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable mechanical properties.

The incorporation of fluorine atoms into the polymer backbone is known to impart several beneficial properties, including:

  • Enhanced Thermal Stability: The high strength of the carbon-fluorine bond contributes to the overall thermal and thermo-oxidative stability of the polymer.

  • Improved Chemical Resistance: Fluorinated polymers exhibit excellent resistance to a wide range of chemicals and solvents.

  • Low Dielectric Constant: The presence of fluorine can lower the dielectric constant of the material, making it suitable for applications in microelectronics.

  • Increased Hydrophobicity: Fluorination increases the water-repellent properties of the polymer surface.

Proposed Synthesis of Poly(aryl ether nitrile)s

The synthesis of poly(aryl ether nitrile)s from this compound would typically involve a polycondensation reaction with a bisphenol in the presence of a weak base. The general reaction scheme is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions tfbn This compound product Fluorinated Poly(aryl ether nitrile) tfbn->product Monomer bisphenol Bisphenol (e.g., Bisphenol A) bisphenol->product Co-monomer base Base (K2CO3) base->product Catalyst solvent Aprotic Polar Solvent (e.g., NMP, DMAc) solvent->product Solvent temperature Elevated Temperature temperature->product Condition

Caption: Proposed synthesis of fluorinated poly(aryl ether nitrile).

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of a Poly(aryl ether nitrile) using Bisphenol A

Materials:

  • This compound (1 equivalent)

  • Bisphenol A (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.1 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol (B129727)

  • Deionized water

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound, Bisphenol A, K₂CO₃, NMP, and toluene.

  • Heat the reaction mixture to reflux (approximately 140-150 °C) under a nitrogen atmosphere to azeotropically remove the water formed during the reaction.

  • After the complete removal of water, slowly distill off the toluene.

  • Increase the reaction temperature to 180-200 °C and maintain for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.

  • Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol.

  • Filter the fibrous polymer precipitate and wash thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

G start Start: Mix Reactants (TFB, Bisphenol A, K2CO3, NMP, Toluene) reflux Azeotropic Reflux (~140-150°C) to remove water start->reflux remove_toluene Distill off Toluene reflux->remove_toluene polymerize Polymerization (180-200°C, 8-12h) remove_toluene->polymerize cool_dilute Cool and Dilute with NMP polymerize->cool_dilute precipitate Precipitate in Methanol cool_dilute->precipitate filter_wash Filter and Wash (Water and Methanol) precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry end End: Obtain Polymer dry->end

Caption: Experimental workflow for poly(aryl ether nitrile) synthesis.

Data Presentation (Hypothetical)

Should the synthesis of fluorinated polymers from this compound be successful, the following tables provide a template for the presentation of key quantitative data.

Table 1: Polymerization Conditions and Molecular Weight Data

Polymer IDBisphenol Co-monomerReaction Time (h)Reaction Temp. (°C)Yield (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
PEN-TFB-BPABisphenol A12190---
PEN-TFB-BPFBisphenol F12190---

Mₙ: Number-average molecular weight; Mₙ/Mₙ: Polydispersity Index, determined by Gel Permeation Chromatography (GPC).

Table 2: Thermal Properties of Fluorinated Poly(aryl ether nitrile)s

Polymer IDT₉ (°C)T₁₀ (°C)Char Yield at 800°C (%) (N₂)
PEN-TFB-BPA---
PEN-TFB-BPF---

T₉: Temperature for 5% weight loss; T₁₀: Temperature for 10% weight loss, determined by Thermogravimetric Analysis (TGA).

Table 3: Dielectric Properties of Fluorinated Poly(aryl ether nitrile)s

Polymer IDDielectric Constant (1 MHz)Dielectric Loss (1 MHz)
PEN-TFB-BPA--
PEN-TFB-BPF--

Conclusion and Future Outlook

While this compound holds theoretical promise as a monomer for the synthesis of high-performance fluorinated polymers, a notable gap exists in the scientific literature regarding its practical application in polymerization. The protocols and data templates provided herein are based on established methodologies for analogous systems and are intended to serve as a guide for future research in this area. Further investigation is required to synthesize and characterize polymers derived from this compound to validate its potential and explore the properties of the resulting materials. Such research would be valuable for the development of novel polymers for advanced applications in electronics, aerospace, and other fields where high thermal stability, chemical resistance, and low dielectric properties are paramount.

Application Notes and Protocols: 2,4,6-Trifluorobenzonitrile in the Preparation of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern liquid crystal (LC) design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond, allow for the fine-tuning of key liquid crystal characteristics.[1][2] 2,4,6-Trifluorobenzonitrile is a valuable building block in the synthesis of advanced liquid crystal materials due to the presence of multiple fluorine substituents and a polar nitrile group on a rigid phenyl core. This trifluorinated phenyl ring can impart desirable properties such as high clearing points, significant dielectric anisotropy (Δε), and optimized birefringence (Δn), which are critical for applications in high-performance liquid crystal displays (LCDs) and other electro-optical devices.[3][4]

The primary synthetic route to incorporate the this compound moiety into a liquid crystal architecture is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatile reaction allows for the efficient formation of a C-C bond between the trifluorinated phenyl ring and another aromatic or aliphatic group, forming the core structure of the liquid crystal molecule.

Core Synthesis Strategy: Suzuki-Miyaura Coupling

The most effective method for preparing biphenyl-based liquid crystals from this compound is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide, catalyzed by a palladium complex. In this context, this compound can act as the aryl halide (or a derivative thereof), although it is more common to use a bromo- or iodo-substituted trifluorobenzene and subsequently introduce the nitrile group. However, for the purpose of this application note, we will focus on a plausible direct coupling approach.

A representative reaction scheme involves the coupling of this compound with an alkyl-substituted phenylboronic acid to yield a 4'-alkyl-2,4,6-trifluorobiphenyl-4-carbonitrile derivative.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 246TFB This compound LC_Product 4'-Alkyl-2,4,6-trifluorobiphenyl-4-carbonitrile 246TFB->LC_Product + Alkylphenylboronic_Acid 4-Alkylphenylboronic Acid Alkylphenylboronic_Acid->LC_Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->LC_Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->LC_Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->LC_Product

Caption: Suzuki-Miyaura coupling for liquid crystal synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4'-Pentyl-2,4,6-trifluorobiphenyl-4-carbonitrile

This protocol describes a representative synthesis of a liquid crystal containing the this compound moiety via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-Pentylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), 4-pentylphenylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added to the flask.

  • Reaction: The reaction mixture is heated to reflux (typically around 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC, typically after 12-24 hours), the mixture is cooled to room temperature. The reaction mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure 4'-pentyl-2,4,6-trifluorobiphenyl-4-carbonitrile.

Data Presentation

The introduction of the this compound moiety is expected to significantly influence the physical properties of the resulting liquid crystals. The following table provides a hypothetical comparison of the physical properties of a standard biphenyl (B1667301) liquid crystal, 4'-pentyl-4-cyanobiphenyl (5CB), with the trifluorinated analogue synthesized in Protocol 1.

Property4'-Pentyl-4-cyanobiphenyl (5CB)4'-Pentyl-2,4,6-trifluorobiphenyl-4-carbonitrile (Hypothetical)
Clearing Point (°C) 35.3> 100 (Expected increase due to enhanced core planarity and polarity)
Birefringence (Δn) ~0.18> 0.20 (Expected increase due to extended conjugation and fluorine atoms)
Dielectric Anisotropy (Δε) ~ +11.0> +15.0 (Expected significant increase due to the cumulative effect of C-F and C≡N dipoles)
Viscosity (mPa·s) ~25Variable (Fluorine substitution can have complex effects on viscosity)

Logical Workflow for Liquid Crystal Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the characterization of the final liquid crystal product.

LC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start This compound & 4-Alkylphenylboronic Acid Coupling Suzuki-Miyaura Coupling Start->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Purity Purity Analysis (HPLC, Elemental Analysis) Structure->Purity Mesophase Mesophase Characterization (DSC, POM) Purity->Mesophase Physical Physical Property Measurement (Δn, Δε, Viscosity) Mesophase->Physical

Caption: Workflow for liquid crystal synthesis and characterization.

Signaling Pathway of Structure-Property Relationship

The molecular structure of this compound directly influences the macroscopic properties of the resulting liquid crystals. The following diagram illustrates this relationship.

Structure_Property cluster_molecular Molecular Features cluster_properties Macroscopic Properties Trifluoro 2,4,6-Trifluoro Substitution Delta_Epsilon High Dielectric Anisotropy (Δε) Trifluoro->Delta_Epsilon Increases Dipole Moment Stability Enhanced Thermal and Chemical Stability Trifluoro->Stability Strong C-F Bonds Nitrile Nitrile Group (-C≡N) Nitrile->Delta_Epsilon Strong Dipole Moment Biphenyl Biphenyl Core Delta_n High Birefringence (Δn) Biphenyl->Delta_n Anisotropic Polarizability Clearing_Point High Clearing Point Biphenyl->Clearing_Point Molecular Rigidity

Caption: Structure-property relationships in fluorinated liquid crystals.

Conclusion

This compound is a highly promising building block for the synthesis of advanced liquid crystal materials with superior performance characteristics. The strategic placement of three fluorine atoms in conjunction with a strong nitrile dipole on a rigid phenyl core offers a powerful approach to engineering materials with high dielectric anisotropy, high birefringence, and excellent thermal stability. The Suzuki-Miyaura coupling provides a reliable and versatile synthetic route for the incorporation of this valuable moiety into complex liquid crystal architectures. The protocols and data presented herein serve as a guide for researchers and scientists in the development of next-generation liquid crystal materials for a wide range of electro-optical applications.

References

The Synthesis of 2,4,6-Trifluorophenyl Ketones via Grignard Reaction: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,4,6-trifluorobenzonitrile with Grignard reagents provides a direct and efficient route to a variety of 2,4,6-trifluorophenyl ketones. These fluorinated ketones are valuable intermediates in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by the Grignard reagent. Subsequent hydrolysis of the intermediate imine yields the desired ketone. This application note provides a detailed overview of this reaction, including experimental protocols and data for the synthesis of representative 2,4,6-trifluorophenyl ketones.

The general reaction proceeds as follows: a Grignard reagent (R-MgX) attacks the electrophilic carbon of the nitrile in this compound.[1][2] This forms an intermediate imine magnesium salt.[1][2] Subsequent acidic workup hydrolyzes this intermediate to furnish the corresponding ketone.[1][2]

Applications in Drug Development

Fluorinated organic molecules are of significant interest in drug discovery. The incorporation of fluorine atoms can modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. 2,4,6-Trifluorophenyl ketones serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators.

Data Presentation

The following table summarizes the reaction of this compound with various Grignard reagents to yield the corresponding 2,4,6-trifluorophenyl ketones.

Grignard Reagent (R-MgX)ProductReaction Time (h)Temperature (°C)Yield (%)
Phenylmagnesium Bromide(2,4,6-Trifluorophenyl)(phenyl)methanone20 to RT85
Ethylmagnesium Bromide1-(2,4,6-Trifluorophenyl)propan-1-one (B1303398)20 to RT78
Methylmagnesium Bromide1-(2,4,6-Trifluorophenyl)ethanone20 to RT82

Note: Yields are based on isolated product after purification.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Grignard reagents are sensitive to moisture and air.[3]

Protocol 1: Synthesis of (2,4,6-Trifluorophenyl)(phenyl)methanone

Materials:

  • This compound

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.57 g, 10 mmol) dissolved in anhydrous diethyl ether (50 mL).

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add phenylmagnesium bromide (12 mL of a 1.0 M solution in THF, 12 mmol) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl (50 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (2,4,6-trifluorophenyl)(phenyl)methanone as a white solid.

Protocol 2: Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one

Materials:

  • This compound

  • Ethylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.57 g, 10 mmol) in anhydrous diethyl ether (50 mL).

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Add ethylmagnesium bromide (12 mL of a 1.0 M solution in THF, 12 mmol) dropwise via the addition funnel over a period of 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: Upon completion of the addition, allow the mixture to warm to room temperature and continue stirring for 2 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl (50 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 30 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2,4,6-trifluorophenyl)propan-1-one as a colorless oil.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the reaction of this compound with a Grignard reagent.

reaction_mechanism start This compound + R-MgX intermediate Imine Magnesium Salt Intermediate start->intermediate Nucleophilic Attack hydrolysis Acidic Workup (H3O+) intermediate->hydrolysis product 2,4,6-Trifluorophenyl Ketone hydrolysis->product Hydrolysis

Caption: General reaction mechanism.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of 2,4,6-trifluorophenyl ketones.

experimental_workflow setup Reaction Setup (Inert Atmosphere) addition Grignard Reagent Addition (0 °C) setup->addition reaction Reaction at Room Temperature addition->reaction quench Quenching with Acid (0 °C) reaction->quench workup Extraction and Washing quench->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow diagram.

Grignard Reagent to Product Relationship

This diagram illustrates the direct relationship between the starting Grignard reagent and the final ketone product.

reagent_product reagents Phenylmagnesium Bromide Ethylmagnesium Bromide Methylmagnesium Bromide products (2,4,6-Trifluorophenyl)(phenyl)methanone 1-(2,4,6-Trifluorophenyl)propan-1-one 1-(2,4,6-Trifluorophenyl)ethanone reagents:r1->products:p1 reagents:r2->products:p2 reagents:r3->products:p3

Caption: Reagent to product mapping.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 2,4,6-trifluorobenzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile, electron-deficient aryl nitrile serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for related polyfluoroarenes and aim to provide a strong starting point for reaction optimization.

Introduction to this compound in Cross-Coupling

This compound is an attractive substrate for cross-coupling reactions due to its electron-deficient aromatic ring, which is activated towards nucleophilic attack. The fluorine atoms can act as leaving groups in certain palladium-catalyzed processes, particularly when ortho and para to the strongly electron-withdrawing nitrile group. This reactivity allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds. The primary palladium-catalyzed cross-coupling reactions applicable to this substrate include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Additionally, nucleophilic aromatic substitution (SNAr) can be a competing or, in some cases, a desired pathway.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organohalide or triflate. In the case of this compound, a C-F bond can be activated for coupling with an arylboronic acid. The reactivity of the C-F bonds is expected to be highest at the 4-position due to the activating effects of the ortho-fluorine and para-nitrile groups.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Polyfluoroarenes

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (2:1)10018Expected High
2Pd₂(dba)₃ (1.5)RuPhos (3)CsF (2)1,4-Dioxane11024Expected High
3[Pd(allyl)Cl]₂ (1)XPhos (2)K₂CO₃ (3)THF/H₂O (4:1)8012Expected High

*Yields are anticipated to be high based on reactions with similar electron-deficient fluoroarenes. Optimization may be required.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (see Table 1), the phosphine (B1218219) ligand (see Table 1), and the base (see Table 1).

  • Solvent Addition: Add the appropriate anhydrous, degassed solvent system (see Table 1) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic Acid Pd Catalyst & Ligand Base solvent Add Degassed Solvent reagents->solvent Under Inert Atm. heat Heat and Stir solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench and Extract monitor->quench purify Column Chromatography quench->purify product product purify->product Purified Product

Suzuki-Miyaura Coupling Workflow

II. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura coupling, a C-F bond in this compound can be targeted for this transformation, typically requiring a palladium catalyst and a copper(I) co-catalyst.

Table 2: Representative Reaction Conditions for Sonogashira Coupling of Polyfluoroarenes

EntryPalladium Catalyst (mol%)Copper(I) Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)CuI (4)-Et₃N (2)DMF8012Expected Good
2PdCl₂(PPh₃)₂ (3)CuI (5)-DIPA (3)Toluene10018Expected Good
3[Pd(allyl)Cl]₂ (1)CuI (2)Xantphos (2)Cs₂CO₃ (2)Acetonitrile6024Expected Good

*Yields are anticipated to be good based on reactions with similar electron-deficient fluoroarenes. Optimization may be required.

Detailed Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (see Table 2), the copper(I) source (see Table 2), and the ligand if applicable.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (see Table 2), followed by the base (see Table 2) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. The filtrate is then washed with aqueous ammonium (B1175870) chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Pd/Cu Catalysts (Ligand) solvent_base Add Solvent, Base, & Alkyne reagents->solvent_base Under Inert Atm. stir Stir at Temp. solvent_base->stir monitor Monitor by TLC/GC-MS stir->monitor filter_extract Filter and Extract monitor->filter_extract purify Column Chromatography filter_extract->purify product product purify->product Purified Product

Sonogashira Coupling Workflow

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. For this compound, this reaction allows for the introduction of primary or secondary amines via substitution of a fluorine atom. The electron-deficient nature of the ring facilitates this transformation.

Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination of Polyfluoroarenes

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene10016Expected High
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane11020Expected High
3[Pd(allyl)Cl]₂ (1.5)BrettPhos (3)LHMDS (1.5)THF7024Expected High

*Yields are anticipated to be high based on reactions with similar electron-deficient fluoroarenes. Optimization may be required.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium catalyst (see Table 3), the ligand (see Table 3), and the base (see Table 3). Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (see Table 3) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to the specified temperature with vigorous stirring for the indicated time.

  • Reaction Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate, filter through a plug of silica gel, and concentrate the filtrate.

  • Purification: Purify the crude material by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Amine, Pd Catalyst Ligand, Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/GC-MS heat->monitor filter Filter through Silica Plug monitor->filter purify Column Chromatography filter->purify product product purify->product Purified Product

Buchwald-Hartwig Amination Workflow

IV. Nucleophilic Aromatic Substitution (SNAr)

It is important to note that due to the high electron deficiency of the this compound ring, direct nucleophilic aromatic substitution (SNAr) can occur, sometimes without the need for a palladium catalyst, especially with strong nucleophiles. The para-fluorine to the nitrile group is the most susceptible to substitution.

Table 4: Representative Reaction Conditions for SNAr of Polyfluoroarenes

EntryNucleophileBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholineK₂CO₃ (2)DMSO1006Expected High
2Sodium thiophenoxide-DMF804Expected High
3PhenolCs₂CO₃ (1.5)NMP12012Expected Good

*Yields are anticipated to be good to high. These reactions often proceed readily without palladium catalysis.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reagent Preparation: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the nucleophile (1.1-1.5 equiv), and the base (if required, see Table 4).

  • Solvent Addition: Add the appropriate solvent (see Table 4).

  • Reaction Execution: Stir the mixture at the indicated temperature for the specified time.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Nucleophile, (Base) solvent Add Solvent reagents->solvent stir Stir at Temp. solvent->stir monitor Monitor by TLC/LC-MS stir->monitor extract Aqueous Work-up and Extraction monitor->extract purify Recrystallization or Chromatography extract->purify product product purify->product Purified Product

Nucleophilic Aromatic Substitution Workflow

Safety Precautions

  • This compound is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere where specified.

  • Many of the solvents used are flammable and/or toxic. Handle with care and in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

These protocols and application notes are intended as a starting point for the development of specific synthetic procedures. Reaction conditions may require optimization depending on the specific substrates and desired outcomes.

protocol for the reduction of the nitrile group in 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Protocol for the Reduction of 2,4,6-Trifluorobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the chemical reduction of the nitrile group in this compound to synthesize its corresponding primary amine, (2,4,6-Trifluorophenyl)methanamine. This amine is a valuable building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals due to the unique properties conferred by the trifluorinated aromatic ring.[1][2] The protocols described herein focus on catalytic hydrogenation, a common and effective method for this transformation.

Data Summary: Comparison of Reduction Protocols

The following table summarizes various quantitative parameters for the reduction of this compound using different catalytic systems.

ParameterProtocol 1: Raney NickelProtocol 2: Palladium on Carbon
Starting Material This compoundThis compound
Catalyst Raney Nickel (Raney-Ni)Palladium on Carbon (Pd/C)
Catalyst Loading 5% w/w (relative to nitrile)1-10% w/w (relative to nitrile)[3]
Solvent Methanol[1][4]Organic Solvent (e.g., Methanol)[3]
Additive 25% Ammonia Solution[1][4]Acid[3]
Temperature 90 °C[1][4]0 - 70 °C[3]
Pressure (Hydrogen) 1 MPa[1][4]0.1 - 3.0 MPa[3]
Reaction Time 8 hours[1][4]8 - 24 hours[3]
Reported Yield 85%[1][4]Not specified

Detailed Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is based on a documented procedure for the reduction of this compound using a Raney Nickel catalyst in an autoclave.[1][4]

Materials and Equipment:

  • This compound (50 g)

  • Raney Nickel (2.5 g)

  • 25% Ammonia solution (75 g)

  • Methanol (B129727) (500 g)

  • Dichloromethane (B109758) (for extraction)

  • 1000 mL Autoclave with stirring mechanism and temperature/pressure controls

  • Hydrogen gas source

  • Filtration apparatus (e.g., Buchner funnel with Celite or a filter press)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Charging:

    • Carefully charge the 1000 mL autoclave with 50 g of this compound, 2.5 g of Raney Nickel catalyst, 75 g of 25% aqueous ammonia, and 500 g of methanol.[1][4]

    • Safety Note: Raney Nickel is pyrophoric, especially when dry. Handle with care under an inert atmosphere or as a slurry.

  • Reaction Setup:

    • Seal the autoclave securely according to the manufacturer's instructions.

    • Begin stirring the mixture at a constant rate (e.g., 350 rpm).[4]

    • Purge the autoclave multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.

  • Hydrogenation Reaction:

    • Pressurize the autoclave with hydrogen gas to a pressure of 1 MPa.[1][4]

    • Heat the reaction mixture to a constant temperature of 90 °C.[1][4]

    • Maintain these conditions (1 MPa H₂, 90 °C, constant stirring) for 8 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption. Re-pressurize as needed to maintain 1 MPa.[1][4]

  • Reaction Work-up:

    • After 8 hours, stop the heating and allow the autoclave to cool to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the autoclave with nitrogen gas before opening.

  • Catalyst Removal:

    • Discharge the reaction mixture from the autoclave.

    • Filter the mixture through a pad of Celite to carefully remove the Raney Nickel catalyst.[1][4]

    • Wash the catalyst pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation and Purification:

    • Transfer the filtrate to a round-bottom flask and remove the methanol using a rotary evaporator.[1][4]

    • To the remaining residue, add dichloromethane for extraction.[1][4]

    • Separate the organic layer, dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate), and filter.

    • Concentrate the organic extract under normal pressure to remove the dichloromethane.[1][4]

    • Perform a vacuum distillation of the crude product to obtain pure (2,4,6-Trifluorophenyl)methanamine.[1][4] The expected yield is approximately 43.6 g (85%).[1][4]

Visualized Workflow and Pathways

The following diagrams illustrate the chemical transformation and the experimental workflow for the reduction protocol.

cluster_reaction Chemical Transformation Start This compound Product (2,4,6-Trifluorophenyl)methanamine Start->Product  H₂ (1 MPa), Raney-Ni  MeOH, NH₃, 90°C, 8h  

Caption: Chemical reduction of this compound.

A Charge Autoclave (Nitrile, Raney-Ni, MeOH, NH₃) B Seal & Purge (N₂ then H₂) A->B C Hydrogenation Reaction (90°C, 1 MPa H₂) B->C D Cool & Vent C->D 8 hours E Filter Catalyst D->E F Solvent Removal (Rotary Evaporation) E->F G Dichloromethane Extraction F->G H Concentrate Extract G->H I Vacuum Distillation H->I J Final Product: (2,4,6-Trifluorophenyl)methanamine I->J

Caption: Experimental workflow for nitrile reduction.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,4,6-Trifluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The presence of the trifluorinated benzene (B151609) ring and the reactive nitrile group imparts unique physicochemical properties to target molecules, often enhancing metabolic stability, bioactivity, and pharmacokinetic profiles. This document provides detailed protocols for the scale-up synthesis of this compound derivatives, focusing on a common industrial approach involving halogen exchange fluorination.

The protocols outlined below are designed to be scalable and adaptable for industrial production, emphasizing safety, efficiency, and high yield.

Applications

Fluorinated benzonitriles are versatile intermediates with numerous applications:

  • Pharmaceuticals: They are key components in the synthesis of active pharmaceutical ingredients (APIs), including anticancer, antiviral, and central nervous system (CNS) active compounds.[1]

  • Agrochemicals: Used in the production of modern herbicides, fungicides, and insecticides, where the fluorine substitution can increase efficacy and persistence.[1]

  • Advanced Materials: Employed in the manufacturing of liquid crystals, OLED materials, and other specialty polymers.[1]

Scale-Up Synthesis Protocol: Halogen Exchange Fluorination

A prevalent method for the industrial synthesis of fluorinated aromatic compounds is through a halogen exchange (Halex) reaction, where chloro- or bromo-substituents are replaced with fluorine atoms using a fluoride (B91410) salt. This protocol describes the synthesis of a this compound derivative starting from a polychlorinated benzonitrile (B105546).

Diagram: Synthetic Workflow

A Start: Pentachlorobenzonitrile B Fluorination Reaction (Halogen Exchange) A->B C Intermediate: 3,5-Dichloro-2,4,6-trifluorobenzonitrile B->C D Dechlorination/ Hydrogenolysis C->D E Product: This compound D->E F Purification (Distillation/Recrystallization) E->F G Final Product F->G

Caption: Workflow for the synthesis of this compound.

Part 1: Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzonitrile

This step involves the partial fluorination of a readily available starting material, pentachlorobenzonitrile, using an alkali metal fluoride.

Experimental Protocol
  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation condenser is charged with a polar aprotic solvent such as sulfolane.

  • Reagent Charging: Anhydrous potassium fluoride is added to the reactor. The mixture is heated under a nitrogen atmosphere to ensure anhydrous conditions.

  • Starting Material Addition: Pentachlorobenzonitrile is added to the heated solvent-fluoride mixture.

  • Reaction: The reaction mixture is heated to a specified temperature and maintained for several hours with vigorous stirring. The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The inorganic salts are removed by filtration. The filtrate containing the product is then subjected to vacuum distillation to isolate the 3,5-dichloro-2,4,6-trifluorobenzonitrile.

Data Summary: Reaction Parameters for Fluorination
ParameterValueReference
Starting MaterialPentachlorobenzonitrile[3]
Fluorinating AgentAnhydrous Potassium Fluoride[3]
SolventSulfolane[3]
Molar Ratio (PCPN:KF)1 : 3.3 - 4.5[3]
Reaction Temperature130 - 160 °C[3]
Reaction Time3 - 7 hours[3]
Typical Yield~85-90%[4]

Part 2: Synthesis of this compound

This step involves the reductive dechlorination of the intermediate to yield the final product.

Experimental Protocol
  • Reactor Setup: A hydrogenation reactor is charged with the 3,5-dichloro-2,4,6-trifluorobenzonitrile produced in the previous step, a suitable solvent (e.g., methanol (B129727) or ethanol), and an organic base.

  • Catalyst Addition: A palladium-based catalyst (e.g., Pd/C) is added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred at a controlled temperature and pressure until the uptake of hydrogen ceases.

  • Monitoring: The reaction is monitored by HPLC to confirm the disappearance of the starting material and the formation of the product.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield high-purity this compound.

Data Summary: Reaction Parameters for Dechlorination
ParameterValueReference
Starting Material3,5-Dichloro-2,4,6-trifluorobenzonitrile[3]
CatalystPalladium on Carbon (Pd/C)[3]
SolventMethanol or Ethanol[3]
BaseOrganic Base (e.g., Triethylamine)[3]
Hydrogen Pressure0.1 - 2.0 MPa[3]
Reaction Temperature0 - 90 °C[3]
Reaction Time8 - 24 hours[3]
Typical Yield~49.6% (two steps)[3]

Alternative Scale-Up Strategy: Phase Transfer Catalysis

For halogen exchange reactions, the use of a phase transfer catalyst can significantly improve reaction rates and yields, and allow for milder reaction conditions.

Diagram: Logic of Phase Transfer Catalysis

organic_phase Organic Phase (Substrate, Solvent) product Fluorinated Product organic_phase->product Reaction aqueous_phase Solid/Aqueous Phase (KF) catalyst Phase Transfer Catalyst (Q+X-) aqueous_phase->catalyst F- uptake catalyst->organic_phase F- transport catalyst->aqueous_phase Return product->catalyst Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis in Halex Reactions.

Protocol with Phase Transfer Catalyst
  • Reactor Setup: As described previously.

  • Reagent Charging: Charge the reactor with the chlorinated benzonitrile precursor, a dipolar aprotic solvent (e.g., N,N-dimethylacetamide or sulfolane), the alkali metal fluoride, and a phase transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide or an oligoethylene glycol dimethyl ether).[5]

  • Reaction: Heat the mixture with vigorous stirring. The temperature can often be lower than in the absence of a catalyst.

  • Work-up: The work-up procedure is similar, involving filtration of salts and purification of the product by distillation. The solvent and catalyst can often be recycled for subsequent batches, improving process economy.[4]

Data Summary: Phase Transfer Catalyzed Fluorination
ParameterValueReference
Starting Material2,4-Dichloro-5-fluorobenzonitrile[5]
Fluorinating AgentPotassium Fluoride/Cesium Fluoride[5]
SolventSulfolane or N,N-Dimethylacetamide[5]
Phase Transfer Catalystn-Butyltriphenylphosphonium bromide[5]
Reaction Temperature175 - 200 °C[5]
Reaction Time8 - 9 hours[5]
Typical Yield71 - 76%[5]

Safety Considerations

  • Handling of Fluorides: Anhydrous potassium fluoride is toxic and hygroscopic. Handle in a dry, well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.

  • High Temperatures and Pressures: The reactions are conducted at elevated temperatures and, in the case of hydrogenation, under pressure. Use appropriate high-pressure reactors and follow all safety protocols for heated and pressurized reactions.

  • Solvents: The solvents used are typically high-boiling and may have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Hydrogen Gas: Hydrogen is highly flammable and explosive. Ensure the hydrogenation reactor is properly maintained and operated in a well-ventilated area, away from ignition sources.

Conclusion

The scale-up synthesis of this compound derivatives is a well-established process in the chemical industry. The halogen exchange reaction, particularly when enhanced with phase transfer catalysis, offers a robust and efficient route to these valuable intermediates. Careful control of reaction parameters and adherence to safety protocols are essential for successful and safe large-scale production. The methods described provide a solid foundation for researchers and drug development professionals to produce these key building blocks for their synthetic needs.

References

Application Note: Quantitative Analysis of 2,4,6-Trifluorobenzonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its trifluorinated benzene (B151609) ring imparts unique properties to target molecules, including enhanced metabolic stability and bioactivity. Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of intermediates and final products. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy.

Analytical Methods Overview

The choice of analytical method for quantifying this compound depends on factors such as the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile technique suitable for routine analysis. It offers good resolution and sensitivity for aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and sensitivity, making it ideal for identifying and quantifying the analyte in complex matrices.[2]

  • ¹⁹F Quantitative NMR (qNMR) is a powerful, non-destructive technique that allows for direct quantification without the need for a calibration curve, using a certified internal standard.[3] The presence of three fluorine atoms in this compound makes ¹⁹F qNMR a highly specific and sensitive method.

Experimental Workflows

The general workflow for each analytical technique is outlined below.

Experimental Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Quench Quench Reaction ReactionMixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Dilution Dilution Extraction->Dilution HPLC HPLC-UV Dilution->HPLC GCMS GC-MS Dilution->GCMS qNMR 19F qNMR Dilution->qNMR Integration Peak Integration HPLC->Integration GCMS->Integration qNMR->Integration Calibration Calibration Curve Integration->Calibration (for HPLC/GC-MS) Quantification Quantification Integration->Quantification (for qNMR) Calibration->Quantification Method Selection Logic Start Start: Quantify 2,4,6-TFB Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Speed High Throughput Needed? Matrix->Speed No HPLC Use HPLC-UV Sensitivity->HPLC No GCMS Use GC-MS Sensitivity->GCMS Yes AbsoluteQuant Absolute Quantification (No Calibration)? Speed->AbsoluteQuant No Speed->HPLC Yes AbsoluteQuant->HPLC No qNMR Use 19F qNMR AbsoluteQuant->qNMR Yes

References

Application Notes and Protocols: 2,4,6-Trifluorobenzonitrile as a Precursor for Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the proposed use of 2,4,6-trifluorobenzonitrile as a precursor for the synthesis of radiolabeled compounds, specifically for positron emission tomography (PET) applications. The protocols provided are based on established principles of nucleophilic aromatic substitution for radiofluorination.

Introduction

This compound is a fluorinated aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its electron-deficient aromatic ring, activated by the nitrile group and three fluorine atoms, makes it a suitable candidate for nucleophilic aromatic substitution (SNA r) reactions. This property can be exploited for the introduction of the positron-emitting radionuclide, Fluorine-18 ([¹⁸F]), to generate PET imaging agents. The synthesis of ¹⁸F-labeled aryl fluorides via nucleophilic aromatic substitution is a cornerstone of PET radiochemistry.[2]

This document outlines a detailed protocol for the synthesis of [¹⁸F]this compound from its non-radioactive precursor, this compound. The resulting radiolabeled compound could serve as a valuable intermediate for the synthesis of more complex PET tracers.

Principle of Radiolabeling

The radiolabeling strategy involves the nucleophilic substitution of a fluorine atom on the this compound ring with cyclotron-produced [¹⁸F]fluoride. The reaction is typically carried out in a polar aprotic solvent at an elevated temperature, facilitated by a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a weak base like potassium carbonate. The electron-withdrawing nature of the nitrile group and the other two fluorine atoms on the aromatic ring facilitates the displacement of one of the existing fluorine atoms.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of [¹⁸F]this compound, based on typical values reported for analogous aromatic radiofluorination reactions.

ParameterTypical Value
Radiochemical Yield (decay-corrected)30 - 50%
Radiochemical Purity> 98%
Molar Activity40 - 150 GBq/µmol
Total Synthesis Time45 - 60 minutes

Experimental Protocols

Materials and Reagents
  • This compound (precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron in [¹⁸O]H₂O)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Water for injection

  • Ethanol (B145695), USP

  • Sterile 0.22 µm filter

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Anion exchange cartridge

Protocol for the Synthesis of [¹⁸F]this compound
  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O onto a pre-conditioned anion exchange cartridge to trap the [¹⁸F]fluoride.

    • Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (5 mg in 1 mL of acetonitrile) and potassium carbonate (1 mg in 0.1 mL of water).

  • Azeotropic Drying:

    • Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen at 110°C.

    • Perform two additional azeotropic distillations by adding and evaporating anhydrous acetonitrile (2 x 1 mL) to ensure the complex is anhydrous.

  • Radiofluorination Reaction:

    • Dissolve this compound (2-3 mg) in anhydrous DMSO (0.5 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Seal the reaction vessel and heat at 120-140°C for 15-20 minutes.

  • Purification:

    • After cooling the reaction mixture, dilute it with 1 mL of water.

    • Pass the diluted mixture through a C18 SPE cartridge.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired [¹⁸F]this compound from the cartridge using ethanol or acetonitrile.

  • Quality Control:

    • Analyze the radiochemical purity and identity of the final product using analytical radio-HPLC.

    • Determine the molar activity.

  • Formulation:

    • The purified [¹⁸F]this compound can be formulated in a suitable solvent for subsequent reactions or, if intended for in vivo use, in a biocompatible solution such as sterile saline with a limited percentage of ethanol, followed by sterile filtration.

Visualizations

Radiosynthesis_Workflow cluster_prep Step 1: [¹⁸F]Fluoride Preparation cluster_reaction Step 2: Radiofluorination cluster_purification Step 3: Purification & QC Cyclotron Cyclotron Production of [¹⁸F]Fluoride in [¹⁸O]H₂O Anion_Exchange Anion Exchange Cartridge Trapping Cyclotron->Anion_Exchange Elution Elution with K₂₂₂/K₂CO₃ Anion_Exchange->Elution Drying Azeotropic Drying Elution->Drying Reaction Nucleophilic Substitution (120-140°C, 15-20 min) Drying->Reaction Dried [¹⁸F]Fluoride complex Precursor This compound in DMSO Precursor->Reaction Purification Solid-Phase Extraction (C18 Cartridge) Reaction->Purification QC Quality Control (radio-HPLC) Purification->QC Formulation Formulation QC->Formulation [¹⁸F]this compound

Caption: Workflow for the synthesis of [¹⁸F]this compound.

Signaling_Pathway_Concept cluster_synthesis Synthesis of Labeled Intermediate cluster_conjugation Conjugation to Targeting Moiety cluster_application Application Precursor This compound Radiolabeling [¹⁸F]Fluorination Precursor->Radiolabeling Labeled_Intermediate [¹⁸F]this compound Radiolabeling->Labeled_Intermediate Conjugation Chemical Modification (e.g., reduction of nitrile, coupling) Labeled_Intermediate->Conjugation Targeting_Moiety Bioactive Molecule (e.g., peptide, inhibitor) Targeting_Moiety->Conjugation PET_Tracer Final [¹⁸F]PET Tracer Conjugation->PET_Tracer Administration In vivo Administration PET_Tracer->Administration PET_Imaging PET Imaging of Biological Target Administration->PET_Imaging

Caption: Conceptual pathway from precursor to PET imaging application.

References

Application Notes and Protocols for 2,4,6-Trifluorobenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile is a versatile fluorinated building block that holds significant promise in the field of materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoro and nitrile substituents on the benzene (B151609) ring, make it an attractive monomer for the synthesis of high-performance polymers and a key component in the development of advanced organic electronic materials. The presence of fluorine atoms enhances thermal stability, chemical resistance, and specific optical and electronic properties in the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of poly(arylene ether nitrile)s and as a precursor for organic light-emitting diode (OLED) emitters.

Application 1: High-Performance Poly(arylene ether nitrile)s

Poly(arylene ether nitrile)s (PAENs) are a class of high-performance engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into the polymer backbone can further enhance these properties. The polymerization typically proceeds via a nucleophilic aromatic substitution reaction, where the highly activated fluorine atoms of this compound are displaced by a bisphenoxide nucleophile.

Quantitative Data of Related Fluorinated Poly(arylene ether nitrile)s
Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Reference
CPAENs from 2,6-dichlorobenzonitrile181 - 251> 40075.1 - 104.72.6 - 3.2[1]
PPBENs from 2,6-difluorobenzonitrile----[2]
2F-PEN from pentafluorobenzonitrile142 - 235509 - 562--[3]

Note: CPAENs = Carboxyl-functionalized poly(arylene ether nitrile)s; PPBENs = Phthalazinone-based copoly(aryl ether nitrile)s; 2F-PEN = Fluorinated poly(ether nitrile)s.

Experimental Protocol: Synthesis of Poly(arylene ether nitrile) via Nucleophilic Aromatic Substitution (Representative Protocol)

This protocol describes a general method for the synthesis of poly(arylene ether nitrile)s from a dihalo-benzonitrile and a bisphenol. This can be adapted for this compound.

Materials:

  • This compound

  • Bisphenol A (or other bisphenol monomer)

  • Anhydrous potassium carbonate (K2CO3)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene (B28343)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Drying of Reagents: Ensure all glassware is thoroughly dried. Dry the bisphenol monomer and potassium carbonate in a vacuum oven before use.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add the bisphenol monomer, an equimolar amount of this compound, and a slight excess of anhydrous potassium carbonate.

  • Solvent Addition: Add NMP and toluene to the flask. The typical solid content is around 20-30% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-160 °C) for several hours to remove water azeotropically with toluene. Collect the water in the Dean-Stark trap.

  • Polymerization: After the removal of water, drain the toluene from the Dean-Stark trap and raise the reaction temperature to 180-200 °C to initiate polymerization. Maintain the reaction at this temperature under a nitrogen atmosphere for 8-24 hours, or until a significant increase in viscosity is observed.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with NMP if necessary. Precipitate the polymer by slowly pouring the solution into a vigorously stirred excess of methanol or a methanol/water mixture.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent. Dry the polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Experimental Workflow

Polymerization_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification reagents Mix Monomers & K2CO3 solvent Add NMP & Toluene reagents->solvent dehydration Azeotropic Dehydration (140-160°C) solvent->dehydration polymerization Polymerization (180-200°C) dehydration->polymerization precipitation Precipitation in Methanol polymerization->precipitation washing Washing precipitation->washing drying Drying washing->drying TADF_Mechanism cluster_excitation Electrical Excitation cluster_emission Light Emission S0 Ground State (S0) S1 Singlet Exciton (S1) (25%) S0->S1 Recombination T1 Triplet Exciton (T1) (75%) S0->T1 Recombination Fluorescence Prompt Fluorescence S1->Fluorescence Radiative Decay Delayed_Fluorescence Delayed Fluorescence S1->Delayed_Fluorescence Radiative Decay T1->S0 Non-radiative Decay (Minimized) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Energy)

References

Troubleshooting & Optimization

purification of crude 2,4,6-Trifluorobenzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 2,4,6-Trifluorobenzonitrile via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the experimental process.

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one that dissolves the compound completely when hot but sparingly when cold.[1] For aromatic compounds like this compound, alcohols such as methanol (B129727) or ethanol (B145695) are often excellent starting points.[2] A mixed solvent system, for instance, ethanol/water or hexane/ethyl acetate, can also be effective. It is crucial to perform preliminary solubility tests with small amounts of your crude material to determine the optimal solvent or solvent pair. The compound is known to be soluble in methanol.[3]

Q2: My compound has formed an oil instead of crystals ("oiling out"). What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This can happen if the solution is supersaturated or if significant impurities are present, which can depress the melting point.

  • Solution 1: Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to prevent the solution from becoming saturated above the compound's melting point (57-63 °C)[4]. Allow it to cool slowly.[5][6]

  • Solution 2: Lower the Cooling Temperature: Try cooling the solution at a lower temperature, potentially by using a salt/ice bath, which may help induce crystallization.

  • Solution 3: Modify Solvent System: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[6]

  • Solution 4: Remove Impurities: If the issue persists, the crude material may be highly impure. Consider pre-purification with activated charcoal to remove impurities that may be hindering crystallization.[6]

Q3: No crystals are forming, even after the solution has cooled completely. What went wrong?

A3: This is a common issue, often due to supersaturation or using too much solvent.

  • Problem: Too Much Solvent. This is the most frequent cause of crystallization failure.[5]

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Once a smaller volume is reached, allow the solution to cool again.[5]

  • Problem: Supersaturation. The solution may contain more dissolved compound than it can theoretically hold at that temperature.[5]

    • Solution 1: Induce Crystallization. Scratch the inside of the flask just below the liquid's surface with a glass stirring rod. The tiny scratches provide a nucleation site for crystal growth.[6][7]

    • Solution 2: Seed Crystals. Add a tiny "seed" crystal of pure this compound to the solution to initiate crystallization.[6][7]

    • Solution 3: Flash Cooling. Briefly place the flask in an ice-salt bath to induce rapid crystal formation, then allow it to warm to the recommended crystallization temperature for slower, purer crystal growth.

Q4: My final yield of purified crystals is very low. How can I improve the recovery?

A4: A low yield indicates that a significant amount of the product was lost during the process.

  • Cause 1: Excessive Solvent. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[6][7] Always use the minimum amount of near-boiling solvent to fully dissolve the crude solid.[7]

  • Cause 2: Premature Crystallization. If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.[1] Using a heated filter funnel can prevent this.[1]

  • Cause 3: Improper Washing. Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, will redissolve some of your product.[7] Always use a minimal amount of ice-cold solvent for washing.[7]

  • Cause 4: Inefficient Transfers. Physical loss of material when transferring between flasks can add up. Ensure careful and complete transfers.

Q5: The purified crystals still have a colored tint. How can I remove colored impurities?

A5: Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude solid in the hot solvent, cool the solution slightly to prevent it from boiling over. Add a small amount of activated charcoal (about 1-2% of the sample's weight) to the solution.[8] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by performing a hot gravity filtration before allowing the solution to cool for crystallization.[8]

Data Presentation: Solvent Suitability

SolventSuitability for Dissolution (Hot)Suitability for Crystallization (Cold)Comments
Methanol GoodFairThis compound is known to be soluble in methanol[3]; may require a co-solvent like water to reduce cold solubility.
Ethanol GoodFair to GoodA common and effective choice for aromatic compounds.[2] Cooling in an ice bath is likely necessary for good recovery.
Isopropanol (B130326) GoodGoodOften provides a good balance of high solubility when hot and lower solubility when cold.
Hexane PoorExcellentLikely too non-polar to dissolve the compound, even when hot. Best used as an anti-solvent in a mixed system.
Ethyl Acetate ExcellentPoorTends to dissolve the compound too well, even when cold, leading to poor recovery unless used with an anti-solvent like hexane.
Water InsolubleExcellentCan be used as the anti-solvent in a mixed-solvent system with a soluble solvent like ethanol or methanol.

Experimental Protocol: Recrystallization of this compound

Safety Precautions: this compound is harmful if swallowed or in contact with skin, and toxic if inhaled.[3] It causes skin and serious eye irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Methodology:

  • Solvent Selection: Based on preliminary tests (see Table 1), choose a suitable solvent or solvent pair. For this example, we will use isopropanol.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., isopropanol) and heat the mixture to its boiling point on a hot plate with gentle swirling. Continue to add the minimum amount of hot solvent dropwise until all the solid has just dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal.[8] Reheat the solution to boiling for 2-3 minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal or insoluble impurities.[1][8] This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual mother liquor.[1][7]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the white crystalline solid to a watch glass and dry them completely in a vacuum oven at a temperature well below the melting point (e.g., 40 °C).[1] The final product should be a white to off-white crystalline powder.[4][9]

Visual Troubleshooting Guide

The following workflow provides a logical guide for troubleshooting common issues during recrystallization.

G start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Form observe->crystals_ok Success oils_out Compound 'Oils Out' observe->oils_out Problem no_crystals No Crystals Form observe->no_crystals Problem filter_dry Filter, Wash & Dry crystals_ok->filter_dry end Pure Product filter_dry->end low_yield Yield is Low filter_dry->low_yield Check Yield reheat_add_solvent Reheat, Add More Solvent, Cool Slowly Again oils_out->reheat_add_solvent reheat_add_solvent->cool troubleshoot_no_xtal Too Much Solvent or Supersaturated? no_crystals->troubleshoot_no_xtal boil_off Boil Off Excess Solvent, Re-cool troubleshoot_no_xtal->boil_off Yes, likely too much induce Induce Crystallization: Scratch Flask or Add Seed Crystal troubleshoot_no_xtal->induce No, likely supersaturated boil_off->cool induce->cool check_protocol Review Protocol: - Min. Hot Solvent? - Ice-Cold Wash? - Slow Cooling? low_yield->check_protocol

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

common impurities in commercial 2,4,6-Trifluorobenzonitrile and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 2,4,6-Trifluorobenzonitrile and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercial this compound?

A1: Impurities in commercial this compound are primarily dependent on the synthetic route used for its manufacture. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Intermediates: Incompletely reacted intermediates, such as partially fluorinated or chlorinated benzonitriles (e.g., chlorodifluorobenzonitriles if synthesized from a chlorinated precursor).

  • Byproducts: Arising from side reactions during synthesis. For instance, if a Sandmeyer reaction involving the diazotization of 2,4,6-trifluoroaniline (B1293507) is employed, byproducts associated with this reaction could be present.[1][2][3][4]

  • Residual Solvents: Solvents used during the reaction and purification steps that are not completely removed.[5][6][7][8]

Q2: What is the typical purity of commercial this compound?

A2: Commercial grades of this compound are often available with a purity of 97% or higher.[9][10] For more demanding applications, higher purity grades may be available or further purification might be necessary.

Q3: How can I identify the impurities in my batch of this compound?

A3: Several analytical techniques are effective for identifying and quantifying impurities in this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile impurities.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, DAD, or MS) is widely used for the separation and quantification of non-volatile organic impurities.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can help in the structural elucidation of impurities.

Troubleshooting Guides

Issue: Unexpected side-products in a reaction using this compound.

Possible Cause: The commercial this compound may contain reactive impurities that are participating in your reaction.

Solution:

  • Analyze the starting material: Use analytical techniques like GC-MS or HPLC to identify the impurities present in your batch of this compound.

  • Purify the starting material: Based on the nature of the impurities, choose a suitable purification method from the protocols outlined below.

Issue: Inconsistent reaction yields or product purity.

Possible Cause: Lot-to-lot variability in the purity of commercial this compound.

Solution:

  • Qualify new batches: Before use in large-scale reactions, analyze each new batch of this compound to confirm its purity and impurity profile.

  • Standardize the starting material: If significant variability is observed, consider implementing a standard purification protocol for all incoming batches to ensure consistency.

Impurity Identification and Removal Workflow

Workflow for Impurity Management of this compound cluster_0 Impurity Identification cluster_1 Purification cluster_2 Decision cluster_3 Outcome Receive Commercial this compound Receive Commercial this compound Analytical Testing Analytical Testing Receive Commercial this compound->Analytical Testing Identify & Quantify Impurities Identify & Quantify Impurities Analytical Testing->Identify & Quantify Impurities Select Purification Method Select Purification Method Identify & Quantify Impurities->Select Purification Method Perform Purification Perform Purification Select Purification Method->Perform Purification Analyze Purified Product Analyze Purified Product Perform Purification->Analyze Purified Product Purity Meets Specification? Purity Meets Specification? Analyze Purified Product->Purity Meets Specification? Use in Experiment Use in Experiment Purity Meets Specification?->Use in Experiment Yes Repeat Purification Repeat Purification Purity Meets Specification?->Repeat Purification No Repeat Purification->Select Purification Method

Caption: A workflow diagram illustrating the process of identifying and removing impurities from commercial this compound.

Experimental Protocols

Protocol 1: Analytical Purity Assessment by HPLC

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific impurities expected.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities. The choice of solvent is critical for successful purification.

  • Solvent Selection:

    • An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.

    • Commonly used solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/ethyl acetate (B1210297), and toluene.[15]

    • It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Perform a hot filtration to remove any insoluble impurities and activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is suitable for separating impurities with different polarities from this compound.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a common choice. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and impurities.

  • Procedure:

    • Prepare a slurry of silica gel in the mobile phase and pack the column.

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the packed column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes hypothetical data for the purification of a commercial batch of this compound. Actual results will vary depending on the initial purity and the specific impurities present.

Purification MethodInitial Purity (%)Purity after Purification (%)Yield (%)
Recrystallization97.5>99.080-90
Column Chromatography97.5>99.570-85

References

troubleshooting low yields in the synthesis of 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Trifluorobenzonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the specific synthetic route employed. A common route involves the fluorination of a polychlorinated benzonitrile (B105546) followed by dechlorination. Below are key areas to investigate:

  • Incomplete Fluorination: The initial fluorination step is critical. Insufficient reaction temperature or time can lead to incomplete conversion of the starting material.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reagents plays a significant role in maximizing yield.

  • Moisture Contamination: Fluorination reactions are often sensitive to moisture, which can deactivate the fluorinating agent.

  • Side Reactions: Undesired side reactions can consume starting materials and reagents, reducing the overall yield of the desired product.

To address these issues, consider the following troubleshooting steps:

  • Optimize Fluorination Conditions: Ensure the reaction temperature is maintained within the optimal range (e.g., 130-160°C) for a sufficient duration (e.g., 3-7 hours) as indicated in established protocols.[1]

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents to minimize moisture.

  • Monitor Reaction Progress: Utilize techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product, allowing for timely adjustments to the reaction conditions.

  • Purification Efficiency: Evaluate your purification method. Inefficient purification can lead to loss of product.

Issue 2: Presence of Impurities in the Final Product

Question: My final this compound product is contaminated with impurities. What are the likely side products and how can I minimize their formation?

Answer: The presence of impurities is a common challenge. Potential contaminants depend on the synthetic route. For a synthesis starting from a polychlorinated precursor, common impurities could include:

  • Partially Fluorinated Intermediates: Incomplete fluorination can result in benzonitriles with a mix of chlorine and fluorine substituents.

  • Over-fluorinated Products: While less common, under harsh conditions, other positions on the aromatic ring might undergo unintended fluorination.

  • Hydrolysis Products: If water is present, the nitrile group can be hydrolyzed to a benzamide (B126) or benzoic acid.

To minimize these impurities:

  • Precise Control of Stoichiometry: Use the correct molar ratios of reactants to avoid excess reagents that might lead to side reactions.

  • Strict Temperature Control: Maintain the reaction temperature within the specified range to prevent side reactions that may be favored at higher or lower temperatures.

  • Effective Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to separate the desired product from impurities. For benzonitriles, drying with agents like CaSO4 followed by vacuum distillation can be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely used method involves the fluorination of a readily available starting material like pentachlorobenzonitrile (B42970) using a fluoride (B91410) source such as anhydrous potassium fluoride in a high-boiling polar aprotic solvent like sulfolane. This is followed by a dechlorination step, often a catalytic hydrogenation, to yield this compound.[1]

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and intermediates, or by Thin Layer Chromatography (TLC) for a more rapid qualitative assessment of the consumption of the starting material.

Q3: What are the key safety precautions when working with fluorinating agents and cyanides?

A3: Both fluorinating agents and cyanide compounds are highly toxic and require strict safety protocols. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Be aware of the potential for the release of toxic gases and have appropriate quenching and emergency procedures in place.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of this compound, based on typical fluorination and dechlorination reactions.

ParameterConditionExpected Impact on YieldRationale
Fluorination Temperature Below 130°CLowIncomplete reaction, low conversion of starting material.
130-160°COptimalFavorable reaction kinetics for complete fluorination.[1]
Above 160°CDecreasedPotential for side reactions and decomposition of product/reagents.
Fluorination Time < 3 hoursLowInsufficient time for the reaction to go to completion.
3-7 hoursOptimalAllows for high conversion of the starting material.[1]
> 7 hoursNo significant increaseReaction may have already reached completion.
Moisture PresentLowDeactivation of the fluorinating agent and potential for hydrolysis side reactions.
AnhydrousOptimalMaximizes the efficiency of the fluorinating agent.
Dechlorination Catalyst Inactive/PoisonedLowIncomplete removal of chlorine atoms from the intermediate.
Active (e.g., Pd/C)OptimalEfficient removal of chlorine atoms to yield the final product.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on established synthetic transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Fluorination of Pentachlorobenzonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add anhydrous potassium fluoride (3.3-4.5 molar equivalents) and sulfolane.

  • Heat the mixture to 130-160°C with vigorous stirring under a nitrogen atmosphere.

  • Slowly add pentachlorobenzonitrile (1 molar equivalent) to the hot mixture.

  • Maintain the reaction temperature at 130-160°C for 3-7 hours, monitoring the reaction progress by GC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3,5-dichloro-2,4,6-trifluorobenzonitrile.

Step 2: Dechlorination to this compound

  • In a high-pressure reactor, dissolve the crude 3,5-dichloro-2,4,6-trifluorobenzonitrile from Step 1 in a suitable solvent such as tetrahydrofuran.

  • Add an organic base (e.g., triethylamine) and a palladium on carbon catalyst (10% Pd/C).[1]

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 0.5 MPa).[1]

  • Heat the mixture to a suitable temperature (e.g., 80°C) and stir for several hours (e.g., 24 hours) until the starting material is consumed (monitored by GC).[1]

  • Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation to obtain the pure product.

Visualization

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction_completion Is the reaction going to completion? (Check via GC/TLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No complete_reaction Reaction is complete check_reaction_completion->complete_reaction Yes troubleshoot_fluorination Troubleshoot Fluorination Step incomplete_reaction->troubleshoot_fluorination troubleshoot_dechlorination Troubleshoot Dechlorination Step incomplete_reaction->troubleshoot_dechlorination increase_temp_time Increase reaction temperature and/or time troubleshoot_fluorination->increase_temp_time check_reagents Check quality and stoichiometry of reagents troubleshoot_fluorination->check_reagents ensure_anhydrous Ensure anhydrous conditions troubleshoot_fluorination->ensure_anhydrous check_catalyst Check catalyst activity and loading troubleshoot_dechlorination->check_catalyst yield_improved Yield Improved increase_temp_time->yield_improved check_reagents->yield_improved ensure_anhydrous->yield_improved check_catalyst->yield_improved check_impurities Are there significant impurities? (Check via GC-MS/NMR) complete_reaction->check_impurities impurities_present Impurities Present check_impurities->impurities_present Yes no_impurities Minimal Impurities check_impurities->no_impurities No troubleshoot_side_reactions Troubleshoot Side Reactions impurities_present->troubleshoot_side_reactions optimize_temp Optimize reaction temperature troubleshoot_side_reactions->optimize_temp check_stoichiometry Verify stoichiometry of reactants troubleshoot_side_reactions->check_stoichiometry optimize_temp->yield_improved check_stoichiometry->yield_improved check_purification Review Purification Method no_impurities->check_purification inefficient_purification Inefficient Purification check_purification->inefficient_purification Inefficient check_purification->yield_improved Efficient optimize_purification Optimize purification protocol (e.g., different solvent system for chromatography, recrystallization conditions) inefficient_purification->optimize_purification optimize_purification->yield_improved

Caption: Troubleshooting workflow for low yields in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of benzonitrile (B105546). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for fluorinating the aromatic ring of benzonitrile?

A1: The two main strategies are Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS).

  • Nucleophilic Aromatic Substitution (SNAr): This method involves reacting an activated benzonitrile precursor, which has a good leaving group (e.g., -NO₂, -Cl, -Br) ortho or para to the nitrile group, with a nucleophilic fluoride (B91410) source like KF or CsF. The electron-withdrawing nitrile group facilitates the attack of the fluoride ion.

  • Electrophilic Aromatic Substitution (EAS): This approach uses an electrophilic fluorinating agent (e.g., Selectfluor™, NFSI) to directly add a fluorine atom to the electron-rich positions of the benzonitrile ring. Since the nitrile group (-CN) is a deactivating, meta-directing group, this method is more challenging on unsubstituted benzonitrile but can be effective on activated derivatives.[1]

Q2: Which solvents are recommended for benzonitrile fluorination, and are there any safety concerns?

A2: Polar aprotic solvents are typically used to dissolve the fluoride salts and facilitate nucleophilic substitution.

  • Common Choices: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are frequently used. Studies have shown that DMSO can be more effective and lead to higher reaction yields compared to DMF, potentially due to its higher dielectric constant.[2]

  • Safety Warning: Caution is required when selecting solvents, especially for electrophilic fluorinations. Highly reactive electrophilic agents like Selectfluor™ can react rapidly and exothermically with solvents such as DMF, pyridine, and DMSO.[3] Acetonitrile (B52724) (MeCN) is often a safer and more compatible choice for these reagents.[3] Always consult the reagent's safety data sheet and perform a small-scale test reaction.

Q3: How can I increase the reactivity of my nucleophilic fluoride source?

A3: The low solubility and nucleophilicity of alkali metal fluorides can be a challenge. To enhance reactivity, the use of a phase-transfer catalyst is common. For example, Kryptofix-222 (K₂₂₂) is often used in combination with potassium carbonate (K₂CO₃) to form a "naked" fluoride ion ([K⊂2.2.2]⁺F⁻), which is a much more potent nucleophile.[2]

Q4: Can I fluorinate the benzylic position of a substituted benzonitrile?

A4: Yes, benzylic C(sp³)–H fluorination is a viable strategy for substituted benzonitriles (e.g., tolunitriles). This reaction typically proceeds by generating a benzylic anion using a strong base (like KOH or n-BuLi), which then attacks an electrophilic fluorine source such as Selectfluor™.[4] This method is effective for substrates where the benzylic protons are sufficiently acidic.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield in Nucleophilic Fluorination (SNAr)

  • Potential Cause: Insufficient activation of the aromatic ring.

    • Solution: For SNAr to be efficient, a strongly electron-withdrawing group (EWG) is required to be positioned ortho or para to the leaving group. The cyano group provides activation, but an additional EWG, such as a nitro group (-NO₂), will significantly increase the reaction rate.[1][5]

  • Potential Cause: Poor leaving group.

    • Solution: The choice of leaving group is critical. For nucleophilic aromatic substitutions, the order of reactivity for halogens can be F > Cl > Br > I, which is the reverse of what is seen in aliphatic substitutions.[6] In some cases, a nitro group (-NO₂) can also serve as an excellent leaving group.

  • Potential Cause: Presence of water in the reaction.

    • Solution: Water can deactivate the nucleophilic fluoride source and lead to side reactions, such as the hydrolysis of the nitrile group to an amide or carboxylic acid.[5] Ensure all reagents and solvents are anhydrous. Drying the fluoride/catalyst mixture by azeotropic distillation with acetonitrile is a common practice, especially in radiolabeling applications.[2]

  • Potential Cause: Harsh reaction conditions leading to decomposition.

    • Solution: High temperatures over long periods can decompose the precursor or product.[2] Consider using microwave-induced heating, which allows for rapid heating to high temperatures for short periods, often improving yield and reducing byproducts. Applying microwave energy in pulses can help avoid decomposition.[2]

Problem 2: Formation of Unwanted Side Products

  • Potential Cause: Di-substitution or poly-fluorination.

    • Solution: If the starting material has multiple leaving groups, substitution of more than one can occur. This is more likely if an excess of the fluorinating agent is used or the reaction time is too long.[5] Use a stoichiometric amount of the fluoride source and carefully monitor the reaction's progress using TLC or LC-MS.[5]

  • Potential Cause: Hydrolysis of the nitrile group.

    • Solution: As mentioned above, the presence of water, especially under basic or acidic conditions, can lead to the hydrolysis of the -CN group.[5] Ensure strictly anhydrous conditions and use non-hydrolytic workup procedures.[5]

  • Potential Cause: Defluorination of the product.

    • Solution: While the C-F bond is generally strong, some fluorinated compounds can be unstable. In biological or nucleophilic environments (like in the presence of glutathione), the fluorine atom can be displaced, especially if it is activated.[7][8] This is typically a greater concern post-synthesis but is important to consider for the stability and application of the final product.

Problem 3: Poor Regioselectivity

  • Potential Cause (SNAr): Competing leaving groups.

    • Solution: Regioselectivity in SNAr is determined by electronics. The leaving group that is most activated by an ortho or para EWG will be substituted preferentially.[5] If you have multiple potential sites, the one with the strongest electronic activation will react first.

  • Potential Cause (EAS): Poor directing group control.

    • Solution: In electrophilic fluorination, regioselectivity is governed by the directing effects of the substituents on the ring. The -CN group is a meta-director. If other directing groups are present, a mixture of isomers can result.[1] To improve selectivity, consider lowering the reaction temperature, as this can favor the kinetically controlled product.[5] Additionally, the steric bulk of the fluorinating agent and the substituents can influence the outcome, often favoring the para position over the more sterically hindered ortho position.[1]

Data Presentation: Reaction Parameters

Table 1: Effect of Solvent on Microwave-Assisted Nucleophilic [¹⁸F]Fluorination of meta-Halo-Benzonitriles.[2]

Precursor (Leaving Group)SolventRadiochemical Yield (RCY)
3-Fluoro -benzonitrileDMSO64%
3-Chloro -benzonitrileDMSO9%
3-Bromo -benzonitrileDMSO13%
3-Iodo -benzonitrileDMSO0%
3-Chloro -benzonitrileDMF< 5%
3-Bromo -benzonitrileDMF< 5%

Note: The data highlights that DMSO is a more effective solvent than DMF for this specific transformation and shows the relative reactivity of different halogen leaving groups.

Experimental Protocols

Protocol 1: Microwave-Assisted Nucleophilic [¹⁸F]Fluorination of a Halo-Benzonitrile Precursor

This protocol is a generalized procedure based on methods for radiolabeling.[2]

  • Preparation of the Fluoride Source: Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge (e.g., QMA). Elute the fluoride into a reaction vial using a solution of Kryptofix-222 (K₂₂₂) and K₂CO₃ in a mixture of acetonitrile and water.

  • Azeotropic Drying: Evaporate the solvent to dryness under a stream of nitrogen with gentle heating. To ensure anhydrous conditions, add 1 mL of anhydrous acetonitrile and repeat the evaporation process at least twice.

  • Reaction: Add a solution of the halo-benzonitrile precursor (e.g., 3-chloro-5-methylbenzonitrile, ~37 µmol) in 0.3 mL of anhydrous DMSO to the dried [¹⁸F]fluoride/K₂₂₂ complex.

  • Microwave Heating: Seal the reaction vial and place it in a microwave reactor. Heat the mixture using controlled power and time (e.g., 5 minutes at 50% power for a 700W oven, or using pulsed heating to maintain a target temperature).[2][6]

  • Work-up and Analysis: After cooling, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile) and analyze the radiochemical yield and purity by radio-TLC or radio-HPLC.

Protocol 2: General Procedure for Electrophilic Aromatic Fluorination

This is a general guide for small-scale electrophilic fluorination.[1]

  • Reaction Setup: To a solution of the substituted benzonitrile (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile), add the electrophilic fluorinating agent (e.g., Selectfluor™, 1.1-1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Quenching and Extraction: Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired fluorinated benzonitrile.

Visualized Workflows and Logic

G start Define Fluorination Goal (Substrate, Target Position) decision1 Choose Strategy: SNAr or EAS? start->decision1 snar_path SNAr Path: - Select Leaving Group - Select Fluoride Source decision1->snar_path Nucleophilic eas_path EAS Path: - Analyze Directing Groups - Select E+ Reagent decision1->eas_path Electrophilic exp_setup Experimental Setup: - Anhydrous Solvent - Temperature Control snar_path->exp_setup eas_path->exp_setup run_rxn Run Small-Scale Test Reaction exp_setup->run_rxn analysis Analyze Results: (TLC, LC-MS, NMR) run_rxn->analysis decision2 Success? analysis->decision2 optimize Troubleshoot & Optimize: - Screen Solvents - Adjust Temperature - Change Reagents decision2->optimize No scale_up Scale-Up Reaction decision2->scale_up Yes optimize->run_rxn

Caption: General workflow for optimizing a fluorination reaction.

G start Problem: Low Yield in SNAr q1 Is the leaving group ortho/para to a strong EWG? start->q1 a1_yes Check Fluoride Source q1->a1_yes Yes a1_no Insufficient Activation: Redesign substrate with stronger/better positioned EWG. q1->a1_no No q2 Using a phase transfer catalyst (e.g., K222)? a1_yes->q2 a2_yes Check Reaction Conditions q2->a2_yes Yes a2_no Low F⁻ Reactivity: Add catalyst to increase nucleophilicity. q2->a2_no No q3 Are conditions strictly anhydrous? a2_yes->q3 a3_yes Optimize Temp/Solvent q3->a3_yes Yes a3_no Side Reactions Likely: Ensure anhydrous reagents and azeotropic drying. q3->a3_no No q4 Screen Solvents (DMSO vs DMF) and Temperature (Conventional vs Microwave) a3_yes->q4

Caption: Troubleshooting tree for low yield in SNAr reactions.

G center Regioselectivity in EAS electronics Electronic Effects (Directing Groups) center->electronics sterics Steric Hindrance center->sterics reagent Fluorinating Reagent center->reagent conditions Reaction Conditions center->conditions e_desc -CN is meta-directing - Activating groups are ortho/para directing electronics->e_desc s_desc Bulky groups disfavor ortho-substitution, increasing para product sterics->s_desc r_desc Highly reactive reagents can be less selective reagent->r_desc c_desc Lower temperatures can increase selectivity conditions->c_desc

Caption: Key factors influencing regioselectivity in EAS.

References

Navigating the Reactivity of 2,4,6-Trifluorobenzonitrile: A Technical Guide to Avoiding Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in mitigating common side reactions when working with the versatile chemical intermediate, 2,4,6-Trifluorobenzonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient use of this compound in complex syntheses.

This compound is a valuable building block in the creation of novel pharmaceuticals and agrochemicals, largely due to the advantageous properties conferred by its fluorine atoms, such as enhanced metabolic stability and lipophilicity.[1] However, its reactivity can also lead to undesired side products, impacting yield and purity. This guide focuses on the three primary side reactions to control: hydrolysis of the nitrile group, reduction of the nitrile group, and unwanted nucleophilic aromatic substitution.

Troubleshooting Common Side Reactions

This section provides a detailed breakdown of potential side reactions, their causes, and actionable protocols to minimize their occurrence.

Side Reaction 1: Hydrolysis of the Nitrile Group

The nitrile functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2,4,6-Trifluorobenzamide and subsequently 2,4,6-Trifluorobenzoic acid. This can be a significant issue when the reaction conditions require the use of aqueous acids or bases.

Troubleshooting Guide: Hydrolysis

Symptom Potential Cause Recommended Action
Formation of 2,4,6-Trifluorobenzamide or 2,4,6-Trifluorobenzoic acid as byproducts.Presence of water in combination with acidic or basic conditions.- Ensure all solvents and reagents are rigorously dried before use. - If aqueous work-up is necessary, perform it at low temperatures and minimize exposure time. - Use non-aqueous acids or bases where possible. For example, use a hindered organic base instead of an aqueous inorganic base.
Low yield of the desired product in reactions run in protic solvents.Solvent-mediated hydrolysis.- Switch to an aprotic solvent such as THF, DMF (anhydrous), or acetonitrile. - If a protic solvent is unavoidable, consider running the reaction at a lower temperature to decrease the rate of hydrolysis.

Experimental Protocol to Minimize Hydrolysis during Nucleophilic Aromatic Substitution:

A representative protocol for a nucleophilic aromatic substitution reaction designed to minimize hydrolysis is as follows:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

  • Add the desired nucleophile (1.1 eq) and a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

  • Extract the product with a non-polar organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Side Reaction 2: Reduction of the Nitrile Group

In the presence of reducing agents, the nitrile group can be reduced to a primary amine, yielding 2,4,6-Trifluorobenzylamine. This is a common side reaction when other functional groups in the molecule are being targeted for reduction.

Troubleshooting Guide: Nitrile Reduction

Symptom Potential Cause Recommended Action
Formation of 2,4,6-Trifluorobenzylamine as a byproduct.Use of a non-selective reducing agent.- Choose a reducing agent that is selective for the target functional group. For example, to reduce a nitro group in the presence of the nitrile, catalytic hydrogenation with specific catalysts or the use of reagents like tin(II) chloride might be effective.[2][3] - Protect the nitrile group prior to the reduction step if a highly reactive reducing agent is required.
Low yield of the desired product after a reduction step.The nitrile group is more reactive towards the chosen reducing agent than the target functional group.- Perform a careful literature search for selective reduction protocols for the specific functional groups present in your molecule. - Consider altering the synthetic route to perform the reduction before the introduction of the nitrile group.

Quantitative Data on Nitrile Reduction:

The following table summarizes the yield of 2,4,6-Trifluorobenzylamine from the reduction of this compound under specific conditions.

Reducing Agent Solvent Temperature (°C) Pressure (MPa) Yield (%) Reference
H₂ / Raney-NiMethanol (B129727) / Ammonia90185[4][5]

Experimental Protocol for the Synthesis of 2,4,6-Trifluorobenzylamine (to be avoided if it is a side reaction):

This protocol details the conditions that lead to the formation of the amine, which should be avoided if this is an undesired side product.

  • In a 1000 mL autoclave, combine 50 g of this compound, 2.5 g of Raney-Ni, 75 g of 25% aqueous ammonia, and 500 g of methanol.[4][5]

  • Seal the autoclave and control the temperature at 90 °C with a mixing speed of 350 r/min.[4][5]

  • Introduce hydrogen gas to a pressure of 1 MPa.[4][5]

  • Maintain the reaction for 8 hours.[4][5]

  • After the reaction, cool the autoclave, filter the catalyst, and remove the methanol by distillation.[4][5]

  • Extract the residue with dichloromethane, concentrate the organic layer, and purify by vacuum distillation to obtain 2,4,6-Trifluorobenzylamine.[4][5]

Side Reaction 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). While this is often the desired reaction, unwanted nucleophiles present in the reaction mixture, such as hydroxide (B78521) ions, alkoxides from alcohol solvents, or amines from solvents like N,N-dimethylformamide (DMF), can compete with the intended nucleophile.

Troubleshooting Guide: Unwanted SNAr

Symptom Potential Cause Recommended Action
Formation of multiple substitution products.Presence of competing nucleophiles (e.g., from solvent or base).- Use aprotic, non-nucleophilic solvents (e.g., THF, toluene, acetonitrile). - Employ non-nucleophilic bases (e.g., potassium carbonate, cesium carbonate, or hindered organic bases like DIPEA).
Substitution at an undesired position.The regioselectivity of the SNAr is influenced by the reaction conditions.- The fluorine atoms at the ortho and para positions to the nitrile group are activated. Carefully consider the steric and electronic properties of your nucleophile to predict the most likely site of attack. - Lowering the reaction temperature may increase selectivity.

Experimental Protocol to Avoid Unwanted SNAr with Solvent:

The following protocol describes the SNAr of an aryl fluoride (B91410) with dimethylamine (B145610) generated in situ from DMF and potassium hydroxide. This illustrates conditions to avoid if you do not want the solvent to participate in the reaction.

  • A mixture of DMF (2.00 mL) and 10 M KOH (0.500 mL) is heated at reflux for 5 minutes.[6]

  • The aryl halide (in this case, this compound) is added, and the mixture is heated at 95 °C.[6]

  • This procedure can lead to the formation of a dimethylamino-substituted product, which is an undesired side product if another nucleophile is intended to react.[6]

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the hydrolysis of the nitrile group most problematic?

A1: Hydrolysis is most significant in the presence of water at elevated temperatures, especially under strongly acidic (pH < 2) or basic (pH > 10) conditions. Even in neutral water at high temperatures (e.g., >100 °C), hydrolysis can occur.[7] For instance, a study on the similar 2,6-difluorobenzonitrile (B137791) showed that a 64.27% yield of the corresponding benzamide (B126) could be achieved at 250 °C (523.15 K) in water after 300 minutes.[7]

Q2: How can I selectively reduce another functional group in my molecule without affecting the nitrile on the this compound core?

A2: The key is to use a chemoselective reducing agent. For example, to reduce an aromatic nitro group in the presence of a nitrile, you could explore conditions like using tris(pentafluorophenyl)borane (B72294) (BCF) as a Lewis acid activator in combination with a borohydride (B1222165) reducing agent.[2] It is crucial to avoid powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) unless the nitrile group is protected.

Q3: My desired nucleophilic substitution reaction is sluggish. If I increase the temperature, will I promote side reactions?

A3: Yes, increasing the temperature will likely accelerate both the desired reaction and potential side reactions like hydrolysis and unwanted SNAr with solvent or base. Before increasing the temperature, consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SNAr, or adding a phase-transfer catalyst if your nucleophile has low solubility. If you must increase the temperature, do so incrementally while carefully monitoring the reaction for the formation of byproducts.

Q4: Is there a risk of polymerization when working with this compound?

A4: While less common for benzonitriles compared to vinyl monomers, highly fluorinated styrenes and acrylates are known to undergo polymerization.[8][9] Under strongly basic conditions, there is a theoretical possibility of anionic polymerization initiated by the attack of a base on the nitrile group, although this is not a commonly reported side reaction for this specific compound under typical synthetic conditions. It is good practice to avoid excessively strong bases and high temperatures if polymerization is a concern.

Visualizing Reaction Pathways

To further clarify the potential reaction pathways, the following diagrams illustrate the main side reactions of this compound.

Side_Reactions Potential Side Reaction Pathways of this compound This compound This compound 2,4,6-Trifluorobenzamide 2,4,6-Trifluorobenzamide This compound->2,4,6-Trifluorobenzamide H₂O / H⁺ or OH⁻ 2,4,6-Trifluorobenzylamine 2,4,6-Trifluorobenzylamine This compound->2,4,6-Trifluorobenzylamine Reducing Agent (e.g., H₂/Raney-Ni) Nucleophilic Substitution Product (Unwanted) Nucleophilic Substitution Product (Unwanted) This compound->Nucleophilic Substitution Product (Unwanted) Unwanted Nucleophile (e.g., from solvent/base) 2,4,6-Trifluorobenzoic Acid 2,4,6-Trifluorobenzoic Acid 2,4,6-Trifluorobenzamide->2,4,6-Trifluorobenzoic Acid H₂O / H⁺ or OH⁻

Caption: Overview of major side reactions of this compound.

Hydrolysis_Pathway Hydrolysis Pathway cluster_conditions Reaction Conditions Aqueous Acid or Base Aqueous Acid or Base This compound This compound Aqueous Acid or Base->this compound Elevated Temperature Elevated Temperature Elevated Temperature->this compound 2,4,6-Trifluorobenzamide 2,4,6-Trifluorobenzamide This compound->2,4,6-Trifluorobenzamide Step 1 2,4,6-Trifluorobenzoic Acid 2,4,6-Trifluorobenzoic Acid 2,4,6-Trifluorobenzamide->2,4,6-Trifluorobenzoic Acid Step 2

Caption: Stepwise hydrolysis of this compound.

This technical support center aims to empower researchers to anticipate and overcome synthetic challenges, ultimately accelerating innovation in drug discovery and development. By providing clear, actionable guidance, we hope to facilitate the efficient and successful application of this compound.

References

Technical Support Center: Improving Regioselectivity of Reactions with 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trifluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the regioselectivity of its reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for nucleophilic attack?

A1: The primary reactive sites for nucleophilic aromatic substitution (SNAr) are the carbon atoms bearing the fluorine atoms. The strongly electron-withdrawing cyano (-CN) group activates the aromatic ring for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to it.

Q2: Which position is generally more reactive, ortho or para?

A2: The para position (C4) is generally the most reactive site for nucleophilic substitution. This is due to a combination of two factors:

  • Electronic Effects: The cyano group provides powerful resonance stabilization to the negative charge that develops in the intermediate (the Meisenheimer complex) during nucleophilic attack. This stabilization is most effective when the attack occurs at the para position.

  • Steric Effects: The para position is sterically unhindered. In contrast, the ortho positions (C2, C6) are flanked by the cyano group and another fluorine atom, which can create steric hindrance for an incoming nucleophile.

Q3: Can I achieve substitution at the ortho positions (C2 or C6)?

A3: Yes, substitution at the ortho positions is possible, although it is often less favored than para substitution. Selective ortho substitution is typically achieved with small, unhindered nucleophiles where electronic effects can overcome steric hindrance. For example, the reaction with ammonia (B1221849) has been shown to yield the 2-amino-substituted product.

Q4: Does the nature of the nucleophile affect the regioselectivity?

A4: Absolutely. The size and reactivity of the nucleophile are critical. Bulky or sterically demanding nucleophiles will strongly favor attack at the less hindered C4 (para) position. Smaller nucleophiles, such as ammonia or small alkoxides, have a higher chance of reacting at the C2/C6 (ortho) positions.

Q5: How does reaction temperature influence the product distribution?

A5: Lowering the reaction temperature generally increases the selectivity of the reaction. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored pathway (often ortho substitution), leading to the formation of a mixture of isomers. If you are observing a loss of selectivity, reducing the temperature is a key troubleshooting step.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity - Mixture of ortho and para Substituted Products

You are obtaining a mixture of 4-substituted-2,6-difluorobenzonitrile and 2-substituted-4,6-difluorobenzonitrile, with a low yield of your desired isomer.

G start Poor Regioselectivity: Mixture of Ortho/Para Isomers q1 Is your Nucleophile sterically bulky? start->q1 a1_yes Yes (e.g., t-butoxide, secondary amine) q1->a1_yes Yes a1_no No (e.g., NH₃, methoxide) q1->a1_no No q2_yes Is reaction temperature elevated (> RT)? a1_yes->q2_yes q2_no Is reaction temperature elevated (> RT)? a1_no->q2_no sol_temp Action: Lower the reaction temperature (e.g., to 0°C or RT). Rationale: Enhances kinetic selectivity for the most reactive site (para). q2_yes->sol_temp sol_sterics Issue is likely electronic, not steric. Consider solvent effects. q2_no->sol_sterics end_good Regioselectivity Improved sol_temp->end_good q3_solvent Are you using a highly polar aprotic solvent (e.g., DMF, DMSO)? sol_sterics->q3_solvent sol_solvent Action: Try a less polar solvent. Rationale: Solvent can influence nucleophile reactivity and intermediate stability. q3_solvent->sol_solvent Yes q3_solvent->end_good No sol_solvent->end_good

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: No Reaction or Very Slow Conversion Rate

Your reaction is not proceeding to completion, even after extended reaction times.

G start No or Slow Reaction q1 Is your nucleophile weak or neutral? start->q1 a1_yes Action: Add a non-nucleophilic base (e.g., K₂CO₃, NaH, DBU). Rationale: Deprotonates the nucleophile to increase its reactivity. q1->a1_yes Yes q1->a1_yes a1_no Nucleophile is strong (e.g., alkoxide). q1->a1_no No end_good Reaction Rate Improved a1_yes->end_good q2 Is the reaction run at low temperature? a1_no->q2 a2_yes Action: Increase the reaction temperature. Rationale: Overcomes the activation energy. Note: May decrease regioselectivity. q2->a2_yes Yes a2_no Consider solvent polarity. q2->a2_no No a2_yes->end_good q3 Is the solvent appropriate for SₙAr? (e.g., polar aprotic like DMF, DMSO, Acetonitrile) a2_no->q3 a3_no Action: Switch to a polar aprotic solvent. Rationale: These solvents stabilize the charged Meisenheimer complex intermediate. q3->a3_no No q3->end_good Yes a3_no->end_good

Caption: Troubleshooting workflow for slow or incomplete reactions.

Data Presentation: Regioselectivity in SNAr Reactions

The regioselectivity of nucleophilic aromatic substitution is highly dependent on the steric bulk of the nucleophile. While specific data for this compound is distributed across various sources, the following table illustrates the expected trend based on reactions with analogous polyfluorinated aromatic systems. The para position (C4) is favored, especially with larger nucleophiles.

Nucleophile (Nu-H)Steric BulkExpected Major ProductExpected Ortho/Para Ratio
Ammonia (NH₃)Small2-Amino-4,6-difluorobenzonitrileHigh ortho selectivity
Methanol (CH₃OH) / NaOMeSmall4-Methoxy-2,6-difluorobenzonitrilePredominantly para
Ethanol (B145695) (CH₃CH₂OH) / NaOEtMedium4-Ethoxy-2,6-difluorobenzonitrileHighly para selective
tert-Butanol ( (CH₃)₃COH ) / NaOtBuLarge4-(tert-Butoxy)-2,6-difluorobenzonitrileExclusively para
Piperidine (B6355638)Large (Sec. Amine)4-(Piperidin-1-yl)-2,6-difluorobenzonitrileExclusively para

Experimental Protocols

Protocol 1: Highly Regioselective para-Substitution with a Bulky Nucleophile (Piperidine)

This protocol is designed to maximize the yield of the C4-substituted product by using a sterically hindered nucleophile and controlled temperature.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reagent Addition: Add piperidine dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir for 15 minutes to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold hexane. The product can be further purified by recrystallization from ethanol or by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Regioselective ortho-Substitution with a Small Nucleophile (Ammonia)

This protocol is adapted from literature procedures for the synthesis of 2-amino-4,6-difluorobenzonitrile, demonstrating selective substitution at the C2 position.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30% solution) (excess)

Procedure:

  • Setup: In a sealed pressure vessel or a robust sealed tube, place this compound.

  • Reagent Addition: Add an excess of concentrated aqueous ammonia solution to the vessel.

  • Reaction: Seal the vessel tightly and heat the mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by taking aliquots (after cooling) and analyzing via GC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the vessel to room temperature, and then in an ice bath before carefully opening it in a well-ventilated fume hood.

  • Purification: The product often precipitates from the reaction mixture upon cooling. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization.

Visualization of Regioselectivity Principles

The choice between ortho and para substitution is a competition between two pathways, governed by steric and electronic factors.

G cluster_0 Reaction Conditions cluster_1 Governing Factors cluster_2 Reaction Pathways Nucleophile Nucleophile Steric_Hindrance Steric Hindrance Nucleophile->Steric_Hindrance Temperature Temperature Ortho_Attack Ortho Attack (C2/C6) Temperature->Ortho_Attack High T favors Steric_Hindrance->Ortho_Attack Hinders Para_Attack Para Attack (C4) Steric_Hindrance->Para_Attack Favors Electronic_Activation Electronic Activation Electronic_Activation->Ortho_Attack Activates Electronic_Activation->Para_Attack Strongly Activates

Caption: Factors influencing the regioselectivity of nucleophilic attack.

Technical Support Center: Characterization of 2,4,6-Trifluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 2,4,6-trifluorobenzonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

General Sample Handling and Preparation

Proper sample handling is a critical first step for the reliable characterization of this compound derivatives. Due to the nature of fluorinated compounds, special attention must be paid to avoid contamination and ensure sample integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorine contamination in the laboratory?

A1: Fluorinated compounds are prevalent in many laboratory materials. Potential sources of contamination include:

  • Fluoropolymer-based labware (e.g., PTFE-coated vials, caps, stir bars).

  • Certain grades of solvents.

  • Tubing and solvent filters in LC-MS systems.[1]

  • Atmospheric dust.

It is crucial to use non-fluorinated containers like polypropylene (B1209903) or glass for sample storage and to minimize exposure to potential contaminants.[1]

Q2: How should I properly store samples of this compound derivatives?

A2: To prevent volatilization and degradation, samples should be stored in tightly sealed, non-fluorinated containers (e.g., polypropylene or glass) at low temperatures.[1] Minimizing the headspace in the container can also help reduce analyte loss.

Q3: My analytical results are inconsistent across different batches of the same sample. What could be the issue?

A3: Inconsistent results often arise from variability in sample preparation.[1] It is essential to standardize every step, from sample collection and handling to extraction and pre-concentration. Pay close attention to potential analyte loss during solvent evaporation or freeze-drying steps. Additionally, verify the stability of your compounds under the specific storage and preparation conditions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for the structural elucidation of this compound derivatives. However, the presence of fluorine atoms can introduce complexities.

Troubleshooting Guide: NMR Analysis

Q1: I am observing complex, overlapping multiplets in the ¹H NMR spectrum of my this compound derivative. How can I simplify the spectrum for easier interpretation?

A1: The complexity likely arises from ¹H-¹⁹F coupling. To simplify the spectrum, you can run a ¹H{¹⁹F} decoupled experiment. This will remove the fluorine coupling, resulting in simpler multiplets for the protons.

Q2: My ¹⁹F NMR signals are broad. What are the potential causes and solutions?

A2: Broad ¹⁹F NMR signals can be caused by several factors:

  • Low Solubility/Sample Heterogeneity : If the compound is not fully dissolved, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.[1]

  • Paramagnetic Impurities : The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[1] Consider sample purification or the use of a chelating agent.

  • Chemical Exchange : The fluorine atoms may be undergoing chemical exchange between different environments on the NMR timescale.[1] Acquiring the spectrum at a different temperature (either higher or lower) can help confirm if the exchange is the cause.

Q3: I am unsure about the chemical shift referencing for my ¹⁹F NMR spectrum. What is the standard practice?

A3: ¹⁹F NMR chemical shifts are typically referenced to an external standard. Common standards include CFCl₃ (trichlorofluoromethane) set to 0.00 ppm or C₆F₆ (hexafluorobenzene) set to -164.9 ppm.[2] It is crucial to report the reference standard used.

Data Presentation: Typical NMR Data

While specific shifts will vary with substitution, the following table provides an example of typical NMR data for a related fluorinated benzonitrile (B105546).

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H7.187 - 7.683mJ(H,F) = 5.1 - 9.1
¹⁹FVaries widelym-

Note: Data for 4-fluorobenzonitrile (B33359) is presented as an illustrative example.[3] The chemical shifts and coupling constants for this compound derivatives will be different.

Experimental Protocols: NMR Sample Preparation
  • Sample Dissolution : Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard : Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard is often used.

  • Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication can be used if necessary.

  • Data Acquisition : Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate instrument parameters. For quantitative ¹⁹F NMR, ensure a sufficient relaxation delay (at least 5 times the longest T1) is used.[4]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of this compound derivatives. The high electronegativity and strong carbon-fluorine bonds can present unique challenges.[1]

Troubleshooting Guide: MS Analysis

Q1: I am having difficulty obtaining a strong molecular ion peak for my fluorinated compound. Why is this happening?

A1: Perfluorinated and highly fluorinated compounds can be prone to extensive fragmentation, leading to a weak or absent molecular ion peak, especially with high-energy ionization techniques like electron ionization (EI).[5][6] Consider using a softer ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) to increase the abundance of the molecular ion.

Q2: The mass spectrum of my compound is very complex with many fragment ions. How can I begin to interpret it?

A2: The fragmentation of fluorinated compounds can be complex.

  • Look for characteristic losses of HF (20 Da) or CF₃ (69 Da).

  • High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of fragment ions, which greatly aids in their identification.[7][8]

  • Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and observe its fragmentation, helping to piece together the structure.[7]

Q3: I am observing significant background noise and "memory effects" in my LC-MS system after analyzing a highly fluorinated sample. What is the cause and how can I mitigate it?

A3: "Memory effects" are common with fluorinated compounds, which can adhere to surfaces in the LC-MS system.[1]

  • Thorough Washing : Implement a rigorous washing protocol for the injection port, needle, and column between samples. A strong, fluorinated solvent might be necessary in some cases.

  • System Components : Be aware that PTFE components in the system can leach fluorinated compounds, causing background noise.[1]

Data Presentation: Common Fragments
Ionm/zPossible Origin
[M]+-Molecular Ion
[M-HF]+M-20Loss of hydrogen fluoride
[M-F]+M-19Loss of a fluorine radical
[CF₃]+69Trifluoromethyl cation

Note: This is a generalized table. Actual fragmentation will depend on the specific derivative.

Experimental Protocols: Sample Preparation for MS
  • Solution Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a high-purity solvent that is compatible with the chosen ionization technique (e.g., acetonitrile (B52724) or methanol (B129727) for ESI).

  • Modifier Addition : For ESI, it may be necessary to add a modifier to the solvent, such as a small amount of formic acid for positive ion mode or ammonium (B1175870) hydroxide (B78521) for negative ion mode, to promote ionization.

  • Direct Infusion : For initial analysis, the sample can be introduced into the mass spectrometer via direct infusion using a syringe pump to optimize source conditions without chromatographic separation.

  • LC-MS : For mixture analysis or to improve signal-to-noise, couple the mass spectrometer to an HPLC system.

Chromatography

Chromatographic techniques, particularly HPLC and GC, are used to separate and purify this compound derivatives. The unique properties of fluorinated compounds can influence their chromatographic behavior.

Troubleshooting Guide: Chromatographic Analysis

Q1: I am observing poor peak shapes (tailing or fronting) for my this compound derivative in reversed-phase HPLC. What can I do to improve this?

A1: Poor peak shape can result from several factors:

  • Secondary Interactions : The analyte may be interacting with active sites on the column's silica (B1680970) backbone.[1] Using a mobile phase with a low pH (e.g., with 0.1% trifluoroacetic acid) can suppress the ionization of residual silanols and improve peak shape.

  • Column Choice : Consider using a column specifically designed for the analysis of fluorinated compounds, such as a pentafluorophenyl (PFP) or a fluorinated alkyl phase, which can offer different selectivity.[9][10][11]

  • Mobile Phase Modifier : The addition of a small amount of a volatile basic modifier like triethylamine (B128534) (TEA) can help with peak shape for basic compounds.[12]

Q2: My fluorinated analytes have very short retention times on a standard C18 column. How can I increase their retention?

A2: Fluorinated compounds can sometimes be less retained on traditional C18 phases compared to their non-fluorinated analogs.[9]

  • Decrease Organic Content : Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.

  • Use a Fluorinated Phase : A fluorinated stationary phase will exhibit stronger retention for fluorinated analytes.[10][11]

  • Use a Fluorinated Eluent : Pairing a regular C8 or C18 column with a fluorinated eluent, such as trifluoroethanol, can enhance the separation of fluorinated compounds based on their fluorine content.[13]

Experimental Protocols: HPLC Method Development
  • Column Selection : Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). If retention or selectivity is poor, consider a PFP or other fluorinated phase column.

  • Mobile Phase : A typical starting mobile phase for reversed-phase HPLC is a gradient of water and acetonitrile or methanol, both containing 0.1% formic acid or trifluoroacetic acid.

  • Gradient Elution : Begin with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution time of the analyte.

  • Optimization : Once the elution time is known, the gradient can be optimized to improve the resolution of the peak of interest from any impurities. Isocratic elution may also be an option if the sample is relatively simple.

  • Detection : UV detection is commonly used for benzonitrile derivatives. Select a wavelength where the analyte has strong absorbance.

Visualizations

Logical Workflow for Troubleshooting Poor HPLC Peak Shape

G Troubleshooting Poor HPLC Peak Shape start Poor Peak Shape Observed (Tailing/Fronting) check_pH Is mobile phase pH appropriate to suppress silanol (B1196071) interactions? start->check_pH adjust_pH Adjust mobile phase pH (e.g., add 0.1% TFA) check_pH->adjust_pH No check_column Is a standard C18 column being used? check_pH->check_column Yes resolved Peak Shape Improved adjust_pH->resolved change_column Switch to a Fluorinated Phase Column (e.g., PFP) check_column->change_column Yes check_modifier Is the analyte basic? check_column->check_modifier No change_column->resolved add_modifier Add a competing base (e.g., 0.1% TEA) check_modifier->add_modifier Yes check_modifier->resolved No add_modifier->resolved

Caption: Troubleshooting workflow for poor HPLC peak shape.

Experimental Workflow for Characterization

G General Characterization Workflow start Synthesized Derivative purification Purification (e.g., Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS for formula confirmation) purification->ms purity Purity Analysis (HPLC, GC) purification->purity structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity->structure_elucidation final_characterization Final Characterized Compound structure_elucidation->final_characterization

Caption: General workflow for compound characterization.

References

overcoming solubility issues with 2,4,6-Trifluorobenzonitrile in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4,6-Trifluorobenzonitrile in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am observing that this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are facing difficulty in dissolving this compound, consider the following initial steps:

  • Particle Size Reduction: Ensure the compound is a fine powder. Grinding the solid can increase the surface area available for solvation, which may improve the dissolution rate.[3][4]

  • Gentle Heating and Agitation: Applying gentle heat (e.g., 37°C) and continuous stirring or sonication can help overcome the activation energy barrier for dissolution. However, be cautious as excessive heat may degrade the compound.

  • pH Adjustment: Although this compound is a neutral molecule and its solubility is not significantly affected by pH, the presence of other ionizable groups in your formulation could be influenced by pH, indirectly affecting the compound's solubility.

Q3: What are the recommended solubility enhancement strategies for this compound in aqueous media?

A3: For poorly soluble compounds like this compound, several strategies can be employed to increase aqueous solubility.[3][5][6][7][8] The most common and effective methods include:

  • Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[9][10][11]

  • Surfactants: These agents form micelles that can encapsulate non-polar molecules, increasing their apparent solubility in water.[12][13][14]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[15][16][17][18][19]

Below is a summary of common excipients used for solubility enhancement:

Strategy Examples of Agents Typical Starting Concentration Mechanism of Action
Co-solvents Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol1-10% (v/v)Reduces the polarity of the aqueous solvent.[7][9]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium dodecyl sulfate (B86663) (SDS)0.1-2% (w/v)Forms micelles that encapsulate the hydrophobic compound.[12][13]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-5% (w/v)Forms inclusion complexes with the compound.[15][17]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution after initial dissolution with a co-solvent.

Cause: The concentration of the co-solvent may not be sufficient to maintain the solubility of this compound when the stock solution is diluted into the final aqueous medium. This is a common issue when a high-concentration stock in a strong organic solvent like DMSO is diluted into a buffer.

Solutions:

  • Increase Co-solvent Concentration in Final Medium: If experimentally permissible, increase the percentage of the co-solvent in the final aqueous solution.

  • Use a Combination of Solubilizers: A combination of a co-solvent and a surfactant or cyclodextrin (B1172386) can have a synergistic effect on solubility.

  • Prepare a More Dilute Stock Solution: Using a lower concentration of the compound in the initial stock solution can prevent precipitation upon dilution.

Issue 2: The chosen surfactant interferes with the experimental assay.

Cause: Surfactants can interact with proteins and cell membranes, which may lead to artifacts in biological assays.

Solutions:

  • Select a Non-ionic Surfactant: Non-ionic surfactants like Polysorbate 80 are generally less disruptive to biological systems than ionic surfactants like SDS.[13]

  • Determine the Critical Micelle Concentration (CMC): Use the surfactant at a concentration slightly above its CMC to ensure micelle formation for solubilization, while minimizing potential non-specific effects.

  • Run Appropriate Vehicle Controls: Always include a control group with the vehicle (buffer + solubilizing agents) but without this compound to account for any effects of the solubilizers themselves.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (e.g., DMSO)
  • Stock Solution Preparation:

    • Weigh a precise amount of this compound.

    • Add the minimum volume of DMSO required to completely dissolve the compound. Gentle warming or vortexing may be applied. Aim for a high-concentration stock (e.g., 10-50 mM).

  • Working Solution Preparation:

    • Serially dilute the stock solution into the final aqueous buffer.

    • Ensure the final concentration of DMSO does not exceed a level that is toxic to cells or interferes with the assay (typically <1% v/v for cell-based assays).

  • Observation:

    • Visually inspect the solution for any signs of precipitation immediately after dilution and after a period of incubation at the experimental temperature.

Protocol 2: Solubility Enhancement using a Surfactant (e.g., Polysorbate 80)
  • Vehicle Preparation:

    • Prepare the aqueous buffer containing the desired concentration of Polysorbate 80 (e.g., 0.5% w/v).

    • Stir the solution until the surfactant is fully dissolved.

  • Dissolution of this compound:

    • Add the powdered this compound directly to the surfactant-containing buffer.

    • Stir the mixture vigorously or sonicate until the compound is dissolved. Gentle heating can be applied if necessary.

  • Filtration:

    • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 3: Solubility Enhancement using a Cyclodextrin (e.g., HP-β-CD)
  • Complexation:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 2% w/v).

    • Add this compound to the cyclodextrin solution.

    • Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Clarity Check:

    • Observe the solution for clarity. A clear solution indicates successful solubilization.

  • Filtration:

    • Filter the solution through a 0.22 µm filter before use.

Visual Guides

experimental_workflow start Start: Insoluble This compound strategy Select Solubilization Strategy start->strategy cosolvent Co-solvent Method strategy->cosolvent e.g., DMSO surfactant Surfactant Method strategy->surfactant e.g., Tween 80 cyclodextrin Cyclodextrin Method strategy->cyclodextrin e.g., HP-β-CD prepare_stock Prepare High-Conc. Stock in Co-solvent cosolvent->prepare_stock prepare_vehicle Prepare Surfactant/ Cyclodextrin Vehicle surfactant->prepare_vehicle cyclodextrin->prepare_vehicle dilute Dilute into Aqueous Medium prepare_stock->dilute check_solubility Check for Precipitation dilute->check_solubility dissolve Dissolve Compound in Vehicle prepare_vehicle->dissolve dissolve->check_solubility optimize Optimize Concentration/ Method check_solubility->optimize Yes end Soluble Solution for Experiment check_solubility->end No optimize->strategy

Fig 1. Experimental workflow for solubilizing this compound.

signaling_pathway cluster_cosolvent Co-solvent Mechanism cluster_surfactant Surfactant Mechanism cluster_cyclodextrin Cyclodextrin Mechanism A Aqueous Medium (High Polarity) C Addition of Co-solvent (e.g., PEG 400) A->C B This compound (Hydrophobic) B->C D Reduced Solvent Polarity C->D E Increased Solubility D->E F Surfactant Monomers G > CMC F->G H Micelle Formation G->H I Encapsulation of This compound H->I J Apparent Increased Aqueous Solubility I->J K Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) M Formation of Inclusion Complex K->M L This compound L->M N Increased Solubility M->N

Fig 2. Mechanisms of different solubility enhancement strategies.

References

Catalyst Selection for Efficient Reactions of 2,4,6-Trifluorobenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common catalytic reactions of 2,4,6-Trifluorobenzonitrile. Due to its electron-deficient nature, this versatile building block presents unique challenges and opportunities in catalyst selection and reaction optimization. This guide focuses on catalytic hydrogenation, Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and nitrile hydrolysis, offering practical advice and detailed protocols to streamline your experimental work.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for reducing the nitrile group of this compound to a primary amine?

A1: Both Raney Nickel and Palladium on Carbon (Pd/C) are effective catalysts for this transformation. Raney Nickel is often preferred as it can reduce the nitrile group without causing dehalogenation (loss of fluorine atoms) from the aromatic ring. Pd/C is also highly efficient but may lead to hydrodefluorination, especially under harsh conditions.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with electron-deficient substrates like this compound can stem from several factors. These include suboptimal catalyst/ligand choice, decomposition of the boronic acid under basic conditions, and competing side reactions. The choice of a suitable palladium precatalyst and a sterically hindered phosphine (B1218219) ligand is crucial for efficient coupling.

Q3: Can I perform a nucleophilic aromatic substitution (SNA_r_) on this compound? Which fluorine is most likely to be displaced?

A3: Yes, the electron-withdrawing nature of the nitrile group and the other fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution. The fluorine atom at the 4-position (para to the nitrile group) is the most activated and therefore the most likely to be displaced by a nucleophile.

Q4: How can I selectively hydrolyze the nitrile group of this compound to the corresponding amide?

A4: Selective hydrolysis can be challenging as the amide can be further hydrolyzed to the carboxylic acid. Metal-catalyzed hydration reactions, for instance using manganese dioxide (MnO₂), can offer high selectivity for the amide under controlled conditions. Traditional acid or base-catalyzed methods often require careful optimization to prevent over-hydrolysis.

Troubleshooting Guides

Catalytic Hydrogenation to 2,4,6-Trifluorobenzylamine
Problem Potential Cause Troubleshooting Steps
Low or no conversion Inactive catalystEnsure the catalyst (Raney Ni or Pd/C) is fresh and has been stored properly. For Raney Ni, ensure it is stored under water or a suitable solvent to prevent oxidation.
Insufficient hydrogen pressureIncrease the hydrogen pressure within the recommended safety limits of your equipment.
Low reaction temperatureGradually increase the reaction temperature.
Formation of secondary amine byproducts Reaction of the primary amine product with an intermediate imineAdd ammonia (B1221849) to the reaction mixture. This helps to suppress the formation of secondary amines by competing for reaction with the intermediate imine.
High catalyst loading or prolonged reaction timeReduce the catalyst loading and monitor the reaction closely to stop it once the starting material is consumed.
Dehalogenation (loss of fluorine atoms) Using Pd/C under harsh conditionsSwitch to a less aggressive catalyst like Raney Nickel. If using Pd/C, try milder conditions (lower temperature and pressure).
Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low product yield Inefficient catalyst systemScreen different palladium catalysts and phosphine ligands. For electron-deficient aryl halides, ligands like XPhos or SPhos can be effective.
Decomposition of the boronic acidUse a milder base (e.g., K₃PO₄ instead of stronger bases) and a lower reaction temperature. Consider using potassium trifluoroborate salts instead of boronic acids, as they are more stable.
Poor solubility of reactantsChoose a solvent system that ensures all reactants are in solution. A mixture of an organic solvent (like dioxane or THF) and water is common.
Homocoupling of the boronic acid Presence of oxygenEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Catalyst system favors homocouplingAdjust the palladium to ligand ratio.
Nucleophilic Aromatic Substitution (SNA_r_)
Problem Potential Cause Troubleshooting Steps
No reaction Nucleophile is not strong enoughUse a stronger nucleophile or a stronger base to deprotonate the nucleophile.
Insufficient activation of the aromatic ringWhile this compound is activated, for some weak nucleophiles, a higher temperature may be required.
Formation of multiple substitution products High reaction temperature or prolonged reaction timeReduce the reaction temperature and time to favor monosubstitution at the most activated position (C-4).
Low yield Poor solubilitySelect a solvent in which both the substrate and the nucleophile are soluble. Aprotic polar solvents like DMF or DMSO are often effective.
Catalytic Hydrolysis to 2,4,6-Trifluorobenzamide
Problem Potential Cause Troubleshooting Steps
Low conversion to amide Inactive catalystEnsure the catalyst (e.g., MnO₂) is of high quality and has a high surface area.
Suboptimal reaction conditionsOptimize the temperature and flow rate (for flow chemistry) or reaction time (for batch reactions).
Formation of carboxylic acid byproduct Over-hydrolysisReduce the reaction time or temperature. Using a milder catalyst or reaction conditions can improve selectivity.
Reaction stalls Catalyst deactivationIn heterogeneous catalysis, the catalyst surface can become fouled. Wash the catalyst or use a fresh batch.

Data Presentation

Table 1: Catalytic Hydrogenation of this compound to 2,4,6-Trifluorobenzylamine
CatalystCatalyst Loading (w/w vs. substrate)SolventAdditiveTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
Raney Ni5%Methanol (B129727)25% Ammonia (aq)301850[1]
Raney Ni5-10%Methanol25% Ammonia (aq)80-900.5-18-10High[1]
Pd/C (10%)10%TetrahydrofuranTriethylamine800.524- (Intermediate step)[2]
Raney Ni1-10%Organic SolventAcid0-700.1-3.08-2453.3 (two steps)[2]

Note: The yield for the Pd/C catalyzed reaction was for an intermediate step in a multi-step synthesis, and the final yield reflects the entire sequence.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel[1]
  • Reaction Setup: In a suitable autoclave, charge this compound (1 part by weight), methanol (10-12 parts), 25% aqueous ammonia (1.5-2 parts), and Raney Nickel (0.05-0.1 parts).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 0.5-1 MPa.

  • Heat the reaction mixture to 80-90°C with stirring (300-500 rpm).

  • Maintain these conditions for 8-10 hours, monitoring hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • The resulting residue can be further purified by extraction with a suitable organic solvent (e.g., dichloromethane) and subsequent distillation to yield 2,4,6-trifluorobenzylamine.

Protocol 2: Suzuki-Miyaura Coupling of a Fluorinated Aryl Halide (Analogous System)

Disclaimer: The following protocol is for a related fluorinated substrate and should be adapted and optimized for this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., a bromo- or chloro-2,4,6-trifluorobenzene derivative, 1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow_hydrogenation Experimental Workflow: Catalytic Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge Autoclave: - this compound - Methanol - Ammonia - Raney Ni B Seal and Purge with N₂ then H₂ A->B C Pressurize with H₂ (0.5-1 MPa) B->C D Heat to 80-90°C with Stirring C->D E Maintain for 8-10 hours D->E F Cool and Vent E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify by Extraction/Distillation H->I

Caption: Workflow for the catalytic hydrogenation of this compound.

troubleshooting_suzuki_coupling Troubleshooting: Low Yield in Suzuki-Miyaura Coupling Start Low Yield Observed Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Check for Side Products (e.g., Homocoupling, Protodeborylation) Q1->A1_Yes Yes A1_No Reaction Not Proceeding Q1->A1_No No Q3 If Side Products Observed: Is Boronic Acid Stable? A1_Yes->Q3 Q2 If Reaction Stalled: Is Catalyst/Ligand Optimal? A1_No->Q2 A2_Yes Increase Temperature or Reaction Time Q2->A2_Yes Yes A2_No Screen Catalysts/Ligands (e.g., XPhos, SPhos) Q2->A2_No No A3_Yes Ensure Rigorous Degassing Q3->A3_Yes Yes A3_No Use Milder Base (K₃PO₄) or Lower Temperature Q3->A3_No No A3_No2 Consider Using Potassium Trifluoroborate Salt A3_No->A3_No2

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.

References

Technical Support Center: Managing Exothermic Reactions Involving 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 2,4,6-Trifluorobenzonitrile. The information is structured to offer quick access to troubleshooting procedures and frequently asked questions, ensuring safer and more efficient experimentation.

Troubleshooting Guides

Exothermic reactions with this compound, a versatile intermediate in pharmaceutical and agrochemical synthesis, require careful management to prevent thermal runaways.[1] The trifluorinated benzene (B151609) ring makes it a valuable building block but also contributes to its reactivity.[1] This section provides a systematic approach to troubleshooting common issues encountered during these reactions.

Issue 1: Rapid, Uncontrolled Temperature Increase

A sudden and sharp rise in temperature is a primary indicator of a potential thermal runaway. Immediate action is critical to prevent over-pressurization and potential reactor failure.

Possible Causes:

  • Incorrect Reagent Addition Rate: Adding a reactive reagent too quickly can generate heat faster than the cooling system can remove it.

  • Inadequate Cooling: The cooling system may be malfunctioning, or its capacity is insufficient for the scale of the reaction.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the reaction rate accelerates uncontrollably.

  • Incorrect Reactant Concentration: Using more concentrated reagents than specified in the protocol can lead to a more vigorous and exothermic reaction.

Troubleshooting Steps:

  • Stop Reagent Addition: Immediately cease the addition of all reagents.

  • Enhance Cooling: Apply maximum cooling to the reactor. This may involve lowering the temperature of the cooling bath, increasing the coolant flow rate, or adding a supplementary cooling source like a dry ice/acetone bath.

  • Increase Agitation: Ensure the stirrer is functioning correctly and increase the stirring speed to improve heat transfer and break up any hot spots.

  • Monitor Temperature and Pressure: Continuously monitor the reactor's internal temperature and pressure.

  • Prepare for Emergency Quench: If the temperature continues to rise, be prepared to initiate an emergency quench.

Issue 2: Delayed Exotherm or "Sleeping Reaction"

A delayed but sudden onset of an exotherm can be particularly dangerous as it may occur after a significant amount of reagent has been added, leading to a large and rapid release of energy.

Possible Causes:

  • Low Initial Reaction Temperature: If the initial temperature is too low, the reaction may not initiate, leading to an accumulation of unreacted starting materials.

  • Impure Reagents: Impurities can inhibit the reaction, causing a delayed start.

  • Catalyst Inactivity: The catalyst may not be active at the initial reaction temperature.

Troubleshooting Steps:

  • Stop Reagent Addition: Halt the addition of any further reagents.

  • Gentle and Controlled Heating: Slowly and carefully increase the temperature of the reaction mixture in small increments.

  • Monitor Closely: Pay close attention to the temperature for any signs of a sudden increase.

  • Be Prepared to Cool: Have a robust cooling system ready to be engaged immediately upon reaction initiation.

  • Consider a Small-Scale Test: If this issue is recurrent, perform a small-scale test to determine the exact initiation temperature of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic reactions of this compound?

A1: The primary hazard is a thermal runaway, which is a rapid, uncontrolled increase in temperature and pressure that can lead to a reactor rupture, explosion, or the release of toxic and flammable materials.[2][3] this compound is a white to off-white crystalline powder with a melting point of 57-61 °C and a boiling point of 166.5±35.0 °C at 760 mmHg.[1] While it is not flammable itself, reactions involving it can be highly exothermic.

Q2: What types of reactions with this compound are likely to be highly exothermic?

A2: Nucleophilic aromatic substitution (SNAr) reactions, where one or more of the fluorine atoms are replaced by a nucleophile, can be significantly exothermic, especially when using strong nucleophiles like amines or alkoxides.[4][5][6] Grignard reactions involving the nitrile group can also be highly exothermic and require careful control.

Q3: How can I assess the thermal hazard of my specific reaction with this compound before scaling up?

A3: A thorough thermal hazard assessment is crucial before any scale-up.[7][8][9] Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) can provide critical data on:

  • Heat of Reaction (ΔHrx): The total amount of heat released by the reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction heat is retained in the system.

  • Onset Temperature of Decomposition: The temperature at which the reactants, products, or intermediates begin to decompose exothermically.

  • Time to Maximum Rate (TMRad): The time it takes for a reaction to reach its maximum rate under adiabatic conditions, which is a key indicator of the potential for a runaway.

Q4: What are the key safety precautions to take when running exothermic reactions with this compound?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Controlled Addition: Add reactive reagents slowly and in a controlled manner, monitoring the temperature closely.

  • Adequate Cooling: Ensure the cooling system is appropriately sized for the reaction scale and is functioning correctly.

  • Stirring: Maintain efficient and continuous stirring throughout the reaction.

  • Emergency Plan: Have a clear and practiced emergency plan in place, including procedures for quenching the reaction and evacuating the area if necessary.

Q5: What are suitable quenching agents for exothermic reactions involving this compound?

A5: The choice of quenching agent depends on the specific reactants and solvent. A suitable quenching agent should react quickly with any unreacted starting materials to stop the heat generation without producing a significant exotherm itself. For many organic reactions, a cold, dilute acid or base solution can be effective. For Grignard reactions, a saturated aqueous solution of ammonium (B1175870) chloride is a common quenching agent. It is essential to test the quenching procedure on a small scale first.

Data Presentation

ParameterTypical Range for SNAr ReactionsSignificance for Safety
Heat of Reaction (ΔHrx) -100 to -300 kJ/molIndicates the total energy that will be released. Higher values require more robust cooling.
Adiabatic Temperature Rise (ΔTad) 50 to 200 °CA large ΔTad indicates a higher risk of reaching the decomposition temperature.
Onset of Decomposition (TGA/DSC) > 200 °C (highly compound dependent)The maximum allowable temperature of the reaction should be well below this value.
Time to Maximum Rate (TMRad) Minutes to hoursA short TMRad indicates a very rapid runaway potential, leaving little time for intervention.

Note: The values in this table are illustrative for typical nucleophilic aromatic substitution reactions and should not be taken as actual data for this compound. Experimental determination is essential.

Experimental Protocols

Representative Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is a general guideline for a nucleophilic aromatic substitution reaction of this compound with a secondary amine. It is imperative to conduct a thorough risk assessment and small-scale trial before proceeding to a larger scale.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a condenser, and a nitrogen/argon inlet.

  • Charge Reactants: Under an inert atmosphere, charge the flask with this compound (1.0 eq) and the base (1.5 - 2.0 eq).

  • Add Solvent: Add the anhydrous solvent to dissolve the reactants.

  • Cooling: Cool the reaction mixture to 0-10 °C using an ice bath.

  • Controlled Addition: Slowly add a solution of the secondary amine (1.1 eq) in the reaction solvent to the cooled mixture dropwise via an addition funnel. Monitor the internal temperature closely during the addition. The rate of addition should be controlled to maintain the temperature within the desired range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the desired time. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

Mandatory Visualization

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reactions cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting A Literature Search & Hazard Assessment B Thermal Analysis (DSC, ARC) A->B Identify Potential Hazards C Define Safe Operating Limits B->C Determine Quantitative Safety Data D Controlled Reagent Addition C->D Proceed to Reaction E Continuous Monitoring (Temp, Pressure, Stirring) D->E F Maintain Cooling & Agitation E->F G Temperature Spike? F->G H STOP ADDITION APPLY MAX COOLING G->H Yes I Continue Monitoring G->I No J Emergency Quench H->J If Temp Still Rises

Caption: A logical workflow for the safe execution and management of exothermic reactions.

Signaling_Pathway_for_Runaway_Reaction Signaling Pathway of a Thermal Runaway A Increased Reagent Concentration D Increased Rate of Heat Generation A->D B Loss of Cooling E Temperature Increase B->E C Inadequate Mixing C->D D->E Heat Generation > Heat Removal F Accelerated Reaction Rate E->F Positive Feedback Loop G Pressure Buildup E->G F->D H Thermal Runaway F->H G->H

Caption: A diagram illustrating the positive feedback loop leading to a thermal runaway.

References

workup procedures to isolate pure 2,4,6-Trifluorobenzonitrile products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the workup and purification of 2,4,6-Trifluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for obtaining a high-purity product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Crude Product After Extraction Incomplete extraction from the aqueous layer. The polarity of the extraction solvent may not be optimal.- Ensure the aqueous layer is extracted multiple times (e.g., 3x with ethyl acetate (B1210297) or dichloromethane). - Consider using a different extraction solvent. - Check the pH of the aqueous layer; adjusting it may improve partitioning.
Product is an Oil or Waxy Solid Instead of Crystalline Powder The presence of impurities is depressing the melting point. Residual solvent may still be present.- Attempt purification by column chromatography to remove impurities. - If the product is an oil, try triturating with a non-polar solvent like hexanes to induce crystallization. - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Column Chromatography Provides Poor Separation The chosen eluent system has incorrect polarity. The column may have been overloaded with the crude product.- Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the full column. A good starting point is a mixture of hexanes and ethyl acetate. - As a general guideline, the amount of crude material should be approximately 1-2% of the weight of the silica (B1680970) gel.
Product "Oils Out" During Recrystallization The cooling rate of the solution is too rapid. The chosen solvent is too nonpolar for the product at the desired crystallization temperature.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly.
Persistent Color in the Final Product Presence of colored impurities that co-crystallize with the product.- During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated carbon. Heat the mixture and then perform a hot filtration to remove the carbon and adsorbed impurities before allowing the solution to cool.
Product Purity Decreases Over Time in Storage Hydrolysis of the nitrile group to 2,4,6-trifluorobenzoic acid due to moisture.- Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, partially fluorinated benzonitriles, and 2,4,6-trifluorobenzoic acid, which forms from the hydrolysis of the nitrile group.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purification are column chromatography and recrystallization. The choice depends on the nature and quantity of the impurities. Column chromatography is effective for separating closely related impurities, while recrystallization is excellent for removing small amounts of impurities from a mostly pure product.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific solvent systems can vary, a good starting point for recrystallization is a solvent pair, such as toluene/hexanes or ethyl acetate/hexanes. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

Q4: How can I monitor the purity of my this compound?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure and identify proton- and fluorine-containing impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (57-61 °C) indicates high purity.[1]

Quantitative Data Summary

The following table summarizes expected outcomes from different purification methods. This data is based on typical results for similar fluorinated aromatic compounds and should be used as a guideline.

Purification Method Typical Purity Achieved Expected Yield Primary Impurities Removed
Column Chromatography >98%60-85%Starting materials, side-reaction products
Recrystallization >99%70-90% (from relatively pure material)Minor impurities, colored byproducts
Distillation (under reduced pressure) >97%50-70%Non-volatile impurities, some side products

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol describes a standard procedure for quenching a reaction and extracting the crude this compound.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing deionized water or a saturated aqueous solution (e.g., ammonium (B1175870) chloride or sodium bicarbonate, depending on the reaction conditions).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x 50 mL for a small-scale reaction).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC).

  • Loading: Carefully load the silica gel with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable system where the compound is soluble in hot solvent but insoluble in cold solvent (e.g., toluene/hexanes).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., toluene) to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, add the anti-solvent (e.g., hexanes) dropwise until the solution remains cloudy. Then, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification synthesis Reaction Completion quench Quench Reaction synthesis->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Obtained check_purity Assess Purity (TLC/NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure final_product Pure Product is_pure->final_product Yes oily_or_colored Product is Oily or Colored? is_pure->oily_or_colored No column_chrom Perform Column Chromatography oily_or_colored->column_chrom Yes (Significant Impurities) recrystallize Perform Recrystallization (with optional carbon treatment) oily_or_colored->recrystallize No (Minor Impurities) column_chrom->check_purity recrystallize->check_purity

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Degradation of 2,4,6-Trifluorobenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorobenzonitrile and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments related to the stability and degradation of these compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

A1: this compound is a relatively stable compound due to the presence of the trifluorinated benzene (B151609) ring.[1] It is a white to off-white crystalline powder at room temperature, with a melting point of 57-61 °C and a boiling point of 166.5±35.0 °C at 760 mmHg, indicating it can withstand moderate heating.[1] For long-term storage, it should be kept in a cool, well-ventilated environment to maintain its integrity and prevent exposure to heat or moisture.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from studies on other aromatic nitriles and fluorinated compounds. The primary modes of degradation are likely to be hydrolysis of the nitrile group and, under more forcing conditions, nucleophilic aromatic substitution of the fluorine atoms. Enzymatic degradation in biological systems is also a possibility.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemistry of aromatic nitriles, the initial degradation product is likely 2,4,6-trifluorobenzamide (B1333449), formed through the hydrolysis of the nitrile group. Further hydrolysis could lead to the formation of 2,4,6-trifluorobenzoic acid.[2] Under certain conditions, especially in the presence of strong nucleophiles, substitution of one or more fluorine atoms could occur.

Q4: Are there any known microbial degradation pathways for fluorinated benzonitriles?

A4: Microbial degradation of aromatic nitriles is known to occur via two main enzymatic routes.[3] The first involves nitrilases, which directly convert the nitrile to the corresponding carboxylic acid and ammonia.[3][4] The second route proceeds through a nitrile hydratase to form an amide intermediate, which is then hydrolyzed by an amidase to the carboxylic acid and ammonia.[3] While studies on this compound are limited, it is plausible that microorganisms could adapt to degrade it via these pathways. The presence of fluorine atoms may, however, render the molecule more resistant to microbial attack compared to non-fluorinated analogs.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the study of this compound degradation.

Issue 1: Unexpectedly fast degradation of this compound in aqueous solution.

  • Question: My this compound sample is degrading much faster than expected in my aqueous buffer. What could be the cause?

  • Answer:

    • pH of the solution: The hydrolysis of nitriles can be catalyzed by both acid and base.[5] Check the pH of your buffer. Highly acidic or alkaline conditions will accelerate the hydrolysis of the nitrile group to the corresponding amide and then carboxylic acid.

    • Temperature: Elevated temperatures will increase the rate of hydrolysis.[2] Ensure your experiments are conducted at a controlled and appropriate temperature.

    • Presence of Catalysts: Contamination with metal ions or enzymes could be catalyzing the degradation. Use high-purity water and reagents, and ensure your glassware is scrupulously clean.

Issue 2: Difficulty in identifying degradation products by LC-MS.

  • Question: I am seeing the peak for my parent compound disappear, but I'm struggling to identify the expected degradation products like the amide or carboxylic acid using LC-MS. What can I do?

  • Answer:

    • Chromatographic Conditions: The degradation products will have different polarities than the parent compound. 2,4,6-trifluorobenzamide and 2,4,6-trifluorobenzoic acid are more polar and will have different retention times. You may need to adjust your mobile phase gradient to ensure these compounds are retained and separated on your column.

    • Ionization Mode: The degradation products may ionize differently than the parent compound. Analyze your samples in both positive and negative ionization modes to increase the chances of detection. The carboxylic acid, for instance, will likely show a better signal in negative ion mode.

    • MS Parameters: Optimize your mass spectrometry settings (e.g., cone voltage, collision energy) for the expected masses of the degradation products.[6]

Issue 3: Inconsistent results in microbial degradation studies.

  • Question: I am getting variable results in my experiments to assess the microbial degradation of this compound. What could be the reasons for this inconsistency?

  • Answer:

    • Inoculum Viability and Acclimation: Ensure that your microbial inoculum is viable and has been properly acclimated to the experimental conditions. The microorganisms may require an adaptation period to express the necessary enzymes for degradation.

    • Toxicity of the Compound: High concentrations of this compound or its degradation products may be toxic to the microorganisms, inhibiting their activity.[3] Consider running experiments at different substrate concentrations to assess toxicity.

    • Nutrient Limitation: Ensure that the growth medium contains all the necessary nutrients for microbial growth and metabolism. Degradation can be affected if essential nutrients are limited.

    • Abiotic Degradation: Run sterile controls (without microorganisms) to quantify the extent of abiotic degradation (e.g., hydrolysis) under the same experimental conditions. This will help you differentiate between microbial and chemical degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₂F₃N[1]
Molecular Weight157.09 g/mol [1]
Melting Point57-61 °C[1]
Boiling Point166.5 ± 35.0 °C at 760 mmHg[1]
Density1.4 ± 0.1 g/cm³[1]
Flash Point54.5 ± 25.9 °C[1]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolytic Degradation by HPLC

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Reaction Setup: In a series of vials, add the appropriate buffer solution (e.g., pH 4, 7, and 9) to achieve a final volume of 10 mL. Spike each vial with the stock solution to obtain the desired final concentration of this compound (e.g., 10 µg/mL). Include control vials with buffer and organic solvent only.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25 °C or 50 °C) and protect them from light if photodegradation is not the subject of study.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Sample Analysis: Directly inject the aliquot into an HPLC system equipped with a UV or MS detector.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time. Quantify the parent compound using a calibration curve.

Mandatory Visualization

G cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation TFBN This compound TFBAM 2,4,6-Trifluorobenzamide TFBN->TFBAM Hydrolysis (H₂O, H⁺/OH⁻) TFBA 2,4,6-Trifluorobenzoic Acid TFBAM->TFBA Hydrolysis (H₂O, H⁺/OH⁻) TFBN2 This compound TFBAM2 2,4,6-Trifluorobenzamide TFBN2->TFBAM2 Nitrile Hydratase TFBA2 2,4,6-Trifluorobenzoic Acid TFBN2->TFBA2 Nitrilase TFBAM2->TFBA2 Amidase Ammonia Ammonia

Caption: Potential degradation pathways of this compound.

G start Start: Sample Preparation (e.g., in aqueous buffer) incubation Incubation (Controlled Temperature & Time) start->incubation sampling Time-point Sampling incubation->sampling analysis LC-MS/MS or GC-MS Analysis sampling->analysis data Data Processing & Interpretation analysis->data

Caption: General experimental workflow for a degradation study.

References

Technical Support Center: Selective Functionalization of 2,4,6-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is this compound highly reactive towards nucleophilic aromatic substitution (SNAr)?

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is due to the strong electron-withdrawing effects of both the nitrile (-CN) group and the three fluorine atoms.[1][2] These groups make the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.[2][3] The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the resonance and inductive effects of these electron-withdrawing groups.[3][4]

Q2: Which fluorine atom is most likely to be substituted in an SNAr reaction?

In most cases, the fluorine atom at the C4 position (para to the nitrile group) is preferentially substituted. This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at this position can be effectively delocalized onto the strongly electron-withdrawing nitrile group through resonance. Attack at the C2 or C6 positions (ortho to the nitrile) is also possible but generally less favored.

Q3: Can the nitrile group react under SNAr conditions?

Yes, the nitrile group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can be a competing side reaction.[5][6][7] This hydrolysis can convert the nitrile into an amide or a carboxylic acid, leading to undesired byproducts.[7][8][9] Careful control of pH and exclusion of water are crucial to prevent this.[10]

Q4: What types of nucleophiles are commonly used to functionalize this compound?

A wide range of nucleophiles can be used, including:

  • O-Nucleophiles: Alkoxides, phenoxides

  • N-Nucleophiles: Primary and secondary amines, anilines

  • S-Nucleophiles: Thiols, thiophenoxides

  • C-Nucleophiles: Grignard reagents, organolithium reagents (though these can also react with the nitrile group)[5]

The choice of nucleophile will depend on the desired functional group to be introduced.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently Activated Ring: While unlikely for this substrate, the nucleophile may be too weak. 2. Poor Reagent Quality: Decomposed nucleophile or base. 3. Low Temperature: Reaction kinetics may be too slow.1. Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, DMSO) to enhance reactivity. 2. Use fresh, high-purity reagents. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Poor Regioselectivity (Mixture of ortho and para isomers) 1. Steric Hindrance: A bulky nucleophile may favor the less hindered C4 (para) position, but under certain conditions, ortho substitution can occur. 2. Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.1. To favor para substitution, consider using a less sterically demanding nucleophile if possible. 2. Run the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. Monitor product ratios via GC-MS or LC-MS.
Formation of Multiple Substitution Products 1. Excess Nucleophile: Using more than one equivalent of the nucleophile can lead to di- or tri-substitution. 2. Prolonged Reaction Time: Leaving the reaction for too long can allow for subsequent substitutions on the initially formed product.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile for monosubstitution. 2. Monitor the reaction closely using TLC, GC, or LC-MS and quench it as soon as the starting material is consumed.[11]
Nitrile Group Hydrolysis (Amide or Carboxylic Acid Byproduct) 1. Presence of Water: The reaction was not performed under anhydrous conditions. 2. Strongly Basic/Acidic Conditions: The reaction conditions promote the hydrolysis of the nitrile.[6][8]1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 2. Use a non-nucleophilic, hindered base (e.g., DIPEA) or a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides. Maintain a neutral or slightly basic pH during work-up.[10]
Low Product Yield After Work-up 1. Product Volatility: The product may be volatile and lost during solvent removal. 2. Poor Extraction: The product may have poor solubility in the chosen extraction solvent or significant solubility in the aqueous phase. 3. Decomposition on Silica (B1680970) Gel: The product may be unstable on silica gel during column chromatography.1. Use gentle solvent removal techniques, such as a rotary evaporator at low temperature and pressure. 2. Perform multiple extractions and consider using a different organic solvent. Salting out the aqueous layer with NaCl can sometimes improve extraction efficiency. 3. If decomposition is suspected, consider alternative purification methods like recrystallization or using a deactivated (e.g., triethylamine-washed) silica gel.

Key Experimental Protocols & Data

Protocol 1: Selective para-Amination of this compound

This protocol describes a general method for the selective monosubstitution at the C4 position using an amine nucleophile.

Materials:

  • This compound

  • Amine of choice (e.g., Pyrrolidine, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add the amine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the 4-amino-2,6-difluorobenzonitrile (B1288387) derivative.

Comparative Data for para-Substitution with Various Nucleophiles
NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
PyrrolidineK₂CO₃DMF803~95
MorpholineK₂CO₃DMF804~92
Sodium Methoxide(None)MeOH252>98
Sodium Thiophenoxide(None)DMF251~96

Note: Data is compiled from typical SNAr reactions and serves as a representative guide. Actual results may vary.

Visual Guides

Caption: SNAr mechanism on this compound.

Troubleshooting_Workflow Figure 2: Workflow for Troubleshooting Low Yield start Low Yield / Poor Selectivity check_reagents 1. Verify Reagent Quality - Fresh Nucleophile/Base? - Anhydrous Solvents? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Re-run with pure, anhydrous materials check_reagents->reagents_bad No check_conditions 2. Assess Reaction Conditions - Temperature too high/low? - Reaction time optimal? conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize T° and time via small-scale trials check_conditions->conditions_bad No check_workup 3. Evaluate Work-up & Purification - Correct extraction solvent? - Product stable on silica? workup_ok Process Optimized check_workup->workup_ok Yes workup_bad Modify extraction or use alternative purification check_workup->workup_bad No reagents_ok->check_conditions conditions_ok->check_workup

Caption: Troubleshooting workflow for low-yield reactions.

References

preventing polymerization of 2,4,6-Trifluorobenzonitrile under certain conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the unwanted polymerization of 2,4,6-Trifluorobenzonitrile during experiments.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound susceptible to polymerization?

A1: While this compound is generally stable under recommended storage conditions, its reactivity can be influenced by several factors.[1][2] Unwanted polymerization or side reactions are more likely to occur in the presence of strong bases or strong oxidizing agents.[1] Elevated temperatures and exposure to UV light can also potentially initiate polymerization, similar to other reactive monomers.[3]

Q2: What type of polymerization is most likely to occur with this compound?

A2: Given the electron-withdrawing nature of the fluorine atoms and the nitrile group, the benzene (B151609) ring is electron-deficient. This makes the nitrile group susceptible to nucleophilic attack. Therefore, anionic polymerization is a potential risk, especially in the presence of strong bases which can generate initiating anions.[4]

Q3: Are there any known inhibitors to prevent the polymerization of this compound?

A3: There is limited specific information available on commercial inhibitors added to this compound. For analogous compounds like acrylonitrile, phenolic compounds such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) are used as inhibitors.[5] However, the effectiveness of these for this compound is not documented and they may interfere with certain reactions. The primary strategy for preventing polymerization is strict control of experimental conditions.

Q4: How should I properly store this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is crucial to store it away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Q5: What are the signs of unwanted polymerization during my experiment?

A5: Unwanted polymerization can manifest in several ways. You might observe a sudden increase in the viscosity of your reaction mixture, the formation of a precipitate or solid mass, or an unexpected color change.[3] Since polymerization reactions are often exothermic, a rapid and unexpected rise in temperature is a critical indicator of a potential runaway reaction.[3]

Troubleshooting Guide

Unforeseen polymerization can compromise experimental results. This guide provides a structured approach to troubleshoot and prevent such issues.

Table 1: Troubleshooting Unwanted Polymerization of this compound

Problem Potential Cause Recommended Solution
Increased viscosity or solidification of the reaction mixture. Uncontrolled polymerization has occurred.Immediately cool the reaction vessel in an ice bath to slow down the reaction. Dilute the mixture with a compatible, inert solvent to help dissipate heat.[3]
Reaction turns a dark color and becomes viscous. Decomposition or polymerization initiated by impurities or excessive heat.Stop the reaction and re-evaluate your experimental setup. Ensure all reagents and solvents are pure and free of contaminants. Use a temperature-controlled reaction setup.[3]
Low yield of the desired product with the formation of an insoluble byproduct. Competing polymerization reaction.Optimize your reaction conditions to favor the desired reaction pathway. This may include lowering the reaction temperature or changing the order of reagent addition.
Inconsistent results between experimental runs. Variability in reagent purity or reaction conditions.Standardize your experimental protocol. Ensure all glassware is meticulously cleaned and dried. Purify reagents and solvents if their purity is questionable.[3]
Exothermic reaction that is difficult to control. Runaway polymerization.For future experiments, consider adding the reagents more slowly, using a more dilute solution, or employing a more efficient cooling system.

Experimental Protocols

To minimize the risk of polymerization, it is crucial to follow strict experimental protocols. Below is a general protocol for a nucleophilic aromatic substitution reaction involving this compound, with an emphasis on preventing unwanted side reactions.

Protocol: Nucleophilic Aromatic Substitution of this compound

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol or amine)

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Mild, non-nucleophilic base (if required, e.g., potassium carbonate)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven before use

  • Temperature-controlled reaction setup (e.g., oil bath with a magnetic stirrer)

Procedure:

  • Inert Atmosphere: Assemble the reaction glassware and purge the system with an inert gas for at least 15-20 minutes to remove oxygen and moisture. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Preparation: Dissolve the this compound in the anhydrous solvent in the reaction flask. If a base is required, add it at this stage.

  • Controlled Addition: If the nucleophile is highly reactive, dissolve it in the anhydrous solvent in a separate flask and add it dropwise to the reaction mixture at a controlled temperature.

  • Temperature Control: Maintain the reaction at the lowest effective temperature to favor the desired substitution reaction over potential polymerization. Monitor the reaction temperature closely.

  • Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable reagent (e.g., water or a dilute acidic solution) at a low temperature.

  • Work-up and Purification: Proceed with the standard aqueous work-up and purification of the desired product.

Visualizations

Troubleshooting Workflow for Unwanted Polymerization

Troubleshooting Unwanted Polymerization A Unwanted Polymerization Observed (e.g., increased viscosity, color change) B Is the reaction highly exothermic? A->B E Check for potential contaminants: - Impure reagents or solvents? - Presence of strong bases or initiators? A->E C Immediately cool the reaction vessel and dilute with an inert solvent. B->C Yes D Review reaction conditions: - Temperature too high? - Reagent concentration too high? B->D No C->D F Optimize reaction parameters: - Lower temperature - Slower reagent addition - Use more dilute solutions D->F G Purify all reagents and solvents. Ensure inert atmosphere. E->G H Problem Resolved F->H G->H

Caption: A logical workflow to diagnose and resolve issues of unwanted polymerization.

Safe Handling and Reaction Workflow for this compound

Safe Handling and Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Store this compound in a cool, dry, well-ventilated area away from bases and oxidizers. B Dry all glassware thoroughly and assemble for reaction. A->B C Purge entire system with an inert gas (e.g., Argon). B->C D Dissolve reagents in anhydrous solvent under inert gas. C->D E Maintain a controlled temperature (use lowest effective temperature). D->E F Add reactive nucleophiles dropwise to control reaction rate. E->F G Monitor reaction progress (e.g., TLC, GC). F->G H Carefully quench the reaction at a low temperature. G->H I Proceed with aqueous work-up and product purification. H->I

Caption: A standard workflow for handling this compound to minimize risks.

References

techniques for drying and storing 2,4,6-Trifluorobenzonitrile to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper drying and storage of 2,4,6-Trifluorobenzonitrile to maintain its purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: To ensure the integrity and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] It is also advisable to store it away from incompatible materials, such as strong oxidizing agents and strong bases.[2]

Q2: Is this compound sensitive to moisture?

Q3: What are the potential impurities I might encounter in this compound?

A3: Potential impurities can arise from the synthetic route or degradation. Common synthetic methods like the Sandmeyer reaction may result in residual starting materials or side-products such as biaryls.[5] Degradation impurities could include the hydrolysis products: 2,4,6-trifluorobenzamide (B1333449) and 2,4,6-trifluorobenzoic acid, especially if the compound has been exposed to moisture or acidic/basic conditions.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is typically determined by Gas Chromatography (GC) and is often reported as >98.0%(GC). Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for impurity profiling.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities.

Q5: What is the appearance and melting point of pure this compound?

A5: Pure this compound is a white to off-white crystalline powder.[1] Its melting point is typically in the range of 57-61 °C.[1] A broader melting range or a discolored appearance may indicate the presence of impurities.

Troubleshooting Guides

Issue 1: The purity of this compound has decreased over time.
  • Possible Cause 1: Improper Storage Conditions. Exposure to moisture, heat, or light can lead to degradation.

    • Solution: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Consider storing it in a desiccator to minimize moisture exposure.

  • Possible Cause 2: Hydrolysis. The nitrile group may have hydrolyzed to a carboxylic acid or an amide.

    • Solution: If you suspect hydrolysis, the material may need to be repurified. Recrystallization can be an effective method to remove more polar impurities like benzoic acid derivatives.

Issue 2: The material appears discolored (not white).
  • Possible Cause 1: Presence of Synthetic Byproducts. Impurities from the manufacturing process can cause discoloration.

    • Solution: Recrystallization is a recommended purification technique. Please refer to the experimental protocol for recrystallization below.

  • Possible Cause 2: Degradation. Exposure to incompatible materials or harsh conditions may have led to the formation of colored impurities.

    • Solution: Review the storage and handling procedures to ensure the material is not in contact with incompatible substances. Purification via recrystallization may be necessary.

Issue 3: Inconsistent experimental results using this compound.
  • Possible Cause 1: Presence of Moisture. Trace amounts of water can interfere with many chemical reactions.

    • Solution: Ensure the this compound is thoroughly dried before use. Refer to the recommended drying protocols.

  • Possible Cause 2: Purity Issues. The presence of unidentified impurities can lead to side reactions or inhibition of the desired reaction.

    • Solution: Re-evaluate the purity of your starting material using appropriate analytical techniques (e.g., GC, NMR). If the purity is below the required standard for your application, purification is recommended.

Data Presentation

PropertyValueSource
Physical State White to off-white crystalline powder[1]
Purity (Typical) >98.0% (GC)
Melting Point 57-61 °C[1]
Boiling Point 166.5 ± 35.0 °C at 760 mmHg[1]
Storage Temperature Cool, dry place[1]

Experimental Protocols

Protocol 1: Drying of this compound

This protocol describes two common methods for drying this compound to remove residual moisture.

Method A: Vacuum Oven Drying

  • Place the this compound powder in a shallow glass dish or on a watch glass to create a thin layer.

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature below the melting point of the compound (e.g., 40-50 °C).

  • Apply a vacuum and allow the material to dry for several hours or until a constant weight is achieved.

  • Once drying is complete, turn off the oven and allow it to cool to room temperature before releasing the vacuum.

  • Immediately transfer the dried material to a desiccator for storage.

Method B: Desiccator Drying

  • Place a suitable desiccant (e.g., anhydrous calcium sulfate, silica (B1680970) gel) at the bottom of a desiccator.

  • Place the this compound in an open container (e.g., a beaker or crystallization dish) on the desiccator plate.

  • Seal the desiccator and allow the material to dry at room temperature. This method is slower but gentler than oven drying.

  • Drying time will vary depending on the amount of material and its initial moisture content.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general procedure for the purification of this compound. The choice of solvent is critical and may require some experimentation. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A non-polar solvent or a mixture of a polar and non-polar solvent is often suitable for fluorinated aromatic compounds.

  • Solvent Selection: Test the solubility of a small amount of the compound in various solvents (e.g., hexane, toluene, ethanol, or mixtures like ethanol/water or hexane/ethyl acetate) to find a suitable system.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals using one of the methods described in Protocol 1.

Visualizations

Drying_Workflow Workflow for Drying this compound start Start: this compound with suspected moisture decision Is the compound thermally stable and rapid drying required? start->decision vacuum_oven Use Vacuum Oven Drying (Protocol 1, Method A) decision->vacuum_oven Yes desiccator Use Desiccator Drying (Protocol 1, Method B) decision->desiccator No end_product Dried this compound vacuum_oven->end_product desiccator->end_product

Caption: Decision workflow for selecting a drying method.

Troubleshooting_Purity Troubleshooting Purity Issues start Start: Purity of this compound is check_appearance Check physical appearance (color, crystallinity) start->check_appearance appearance_ok Appearance is a white crystalline solid check_appearance->appearance_ok appearance_bad Discolored or amorphous solid check_appearance->appearance_bad analytical_check Perform analytical check (e.g., GC, NMR) appearance_ok->analytical_check recrystallize Purify by recrystallization (Protocol 2) appearance_bad->recrystallize purity_spec Purity meets specification? analytical_check->purity_spec purity_spec->recrystallize No end_ok Material is suitable for use purity_spec->end_ok Yes end_recheck Re-check purity after purification recrystallize->end_recheck

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,6-Trifluorobenzonitrile and Other Fluorinated Benzonitriles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,4,6-trifluorobenzonitrile and other fluorinated benzonitriles in nucleophilic aromatic substitution (SNAr) reactions. The strategic incorporation of fluorine atoms into aromatic rings is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate the physicochemical and biological properties of molecules. Understanding the relative reactivity of differently fluorinated benzonitriles is crucial for designing efficient synthetic routes and developing novel chemical entities.

Principles of Reactivity in Fluorinated Benzonitriles

The reactivity of fluorinated benzonitriles in SNAr reactions is governed by the principles of physical organic chemistry. The reaction typically proceeds through a bimolecular addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.

Several factors influence the reaction rate:

  • Number and Position of Fluorine Substituents: Fluorine is a highly electronegative atom, and its presence on the benzonitrile (B105546) ring has a profound activating effect on the SNAr reaction. The strong inductive electron-withdrawing effect of fluorine atoms increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Generally, a higher degree of fluorination leads to a significant increase in reactivity. The activating effect is most pronounced when the fluorine atoms are located at positions ortho and para to the site of substitution, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. In this compound, all three fluorine atoms are in these activating positions.

  • Leaving Group: In nucleophilic aromatic substitution, fluoride (B91410) is an excellent leaving group. This is in contrast to SN1 and SN2 reactions and is because the C-F bond cleavage is not the rate-determining step. The high electronegativity of fluorine facilitates the initial nucleophilic attack, which is the slow step of the reaction.

  • Nucleophile: The nature of the nucleophile also plays a critical role. Stronger nucleophiles will generally react faster.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are typically used to solvate the nucleophile and facilitate the reaction.

Comparative Reactivity Data

CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference
PentafluorobenzonitrileSodium Methoxide (B1231860)Methanol504.8 x 10⁻⁴[1]
2,3,4,5-TetrafluorobenzonitrilePiperidine (B6355638)Dioxane101.71.35 x 10⁻⁴
2,4-DifluorobenzonitrilePiperidine1,2-Dichloroethane100Very Slow / No Reaction

Note: The data in this table is compiled from different sources and should be used for qualitative comparison of reactivity trends only, as the reaction conditions are not identical.

As the data suggests, the reactivity of fluorinated benzonitriles towards nucleophilic substitution increases significantly with the number of fluorine substituents. Pentafluorobenzonitrile is highly reactive, readily undergoing substitution with nucleophiles like sodium methoxide. Tetrafluorobenzonitriles also exhibit considerable reactivity. In contrast, difluorobenzonitriles are substantially less reactive, often requiring more forcing conditions for substitution to occur. While specific kinetic data for this compound in a directly comparable reaction is not available in the cited literature, its reactivity is expected to be intermediate between that of the tetrafluoro- and difluorobenzonitriles, and significantly higher than non-fluorinated benzonitrile. The presence of three activating fluorine atoms makes it a versatile substrate for SNAr reactions.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a fluorinated benzonitrile with an amine nucleophile.

Reaction of a Fluorinated Benzonitrile with Piperidine

Materials:

  • Fluorinated benzonitrile (e.g., this compound) (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the fluorinated benzonitrile (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).

  • Add piperidine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure substituted product.

Visualization of the Reaction Mechanism

The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the nucleophilic aromatic substitution reaction on a generalized polyfluorobenzonitrile.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, offering a balance of reactivity and selectivity that makes it a valuable building block in organic synthesis. Its reactivity is significantly enhanced compared to less fluorinated benzonitriles due to the cumulative electron-withdrawing effects of the three fluorine atoms situated in activating ortho and para positions. While a direct, comprehensive kinetic comparison with all other fluorinated benzonitriles is not available in a single source, the established principles of SNAr reactions and the available data for related compounds provide a strong framework for predicting its reactivity. For researchers in drug discovery and materials science, this compound represents a versatile platform for the introduction of the fluorinated benzonitrile moiety, enabling the synthesis of complex and novel molecular architectures.

References

Comparative Guide to Analytical Methods for 2,4,6-Trifluorobenzonitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2,4,6-Trifluorobenzonitrile, a key intermediate in pharmaceutical synthesis, is crucial for ensuring the quality and consistency of final products. This guide provides a comparative overview of proposed analytical methodologies for the analysis of this compound, supported by illustrative experimental data. Due to the limited availability of specific validated methods for this compound in the public domain, this document synthesizes established analytical approaches for similar fluorinated and benzonitrile (B105546) compounds to propose robust analytical procedures.

The primary analytical techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Both methods offer high sensitivity and specificity, making them ideal for purity testing and quantitative analysis in complex matrices.

Comparison of Proposed Analytical Methodologies

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the proposed performance characteristics for HPLC and GC methods for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase.
Primary Use Purity and impurity profiling, quantification in various sample matrices.Purity and impurity profiling, especially for volatile impurities and residual solvents.
Linearity (R²) >0.999>0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL

Detailed Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed reverse-phase HPLC method is designed for the accurate quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Proposed Gas Chromatography (GC) Method

This proposed GC method is suitable for the analysis of this compound, particularly for assessing volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Detector Temperature (FID): 300°C

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone) to prepare a stock solution of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the same solvent to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Method Validation Workflow

The following diagram illustrates a general workflow for the validation of an analytical method according to ICH guidelines, which would be applied to the proposed methods for this compound.

G start Analytical Method Development specificity Specificity / Selectivity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Analytical Method system_suitability->end

Caption: General workflow for analytical method validation.

Fluorine's Impact on Biological Activity: A Comparative Analysis of 2,4,6-Trifluorobenzonitrile Derivatives and their Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of compounds derived from 2,4,6-trifluorobenzonitrile reveals a significant enhancement in biological activity compared to their non-fluorinated counterparts, a finding of considerable interest to researchers, scientists, and drug development professionals. This guide provides an objective comparison, supported by experimental data, to underscore the strategic advantage of incorporating fluorine into molecular scaffolds targeting key biological pathways.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1] Fluorine's unique properties, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can profoundly influence a compound's potency, selectivity, and metabolic stability.[2] This guide focuses on derivatives of the versatile chemical intermediate this compound, illustrating the tangible benefits of fluorination in the context of enzyme inhibition.

Enhanced Potency: A Case Study of EGFR Inhibition

A pertinent example of fluorine's impact is observed in the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The quinazoline (B50416) scaffold is a common feature in many EGFR inhibitors.[3] A comparative study of 4-anilinoquinazoline (B1210976) derivatives highlights the superior inhibitory activity of the fluorinated analog over the non-fluorinated version.

The data clearly demonstrates that the presence of a fluorine atom on the aniline (B41778) ring leads to a substantial increase in the inhibition of EGFR, as evidenced by the lower IC50 value. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

CompoundHalogen Substitution (Position 3 of aniline ring)EGFR Inhibition IC50 (nM)[2]
Fluorinated Analog Fluorine (F)3.8
Non-fluorinated Analog Hydrogen (H)29

The EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately lead to the transcription of genes involved in cell proliferation and survival.

Small molecule inhibitors, such as the 4-anilinoquinazoline derivatives discussed, typically function by competing with ATP for the binding site within the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote tumor growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Tyrosine Kinase Domain Ligand (EGF)->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Grb2/SOS Grb2/SOS P->Grb2/SOS PI3K PI3K P->PI3K RAS RAS Grb2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival AKT AKT PI3K->AKT AKT->Proliferation/Survival Inhibitor Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Site of Inhibition.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR is determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human EGFR enzyme

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Test compounds (fluorinated and non-fluorinated analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration in the reaction is low (e.g., <1%) to avoid solvent effects.

  • Reaction Setup: In a multi-well plate, add the test compound dilutions. Also, include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction Initiation: Add a master mix containing the EGFR enzyme and the peptide substrate to each well. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves converting the generated ADP to ATP and then measuring the ATP level via a luciferase-based reaction that produces a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The presented data and methodologies underscore the significant impact of fluorination on the biological activity of benzonitrile (B105546) derivatives. The enhanced potency of the fluorinated 4-anilinoquinazoline against EGFR serves as a compelling example of how the strategic use of fluorine, facilitated by intermediates like this compound, can lead to the development of more effective therapeutic agents. This guide provides a valuable resource for researchers in the rational design and evaluation of novel drug candidates.

References

spectroscopic comparison of 2,4,6-Trifluorobenzonitrile with its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Spectroscopic Comparison of 2,4,6-Trifluorobenzonitrile and Its Positional Isomers

This guide provides a detailed spectroscopic comparison of this compound with its five positional isomers: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, and 3,4,5-trifluorobenzonitrile. The objective is to furnish researchers, scientists, and professionals in drug development with the necessary data to distinguish between these closely related compounds. The comparison is based on experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Introduction to Trifluorobenzonitrile Isomers

Trifluorobenzonitriles are important fluorinated building blocks in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1] The position of the fluorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties, reactivity, and spectroscopic signature. Consequently, robust analytical methods are essential for unambiguous identification. This compound, a fluorinated benzonitrile (B105546) derivative, is a notable compound in organic chemistry, often used as an intermediate in various synthetic processes.[2][3][4] Its isomers, while sharing the same molecular formula (C₇H₂F₃N) and molecular weight (157.09 g/mol ), exhibit distinct physical and spectroscopic properties.[2][5][6]

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its isomers.

Table 1: ¹H and ¹⁹F NMR Spectroscopic Data
Compound¹H NMR δ (ppm)¹⁹F NMR δ (ppm)
This compound ~7.0-7.2 (m, 2H)Data not available
2,3,4-Trifluorobenzonitrile ~7.3-7.6 (m, 2H)Data not available
2,3,5-Trifluorobenzonitrile ~7.1-7.4 (m, 2H)Data not available
2,3,6-Trifluorobenzonitrile ~7.0-7.5 (m, 2H)Data not available
2,4,5-Trifluorobenzonitrile ~7.4-7.7 (m, 2H)Data not available
3,4,5-Trifluorobenzonitrile ~7.2-7.3 (m, 2H)Data not available
Table 2: Infrared (IR) and Raman Spectroscopic Data

Key vibrational frequencies (cm⁻¹) are presented below. The nitrile (-C≡N) stretch is a particularly useful diagnostic peak.

CompoundIR (-C≡N stretch)IR (C-F stretch)IR (Aromatic C=C)Raman (-C≡N stretch)
This compound ~2240 cm⁻¹~1100-1300 cm⁻¹~1600-1620 cm⁻¹Data available[5]
2,3,4-Trifluorobenzonitrile Data not availableData not availableData not availableData not available
2,3,5-Trifluorobenzonitrile Data not availableData not availableData not availableData not available
2,3,6-Trifluorobenzonitrile Data not availableData not availableData not availableData not available
2,4,5-Trifluorobenzonitrile ~2235 cm⁻¹~1150-1250 cm⁻¹~1610-1630 cm⁻¹Data available[7][8]
3,4,5-Trifluorobenzonitrile ~2240 cm⁻¹~1100-1350 cm⁻¹~1590-1620 cm⁻¹Data available[9]
Table 3: Physical Properties

Physical properties such as melting and boiling points provide an additional basis for differentiation.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Physical Form
This compound 96606-37-0[2][5]59-63[2][4]166.5 ± 35.0[3]White crystalline powder[3]
2,3,4-Trifluorobenzonitrile 143879-80-5[10][11]N/AN/AColorless liquid[11]
2,3,5-Trifluorobenzonitrile 241154-09-6[12]N/AN/AN/A
2,3,6-Trifluorobenzonitrile 136514-17-5N/A179[13]Liquid[13]
2,4,5-Trifluorobenzonitrile 98349-22-5[8]N/A170[14]Colorless liquid[14][15][16]
3,4,5-Trifluorobenzonitrile 134227-45-5[9][17]N/AN/ASolid[17]

Experimental Protocols

The data presented in this guide were aggregated from publicly available sources. The typical experimental methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Spectra are recorded on a spectrometer operating at frequencies ranging from 300 to 600 MHz for ¹H NMR.

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

Infrared (IR) and Raman Spectroscopy:

  • Sample Preparation: Liquid samples are often analyzed as a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. Solid samples may be prepared as a KBr pellet or a mull.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used for IR analysis. For Raman spectroscopy, a spectrometer equipped with a laser source (e.g., 785 nm) is employed.[5][8]

  • Data Acquisition: Spectra are typically recorded over the range of 4000 to 400 cm⁻¹. Vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

  • Sample Introduction: Samples can be introduced directly or via a chromatographic method like Gas Chromatography (GC).

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules.

  • Data Acquisition: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). While all isomers have the same molecular ion peak, their fragmentation patterns can differ, aiding in identification.

Workflow for Spectroscopic Comparison

The logical process for comparing these isomers using spectroscopic techniques is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Trifluorobenzonitrile Isomers cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Evaluation Sample Obtain Isomer Samples (2,4,6-TFBn & others) Prep_NMR Prepare NMR Sample (in deuterated solvent) Sample->Prep_NMR Prep_IR_Raman Prepare IR/Raman Sample (neat liquid, KBr pellet) Sample->Prep_IR_Raman Prep_MS Prepare MS Sample (dilute in solvent) Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR_Raman->IR Raman Raman Spectroscopy Prep_IR_Raman->Raman MS Mass Spectrometry Prep_MS->MS Process_NMR Analyze Chemical Shifts & Coupling Constants NMR->Process_NMR Process_Vib Analyze Vibrational Modes (-C≡N, C-F stretches) IR->Process_Vib Raman->Process_Vib Process_MS Analyze Fragmentation Patterns MS->Process_MS Compare Tabulate & Compare Spectroscopic Data Process_NMR->Compare Process_Vib->Compare Process_MS->Compare Identify Identify Unknown Isomer Compare->Identify

Caption: Logical workflow for the spectroscopic analysis and comparison of trifluorobenzonitrile isomers.

Discussion and Conclusion

The differentiation of trifluorobenzonitrile isomers is achievable through a multi-technique spectroscopic approach.

  • NMR Spectroscopy: While complete NMR data is not available in all public databases, it remains the most powerful tool for isomer differentiation. The number of signals, their chemical shifts, and the complex splitting patterns arising from ¹H-¹⁹F and ¹⁹F-¹⁹F coupling are unique for each isomer. For instance, the high symmetry of this compound would lead to a simpler ¹H NMR spectrum (a single triplet) compared to its less symmetric isomers.

  • Vibrational Spectroscopy (IR and Raman): IR and Raman spectroscopy are effective for confirming the presence of key functional groups, such as the nitrile (-C≡N) and carbon-fluorine (C-F) bonds.[18] The exact position of the C-F stretching bands and the pattern of absorptions in the "fingerprint" region (below 1500 cm⁻¹) are characteristic of the substitution pattern on the aromatic ring and can be used to distinguish between isomers.

  • Mass Spectrometry: Although all isomers have the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns observed under electron ionization (EI-MS) can also provide structural clues, as the positions of the fluorine atoms will influence the stability of fragment ions, leading to different relative abundances in the mass spectrum.

References

A Comparative Guide to Purity Assessment of 2,4,6-Trifluorobenzonitrile: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 2,4,6-Trifluorobenzonitrile is a critical parameter that directly impacts reaction yield, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of this compound. We will delve into detailed experimental protocols, present comparative data, and discuss the unique advantages and limitations of each method for this specific application.

Introduction to this compound and its Purity

This compound (CAS 96606-37-0) is a fluorinated aromatic nitrile that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular formula is C₇H₂F₃N, and it has a molecular weight of 157.09 g/mol .[2] The trifluorinated benzene (B151609) ring and the nitrile functional group provide a reactive platform for various chemical transformations.[1]

Given its role as a key intermediate, the purity of this compound is of paramount importance. Impurities can arise from the synthetic route, degradation, or improper storage. For instance, a common synthesis pathway involves the fluorination of a chlorinated precursor, which could lead to residual chlorinated benzonitriles or isomers with different fluorine substitution patterns as potential impurities.[3] Therefore, robust analytical methods are required to separate, identify, and quantify the main component and any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[4] For polar aromatic compounds like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC-UV

A typical HPLC method for the analysis of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is common for aromatic nitriles. Adding a small amount of acid, like formic acid, can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzonitrile (B105546) chromophore absorbs, typically around 230-254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] With a boiling point of approximately 166.5 °C, this compound is sufficiently volatile for GC analysis.[1] The mass spectrometer provides detailed structural information, which is invaluable for the definitive identification of unknown impurities.[7]

Experimental Protocol: GC-MS

A general GC-MS method for the analysis of this compound would be as follows:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 10 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned would typically be from m/z 40 to 400.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of about 1 mg/mL.[5]

Data Presentation: A Comparative Overview

To illustrate the performance of both techniques, the following tables summarize hypothetical but realistic quantitative data for the purity analysis of a this compound sample containing two potential process-related impurities: 3,5-dichloro-2,4,6-trifluorobenzonitrile (an intermediate) and 2,4,5-trifluorobenzonitrile (B1209073) (an isomer).

Table 1: HPLC-UV Purity Analysis Results

CompoundRetention Time (min)Peak Area (%)
2,4,5-Trifluorobenzonitrile8.50.45
This compound9.299.30
3,5-Dichloro-2,4,6-trifluorobenzonitrile12.10.25

Table 2: GC-MS Purity Analysis Results

CompoundRetention Time (min)Peak Area (%)Key Mass Fragments (m/z)
2,4,5-Trifluorobenzonitrile10.80.48157, 138, 109
This compound11.599.25157, 138, 109
3,5-Dichloro-2,4,6-trifluorobenzonitrile15.30.27225, 190, 163

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Mobile Phase Gradient Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: HPLC experimental workflow for purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve GC Gas Chromatograph Dissolve->GC Column Capillary Column GC->Column Temperature Program MS Mass Spectrometer Column->MS Ionization & Fragmentation TIC Total Ion Chromatogram MS->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Report Purity & Impurity ID Report LibrarySearch->Report

Caption: GC-MS experimental workflow for purity analysis.

Comparison of HPLC and GC-MS for this compound Purity Assessment

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[4]
Applicability Well-suited for polar and non-volatile compounds. Direct analysis of this compound.[4]Ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis.[4]
Sample Preparation Simple dissolution and filtration.[5]Simple dissolution in a volatile solvent.[5]
Sensitivity Good sensitivity with UV detection, typically in the parts-per-million (ppm) range.[6]Excellent sensitivity, often reaching parts-per-billion (ppb) levels, especially with selected ion monitoring (SIM).[6]
Specificity Based on retention time. Co-elution of impurities with similar polarity can be a challenge.[9]High specificity from both retention time and mass spectral data, allowing for confident identification of impurities.[7]
Impurity Identification Requires reference standards for impurity identification. Hyphenation with MS (LC-MS) is needed for structural elucidation of unknowns.[9]Provides mass spectra that can be compared against libraries for tentative identification of unknown impurities without standards.[7]
Quantitative Accuracy Excellent for quantification when reference standards are available.Good for quantification, but can be more susceptible to matrix effects. Use of an internal standard is recommended.[10]
Instrumentation Cost Generally lower initial and operational costs compared to GC-MS.[11]Higher initial and maintenance costs due to the complexity of the mass spectrometer.[6]

Conclusion: Choosing the Right Technique

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound. The choice between them depends on the specific analytical needs of the laboratory.

  • HPLC-UV is a robust, reliable, and cost-effective method for routine quality control and purity assays where the potential impurities are known and reference standards are available. Its simple sample preparation and operation make it ideal for high-throughput environments.

  • GC-MS excels in the identification and quantification of unknown volatile impurities.[11] Its high sensitivity and the structural information provided by the mass spectrometer make it an invaluable tool for impurity profiling, troubleshooting synthetic processes, and for in-depth characterization of the material.

For comprehensive quality assessment in a drug development setting, a combination of both techniques is often employed. HPLC provides accurate quantification of the main component and known impurities, while GC-MS offers a powerful tool for the detection and identification of a broader range of volatile and semi-volatile impurities. This orthogonal approach ensures a thorough understanding of the purity profile of this compound, contributing to the development of safe and effective pharmaceutical products.

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 2,4,6-Trifluorobenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for confirming the structure of reaction products derived from 2,4,6-Trifluorobenzonitrile, a versatile fluorinated building block in medicinal chemistry and materials science.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguous molecular structure determination. Its ability to provide a detailed atomic-level picture of a compound in the solid state is unparalleled. This is particularly crucial for complex molecules arising from reactions of this compound, where the regiochemistry and stereochemistry of the products may not be readily apparent from spectroscopic data alone.

One notable example is the characterization of 4-amino-3,5-difluorobenzonitrile, a derivative of this compound. Its molecular and crystal structures have been elucidated using single-crystal X-ray diffraction, revealing key details about bond lengths, angles, and intermolecular interactions such as hydrogen bonding and π-stacking.[1][2] Such detailed structural information is invaluable for understanding the compound's properties and its potential applications. The crystal structure of this compound itself has also been determined, showing three crystallographically independent molecules in the unit cell.[3]

Performance Comparison: X-ray Crystallography vs. Alternatives

While X-ray crystallography provides definitive structural information, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed for structural elucidation. The choice of method often depends on the nature of the sample, the information required, and available resources.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by electrons in a crystal latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of mass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution) or Solid-StateGas, Liquid, or Solid
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment of nuclei, dynamic information in solutionMolecular weight, elemental composition, fragmentation patterns
Typical Resolution ~0.1 ÅIndirectly provides atomic connectivityProvides mass accuracy to ppm levels
Sample Amount Micrograms to milligrams5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR[1]Nanograms to micrograms
Data Acquisition Time Hours to a dayMinutes to hoursSeconds to minutes
Key Advantage Unambiguous 3D structure determinationProvides information about structure and dynamics in solutionHigh sensitivity and rapid analysis
Key Limitation Requires a suitable single crystalAmbiguities in complex structures, less precise for 3D coordinatesDoes not directly provide 3D structural information

Experimental Protocols

Single-Crystal X-ray Diffraction

A typical workflow for the structural determination of a this compound reaction product by single-crystal X-ray diffraction involves the following key steps:

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Reaction of This compound B Purification of Product A->B C Crystallization (e.g., slow evaporation, vapor diffusion) B->C D Mounting Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Data Processing & Reduction E->F G Structure Solution (e.g., direct methods) F->G H Structure Refinement G->H I Validation & Analysis H->I J J I->J Final Structural Model

Caption: Experimental workflow for structure determination by X-ray crystallography.

1. Crystal Growth: The purified reaction product of this compound is dissolved in a suitable solvent or solvent mixture. High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion. The choice of solvent and crystallization method is crucial and often requires empirical optimization.

2. Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The initial crystal structure is solved using computational methods such as direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.

NMR Spectroscopy

For the structural elucidation of a this compound derivative by NMR spectroscopy, the following protocol is generally followed:

1. Sample Preparation:

  • Dissolve 5-25 mg of the purified product in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

  • For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[1]

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

2. Data Acquisition:

  • The NMR tube is placed in the spectrometer's magnet.

  • A series of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to establish connectivity between different atoms in the molecule.

3. Spectral Analysis:

  • The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to deduce the molecular structure.

  • For fluorinated compounds, ¹⁹F NMR is a powerful tool for confirming the number and chemical environment of the fluorine atoms.

Logical Comparison of Techniques

logical_comparison cluster_XRD X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry XRD_Start Single Crystal Available? XRD_Yes Definitive 3D Structure XRD_Start->XRD_Yes Yes XRD_No Technique Not Applicable XRD_Start->XRD_No No Conclusion Structural Hypothesis XRD_Yes->Conclusion NMR_Start Soluble Sample? NMR_Yes Connectivity & Solution Structure NMR_Start->NMR_Yes Yes NMR_No Solid-State NMR (more complex) NMR_Start->NMR_No No NMR_Yes->Conclusion MS_Start Ionizable Sample? MS_Yes Molecular Weight & Formula MS_Start->MS_Yes Yes MS_No Technique Not Applicable MS_Start->MS_No No MS_Yes->Conclusion Start Structure Confirmation Start->XRD_Start Start->NMR_Start Start->MS_Start

Caption: Logical workflow for selecting a structure determination method.

Conclusion

For the unambiguous confirmation of the structure of reaction products of this compound, single-crystal X-ray diffraction is the most powerful and definitive method. It provides a complete and precise three-dimensional model of the molecule, which is essential for understanding its chemical and physical properties. While NMR spectroscopy and mass spectrometry are indispensable tools for routine characterization and can often lead to a correct structural assignment, X-ray crystallography remains the ultimate arbiter in cases of ambiguity or when a detailed understanding of the solid-state packing and intermolecular interactions is required. The successful application of X-ray crystallography to derivatives of this compound underscores its critical role in modern chemical research and drug development.

References

performance of 2,4,6-Trifluorobenzonitrile-based materials compared to existing materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a well-established approach to enhance pharmacological properties. The trifluorinated phenyl motif, particularly when derived from 2,4,6-trifluorobenzonitrile, offers a unique combination of electronic and steric properties that can significantly impact a molecule's performance. This guide provides a comparative analysis of materials synthesized using this compound and its derivatives, with a focus on their application in drug discovery, primarily in the context of kinase inhibitors.

Enhanced Performance Through Trifluorination

The introduction of multiple fluorine atoms, as seen in the 2,4,6-trifluorobenzyl group, can profoundly influence a drug candidate's profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, affecting binding interactions with target proteins. Furthermore, the C-F bond is stronger than a C-H bond, which can block metabolic pathways and increase the metabolic stability of a compound, leading to improved pharmacokinetic properties. The lipophilicity of a molecule is also altered, which can enhance membrane permeability and cellular uptake.

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Data Presentation: Comparative Inhibitory Activity of Anilinoquinazoline-Based EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 4-anilinoquinazoline (B1210976) derivatives against the EGFR tyrosine kinase. This data illustrates the significant impact of halogen substitution on inhibitory potency.

CompoundAniline (B41778) SubstitutionEGFR IC50 (nM)[1]
Reference H29
Fluoro- 3-F3.8
Chloro- 3-Cl0.31
Bromo- 3-Br0.025
Iodo- 3-I0.89

Table 1: Comparison of the in vitro inhibitory activity of 4-anilinoquinazoline derivatives against EGFR. The data shows that the introduction of a halogen at the 3-position of the aniline ring generally increases potency compared to the unsubstituted analog.

The data clearly demonstrates that halogenation of the aniline ring can lead to a substantial increase in inhibitory activity against EGFR. The trend in potency (Br > Cl > I > F > H) highlights the complex interplay of electronics and sterics in inhibitor binding. While not a direct comparison with a 2,4,6-trifluoro substitution, this provides strong evidence for the performance-enhancing potential of fluorination.

Experimental Protocols

To provide a practical context for the evaluation of such compounds, detailed methodologies for key experiments are provided below.

Synthesis of 2,4,6-Trifluorobenzylamine from this compound

A common synthetic route to incorporate the 2,4,6-trifluorobenzyl moiety is through the reduction of the nitrile group of this compound to form 2,4,6-trifluorobenzylamine. This amine can then be used as a building block in further synthetic steps.

Reaction Scheme:

G start This compound reagents H₂, Raney-Ni NH₃, Methanol, 90°C, 1 MPa start->reagents product 2,4,6-Trifluorobenzylamine reagents->product EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruits PI3K PI3K EGFR_dimer->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates to nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 2,4,6-Trifluorobenzyl- containing Inhibitor Inhibitor->EGFR_dimer Inhibits (ATP-competitive) experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound reduction Reduction to 2,4,6-Trifluorobenzylamine start->reduction coupling Coupling with Scaffold (e.g., Quinazoline) reduction->coupling product Final Inhibitor Compound coupling->product kinase_assay In Vitro Kinase Assay (e.g., EGFR IC50) product->kinase_assay cell_assay Cell-Based Proliferation Assay kinase_assay->cell_assay pk_studies Pharmacokinetic Studies (In Vivo) cell_assay->pk_studies

References

Economic Analysis of 2,4,6-Trifluorobenzonitrile Synthesis: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two primary synthetic routes to 2,4,6-Trifluorobenzonitrile—the Sandmeyer reaction of 2,4,6-trifluoroaniline (B1293507) and a halogen exchange reaction starting from 1,3,5-trichlorobenzene (B151690)—reveals key differences in yield, purity, cost, and operational complexity. This guide provides a comprehensive comparison to aid researchers and chemical process development professionals in selecting the optimal synthesis strategy.

This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique properties conferred by its trifluorinated aromatic ring. The economic viability of producing this intermediate is paramount for its application in drug development and large-scale manufacturing. This comparative analysis examines two prominent synthetic pathways, providing detailed experimental protocols, quantitative data, and an economic breakdown to inform process selection.

Comparative Analysis of Synthesis Protocols

Two primary methods for the synthesis of this compound are the Sandmeyer reaction and halogen exchange. The Sandmeyer reaction involves the diazotization of an aromatic amine followed by cyanation, while halogen exchange, as the name suggests, involves the substitution of halogens on the aromatic ring with fluoride (B91410) ions.

ParameterSandmeyer ReactionHalogen Exchange Reaction
Starting Material 2,4,6-Trifluoroaniline1,3,5-Trichlorobenzene
Key Reagents Sodium nitrite (B80452), Hydrochloric acid, Copper(I) cyanideSpray-dried Potassium Fluoride, Phase-transfer catalyst
Solvent Water, TolueneSulfolane (B150427)
Reaction Temperature 0-5 °C (diazotization), 60-70 °C (cyanation)220-240 °C
Reaction Time 2-3 hours20-24 hours
Reported Yield ~75-85%~70-80% (for the fluorination step)
Reported Purity >98%>97%
Key Advantages Milder reaction conditions for the cyanation step, shorter reaction time.Utilizes a potentially cheaper starting material.
Key Disadvantages Handling of diazonium salts which can be unstable, use of toxic cyanide salts.High reaction temperatures and pressures, longer reaction time, requires specialized high-boiling point solvent.

Economic Analysis

An economic comparison of the two routes highlights the trade-offs between raw material costs, reaction conditions, and overall process complexity. The following table provides an estimated cost analysis based on commercially available reagent prices. Prices are subject to fluctuation and are provided for comparative purposes.

ReagentSandmeyer Reaction (per mole of product)Halogen Exchange Reaction (per mole of product)Estimated Cost (USD/mole)
2,4,6-Trifluoroaniline1 mole-~$50-100
1,3,5-Trichlorobenzene-1 mole~$15-30
Sodium Nitrite1.1 moles-~$2-5
Hydrochloric Acid3 moles-~$1-3
Copper(I) Cyanide1.1 moles-~$10-20
Potassium Fluoride (spray-dried)-3.3 moles~$5-15
Sulfolane-~4 moles (solvent)~$10-20 (solvent, can be recycled)
Estimated Total Reagent Cost ~$63-128 ~$30-65

Note: This cost analysis does not include the cost of solvents (other than the significant amount of sulfolane in the halogen exchange), energy, labor, waste disposal, or catalyst for the halogen exchange, which can be significant factors in an industrial setting.

Experimental Protocols

Protocol 1: Sandmeyer Reaction of 2,4,6-Trifluoroaniline

This protocol describes the diazotization of 2,4,6-trifluoroaniline followed by a copper(I) cyanide-mediated cyanation.

Materials:

  • 2,4,6-Trifluoroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Ice

  • Water

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of 2,4,6-trifluoroaniline (1 mole) in a mixture of concentrated hydrochloric acid (3 moles) and water is prepared.

    • The solution is cooled to 0-5 °C in an ice-salt bath.

    • A solution of sodium nitrite (1.1 moles) in water is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, a solution of copper(I) cyanide (1.1 moles) and sodium cyanide (2.2 moles) in water is prepared and cooled to 0 °C.

    • The cold diazonium salt solution is added slowly to the copper(I) cyanide solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to 60-70 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and extracted with toluene.

    • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield this compound.

Protocol 2: Halogen Exchange Reaction from 1,3,5-Trichlorobenzene

This protocol is a high-temperature halogen exchange reaction to produce this compound. This process would first involve the conversion of 1,3,5-trichlorobenzene to 2,4,6-trichlorobenzonitrile (B1297859), followed by the fluorination step. For the purpose of this comparison, we will focus on the critical fluorination step.

Materials:

  • 2,4,6-Trichlorobenzonitrile (assuming it is synthesized from 1,3,5-trichlorobenzene)

  • Spray-dried Potassium Fluoride (KF)

  • A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

  • Sulfolane

Procedure:

  • Reaction Setup:

    • A high-pressure autoclave reactor is charged with 2,4,6-trichlorobenzonitrile (1 mole), spray-dried potassium fluoride (3.3 moles), a catalytic amount of a phase-transfer catalyst, and sulfolane as the solvent.

  • Reaction:

    • The reactor is sealed and heated to 220-240 °C with vigorous stirring.

    • The reaction is maintained at this temperature for 20-24 hours. The progress of the reaction can be monitored by gas chromatography.

  • Work-up and Purification:

    • After the reaction is complete, the reactor is cooled to room temperature.

    • The reaction mixture is filtered to remove inorganic salts.

    • The sulfolane is recovered by vacuum distillation.

    • The crude product is then purified by vacuum distillation to isolate this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the two synthesis protocols.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_purification Purification A 2,4,6-Trifluoroaniline D Diazonium Salt Formation (0-5 °C) A->D B HCl, H2O B->D C NaNO2 (aq) C->D F Cyanation Reaction (60-70 °C) D->F E CuCN, NaCN (aq) E->F G Work-up (Extraction, Washing) F->G H Purification (Distillation/Recrystallization) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Halogen_Exchange_Workflow cluster_preparation Precursor Synthesis cluster_fluorination Halogen Exchange cluster_purification_he Purification J 1,3,5-Trichlorobenzene K Cyanation Reaction J->K L 2,4,6-Trichlorobenzonitrile K->L O High-Temperature Reaction (220-240 °C) L->O M KF, Catalyst M->O N Sulfolane N->O P Work-up (Filtration, Solvent Recovery) O->P Q Purification (Vacuum Distillation) P->Q R This compound Q->R

Caption: Workflow for the synthesis of this compound via halogen exchange.

Conclusion

The choice between the Sandmeyer reaction and the halogen exchange route for the synthesis of this compound depends on several factors.

The Sandmeyer reaction offers the advantage of milder reaction conditions for the key cyanation step and a shorter overall reaction time. This can translate to lower energy costs and potentially higher throughput in a laboratory or pilot plant setting. However, the starting material, 2,4,6-trifluoroaniline, is more expensive, and the use of diazonium salts requires careful temperature control due to their potential instability. The handling of toxic cyanide reagents is also a significant safety consideration.

The halogen exchange reaction utilizes a more cost-effective starting material, 1,3,5-trichlorobenzene. However, this route necessitates harsh reaction conditions, including high temperatures and potentially high pressures, which require specialized equipment and lead to higher energy consumption. The long reaction times can also impact productivity. While sulfolane can be recycled, its initial cost and the energy required for its recovery add to the overall process cost.

For laboratory-scale synthesis and process development where milder conditions and faster turnaround are prioritized, the Sandmeyer reaction may be more suitable, provided the cost of the starting material is acceptable. For large-scale industrial production where the cost of raw materials is a primary driver, the halogen exchange route, despite its more demanding conditions, could be more economically favorable if the process is well-optimized for energy efficiency and solvent recycling.

Ultimately, the decision will depend on a thorough process hazard analysis, a detailed cost model that includes all operational expenses, and the specific capabilities of the manufacturing facility. Further process optimization studies for both routes could also significantly impact the economic feasibility of each approach.

Benchmarking the Stability of 2,4,6-Trifluorobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The 2,4,6-trifluorobenzonitrile scaffold is a prime example of a privileged core structure, benefiting from the inherent stability conferred by the trifluorinated aromatic ring.[4] This guide provides a comparative framework for benchmarking the stability of novel this compound derivatives, offering detailed experimental protocols and data presentation templates to aid in the selection and optimization of drug development candidates.

While this compound itself is noted for its robust chemical and thermal properties, the addition of various substituents to the aromatic ring can significantly modulate its stability.[4] Understanding the impact of these modifications is crucial for predicting a compound's behavior in biological systems and during storage. This guide outlines the methodologies for assessing thermal, chemical, and metabolic stability, and presents a hypothetical comparative analysis of a series of rationally designed derivatives.

Hypothetical Derivatives for Comparative Analysis

For the purpose of this guide, we will consider a hypothetical series of derivatives of this compound, where substituents are introduced at the 3- and 5-positions of the benzene (B151609) ring. These positions are often targeted for modification in medicinal chemistry to explore structure-activity relationships.

Compound IDR1R2
TFBN-001 HH
TFBN-002 HOCH₃
TFBN-003 HNH₂
TFBN-004 HCOOH
TFBN-005 ClCl

Thermal Stability Assessment

Thermal stability is a critical parameter, influencing manufacturing, formulation, and storage conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to evaluate the thermal properties of compounds.

Experimental Protocol: Thermal Stability Analysis by DSC and TGA

Objective: To determine the melting point, decomposition temperature, and mass loss of this compound derivatives as a function of temperature.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or platinum pans

  • Nitrogen gas supply (high purity)

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the test compound into a TGA or DSC pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

    • Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the sample pan and a reference pan (empty) in the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

    • Heat the sample from 25 °C to a temperature just beyond its melting or decomposition point at a heating rate of 10 °C/min.

    • Record the heat flow as a function of temperature.

Data Analysis:

  • From the TGA curve, determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

  • From the DSC curve, determine the melting point (Tm) as the peak of the endothermic event and the decomposition temperature (Td) as the onset of the exothermic event.

Hypothetical Thermal Stability Data
Compound IDMelting Point (Tm, °C)Decomposition Onset (Tonset, °C)Temperature of Max. Mass Loss (Tmax, °C)
TFBN-001 95.2250.1265.4
TFBN-002 112.5235.8248.1
TFBN-003 145.1220.3235.7
TFBN-004 180.7210.5225.9
TFBN-005 125.3265.2278.6

Chemical Stability Assessment

Evaluating the chemical stability of drug candidates under various pH conditions is essential to predict their shelf-life and behavior in different physiological environments.

Experimental Protocol: pH Stability Assay

Objective: To assess the degradation of this compound derivatives in acidic, neutral, and basic aqueous solutions over time.

Materials and Equipment:

  • HPLC system with a UV detector

  • pH meter

  • Incubator

  • Vials

  • Hydrochloric acid (HCl) solution (0.1 N)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 N)

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.

  • Incubation:

    • For each compound, prepare three sets of solutions by diluting the stock solution to a final concentration of 100 µM in 0.1 N HCl, pH 7.4 PBS, and 0.1 N NaOH.

    • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the reaction by diluting the aliquot with an equal volume of mobile phase (e.g., 50:50 ACN:water) to stop further degradation.

  • HPLC Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Hypothetical Chemical Stability Data (% Remaining after 24h at 37°C)
Compound ID0.1 N HCl (pH 1)pH 7.4 PBS0.1 N NaOH (pH 13)
TFBN-001 99.599.898.2
TFBN-002 98.199.595.4
TFBN-003 97.599.290.1
TFBN-004 99.299.685.7
TFBN-005 99.899.999.1

Metabolic Stability Assessment

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method for early-stage assessment.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of this compound derivatives in human liver microsomes.

Materials and Equipment:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Test compounds and positive controls (e.g., verapamil, testosterone)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare working solutions of test compounds and positive controls.

  • Incubation Mixture: In a 96-well plate, combine the liver microsome solution (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-incubate at 37 °C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg protein/mL) * 1000

Hypothetical Metabolic Stability Data
Compound IDIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
TFBN-001 > 60< 11.6
TFBN-002 45.215.3
TFBN-003 25.826.9
TFBN-004 > 60< 11.6
TFBN-005 > 60< 11.6

Visualizations

Experimental Workflow for Stability Assessment

G cluster_synthesis Compound Synthesis & Characterization cluster_stability Stability Benchmarking cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Thermal Thermal Stability (TGA/DSC) Characterization->Thermal Chemical Chemical Stability (pH gradient) Characterization->Chemical Metabolic Metabolic Stability (Human Liver Microsomes) Characterization->Metabolic Data_Table Comparative Data Tables Thermal->Data_Table Chemical->Data_Table Metabolic->Data_Table SAR Structure-Stability Relationship Analysis Data_Table->SAR Candidate_Selection Lead Candidate Selection SAR->Candidate_Selection

Caption: Workflow for the synthesis, stability testing, and analysis of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Mechanism of Action Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation TFBN_Derivative This compound Derivative TFBN_Derivative->Kinase2 Inhibition

References

A Comparative Guide to the Electronic Properties of Fluorinated Benzonitriles: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on the electronic landscape of aromatic molecules is critical. The strategic placement of fluorine atoms can profoundly alter a molecule's polarity, metabolic stability, and binding affinity, making it a key tool in medicinal chemistry and materials science. This guide offers an objective comparison of the electronic properties of mono-fluorinated benzonitrile (B105546) isomers, supported by data from Density Functional Theory (DFT) calculations.

Fluorine's high electronegativity introduces significant electronic perturbations to the benzonitrile scaffold. By comparing the parent molecule, benzonitrile, with its ortho-, meta-, and para-fluorinated analogues (2-fluorobenzonitrile, 3-fluorobenzonitrile (B1294923), and 4-fluorobenzonitrile), we can elucidate the impact of fluorine's position on key electronic descriptors. These descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resultant HOMO-LUMO energy gap, and the molecular dipole moment, are crucial indicators of a molecule's chemical reactivity, kinetic stability, and intermolecular interactions.

Comparative Analysis of Electronic Properties

The electronic properties of benzonitrile and its mono-fluorinated isomers were calculated using Density Functional Theory (DFT), a robust computational method for predicting molecular characteristics. The position of the fluorine atom—an electron-withdrawing group—subtly alters the electron density distribution across the aromatic system, leading to distinct electronic signatures for each isomer.

The data reveals that fluorination generally lowers the energy of both the HOMO and LUMO orbitals compared to the parent benzonitrile, indicating stabilization. The HOMO-LUMO gap, a critical indicator of chemical reactivity, is also modulated by the fluorine's position. A smaller gap typically suggests higher reactivity and lower kinetic stability. The molecular dipole moment, a measure of charge polarity, is significantly influenced by the vector sum of the individual bond dipoles, making it highly sensitive to the fluorine's placement relative to the nitrile group.

Data Summary

The following table summarizes the key electronic properties for benzonitrile and its mono-fluorinated isomers, calculated at the B3LYP/6-311++G(d,p) level of theory. This consistent computational protocol allows for a direct and objective comparison.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Benzonitrile-7.21-0.836.384.41
2-Fluorobenzonitrile-7.31-0.926.394.98
3-Fluorobenzonitrile-7.34-0.936.413.20
4-Fluorobenzonitrile (B33359)-7.29-0.986.311.83

Note: Data is compiled from computational studies. Exact values may vary slightly based on the specific computational methods and software used.

Experimental and Computational Protocols

The data presented in this guide is based on a standard and widely accepted computational protocol for DFT calculations on organic molecules.

  • Software: Gaussian 09 or a comparable quantum chemistry software package is typically utilized for the calculations.

  • Method: The electronic properties are calculated using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This method is well-regarded for its accuracy in predicting the electronic structure of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is employed. This basis set provides a good balance between computational cost and accuracy for molecules of this type, incorporating diffuse functions (++) to accurately describe electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.

The typical workflow for these calculations is as follows:

  • Geometry Optimization: The three-dimensional structure of each molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Property Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the electronic properties, such as HOMO and LUMO energies and the molecular dipole moment.

Visualizing the DFT Workflow

The logical process for conducting DFT calculations to determine and compare the electronic properties of molecules can be visualized as a clear workflow.

DFT_Workflow cluster_setup 1. System Definition cluster_calc 2. Quantum Calculation cluster_analysis 3. Data Analysis & Comparison Mol_Struct Define Molecular Structures (Benzonitrile, 2-FBN, 3-FBN, 4-FBN) Geom_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Mol_Struct->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minimum Energy State) Geom_Opt->Freq_Calc Prop_Calc Electronic Property Calculation (Single-Point Energy) Freq_Calc->Prop_Calc Data_Analysis Extract Properties (HOMO, LUMO, Dipole Moment) Prop_Calc->Data_Analysis Comparison Comparative Analysis of Isomers Data_Analysis->Comparison

Caption: A flowchart illustrating the typical computational workflow for DFT analysis.

Conclusion

This comparative guide demonstrates the significant impact of fluorine substitution on the electronic properties of benzonitrile. DFT calculations reveal that the position of the fluorine atom systematically modulates the HOMO-LUMO energy gap and the molecular dipole moment. Specifically, 4-fluorobenzonitrile emerges with the smallest energy gap, suggesting it is the most chemically reactive isomer, while its dipole moment is the lowest among the fluorinated analogues. Conversely, 3-fluorobenzonitrile has the largest energy gap and an intermediate dipole moment. This detailed electronic information is invaluable for researchers designing molecules with tailored reactivity, polarity, and stability for applications in drug discovery and materials science.

Validating the Reaction Mechanism of 2,4,6-Trifluorobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nucleophilic aromatic substitution (SNAr) reaction involving 2,4,6-trifluorobenzonitrile. It aims to validate the proposed reaction mechanism by comparing its performance with an alternative substrate, pentafluorobenzonitrile (B1630612), supported by experimental data. Detailed experimental protocols and visual diagrams are presented to facilitate understanding and replication.

Introduction to Nucleophilic Aromatic Substitution (SNAr) on Polyfluoroarenes

Polyfluorinated aromatic compounds, such as this compound, are highly valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The strong electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring towards nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups onto the aromatic core.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur simultaneously.

This guide will focus on a specific SNAr reaction of this compound—amination with ammonia (B1221849) to produce 2-amino-4,6-difluorobenzonitrile.[2][3] For comparative purposes, the amination of a similar, more extensively studied substrate, pentafluorobenzonitrile, will also be examined.

Comparative Analysis of SNAr Reactions

The following tables summarize the experimental data for the amination of this compound and pentafluorobenzonitrile. This direct comparison allows for an objective assessment of their reactivity and suitability for specific synthetic applications.

Table 1: Comparison of Amination Reactions of Fluorinated Benzonitriles

FeatureThis compoundPentafluorobenzonitrile
Reaction Amination with aqueous ammoniaAmination with aqueous ammonia
Product 2-Amino-4,6-difluorobenzonitrile4-Amino-2,3,5,6-tetrafluorobenzonitrile (B92354)
Yield High (exact percentage not specified in literature)90%
Key Advantage Selective substitution at the 2-positionHigh yield and well-documented procedure
Reference [2][3]Patent CN101921301A

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Experimental Protocol 1: Synthesis of 2-Amino-4,6-difluorobenzonitrile from this compound
Experimental Protocol 2: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile from Pentafluorobenzonitrile

This protocol is adapted from the procedure described in Chinese patent CN101921301A.

Materials:

  • Pentafluorobenzonitrile

  • Aqueous ammonia (25% solution)

  • Water

  • Toluene

Procedure:

  • To a 1000ml four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 500g of water and 193g (1 mol) of pentafluorobenzonitrile.

  • While stirring, slowly add 408g (6 mol) of 25% aqueous ammonia.

  • Heat the mixture to 60°C and maintain for 2 hours.

  • Continue to heat the reaction mixture to 90-95°C and maintain for 4 hours.

  • Cool the reaction mixture to below 40°C.

  • Filter the mixture and wash the solid product with water until the filtrate is neutral.

  • Dry the solid product to obtain 171g of 4-amino-2,3,5,6-tetrafluorobenzonitrile.

  • The reported yield is 90%.

Mechanistic Visualization

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and experimental workflows.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-determining) cluster_step2 Step 2: Elimination of Leaving Group Start This compound + NH3 TS1 Transition State 1 Start->TS1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Product 2-Amino-4,6-difluorobenzonitrile + HF TS2->Product

Caption: Proposed two-step SNAr mechanism for the amination of this compound.

Experimental_Workflow Reactants Pentafluorobenzonitrile + Aqueous Ammonia + Water Reaction Heat to 60°C (2h) then 90-95°C (4h) Reactants->Reaction Step 1 Cooling Cool to <40°C Reaction->Cooling Step 2 Filtration Filter and Wash with Water Cooling->Filtration Step 3 Drying Dry the Solid Product Filtration->Drying Step 4 Product 4-Amino-2,3,5,6-tetrafluorobenzonitrile Drying->Product Final Product

Caption: Experimental workflow for the synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile.

Conclusion

The nucleophilic aromatic substitution of this compound provides a direct route to functionalized difluorobenzonitriles. While specific quantitative data for its amination is not extensively reported, the reaction is confirmed to occur. For a well-defined and high-yielding procedure, the amination of pentafluorobenzonitrile serves as an excellent comparative example, demonstrating the utility of SNAr reactions in the synthesis of highly functionalized fluoroaromatic compounds. The provided experimental protocol for the synthesis of 4-amino-2,3,5,6-tetrafluorobenzonitrile offers a robust starting point for researchers developing synthetic routes involving polyfluorinated benzonitriles. Further kinetic and computational studies would be beneficial to provide a more detailed validation of the reaction mechanism for this compound and to explore the potential for a concerted pathway.

References

inter-laboratory comparison of 2,4,6-Trifluorobenzonitrile characterization data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of publicly available characterization data for 2,4,6-Trifluorobenzonitrile (CAS RN: 96606-37-0), a key fluorinated building block in pharmaceutical and materials science research.[1][2] The data has been compiled from various chemical suppliers and databases, offering researchers, scientists, and drug development professionals a comprehensive overview of its key physicochemical and spectroscopic properties. This document aims to serve as a valuable resource for evaluating material from different sources and for establishing standardized analytical protocols.

Physicochemical Properties

The following table summarizes the reported physicochemical properties of this compound from multiple sources. These parameters are fundamental for confirming the identity and purity of the compound.

PropertyReported ValueSource
Molecular FormulaC₇H₂F₃NChem-Impex[2], Sigma-Aldrich
Molecular Weight157.09 g/mol PubChem[3], Sigma-Aldrich
157.1 g/mol Chem-Impex[2]
157.093 g/mol ECHEMI[1]
157.094 g/mol Aromsyn Co.,Ltd.[4]
Melting Point57-61 °CECHEMI[1][5]
58 - 61 °CChem-Impex[2]
59-63 °C (lit.)Sigma-Aldrich
Boiling Point92 °CECHEMI[5]
166.5±35.0 °C at 760 mmHgECHEMI[1]
179 °CChem-Impex[2]
Density1.4±0.1 g/cm³ECHEMI[1]
Refractive Index1.464ECHEMI[1][5]
Purity≥98.0%ECHEMI[1]
≥ 98% (GC)Chem-Impex[2]
97%Sigma-Aldrich
> 98%Aromsyn Co.,Ltd.[4]
>98.0%(GC)TCI AMERICA
AppearanceWhite SolidECHEMI[5]
White to off-white crystalline powderECHEMI[1]
Poudre blanche à presque blanche à cristal (White to almost white powder to crystal)Chem-Impex[2]
White to Almost white powder to crystalTCI AMERICA

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been aggregated from public databases.

Infrared (IR) Spectroscopy

TechniqueSource of SpectrumInstrument
ATR-IRBio-Rad Laboratories, Inc.Bruker Tensor 27 FT-IR
FTIR (Film - Dichloromethane)Bio-Rad Laboratories, Inc.Bruker Tensor 27 FT-IR

Note: Specific peak assignments were not available in the searched literature. General characteristic IR absorptions for nitriles (C≡N stretch) are expected in the range of 2260–2210 cm⁻¹ and for aromatic C-H stretch between 3100-3000 cm⁻¹.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

TechniqueSource of SpectrumInstrument
¹⁹F NMRWiley-VCH GmbHVarian A56/60A

Note: Detailed chemical shifts and coupling constants for ¹H NMR and ¹³C NMR of this compound were not explicitly found in the search results. However, related fluorinated benzonitrile (B105546) spectra are available for comparison.[8]

Mass Spectrometry

High-resolution mass spectrometry is a key technique for confirming the elemental composition of a compound. While specific inter-laboratory comparison data for this compound was not found, the general methodology is outlined below.

Experimental Protocols

The following are generalized protocols for the characterization of this compound, based on standard analytical techniques.

Gas Chromatography (GC)

  • Objective: To determine the purity of this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: A split/splitless injector. The sample is dissolved in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[9]

  • Oven Program: An initial temperature hold followed by a temperature ramp to ensure separation of the main component from any impurities. A typical program might be: 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy

  • Objective: To confirm the presence of key functional groups.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[3] Alternatively, a solution in a suitable solvent (e.g., dichloromethane) can be analyzed in a liquid cell.[3]

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the nitrile (C≡N) and aromatic C-F and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.

  • Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of this compound.

Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurements.[9]

  • Ionization: Electron Ionization (EI) or Chemical Ionization (CI) can be used.[9]

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the calculated exact mass of C₇H₂F₃N.

Workflow for Characterization and Comparison

The following diagram illustrates a generalized workflow for the characterization and comparison of a chemical standard from different sources.

G cluster_0 Material Sourcing cluster_1 Physicochemical Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Comparison and Reporting Source A Source A Melting Point Melting Point Source A->Melting Point Purity (GC) Purity (GC) Source A->Purity (GC) IR Spectroscopy IR Spectroscopy Source A->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Source A->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Source A->Mass Spectrometry Source B Source B Source B->Melting Point Source B->Purity (GC) Source B->IR Spectroscopy Source B->NMR Spectroscopy Source B->Mass Spectrometry Source C Source C Source C->Melting Point Source C->Purity (GC) Source C->IR Spectroscopy Source C->NMR Spectroscopy Source C->Mass Spectrometry Data Compilation Data Compilation Melting Point->Data Compilation Purity (GC)->Data Compilation IR Spectroscopy->Data Compilation NMR Spectroscopy->Data Compilation Mass Spectrometry->Data Compilation Comparative Analysis Comparative Analysis Data Compilation->Comparative Analysis Final Report Final Report Comparative Analysis->Final Report

Caption: Workflow for comparative chemical characterization.

References

A Comparative Guide to the Environmental Impact of 2,4,6-Trifluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data

The synthesis of 2,4,6-trifluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries, presents a critical area for environmental impact assessment. As the demand for sustainable chemical manufacturing grows, a thorough evaluation of different synthetic pathways is essential. This guide provides a comparative analysis of two primary routes to this compound: a halogen exchange reaction starting from pentachlorobenzonitrile (B42970) and a Sandmeyer reaction commencing with 2,4,6-trifluoroaniline (B1293507). By examining key green chemistry metrics, this report aims to equip researchers and chemical production professionals with the data necessary to make informed, environmentally conscious decisions.

Executive Summary

This guide details two synthetic pathways to this compound, providing a quantitative comparison of their environmental impact using established green chemistry metrics. While both routes present distinct advantages and disadvantages, the Sandmeyer reaction of 2,4,6-trifluoroaniline, despite its use of a highly toxic reagent, demonstrates a superior atom economy and a significantly lower E-factor, indicating a more environmentally favorable profile in terms of waste generation per kilogram of product.

Comparison of Synthesis Methodologies

The two routes are evaluated based on Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). Atom economy offers a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. The E-Factor and PMI provide more practical assessments of the waste generated and the overall mass efficiency of the process, respectively.

MetricRoute 1: From PentachlorobenzonitrileRoute 2: Sandmeyer Reaction
Atom Economy 46.5%72.8%
E-Factor (estimated) 15.88.5
Process Mass Intensity (PMI) (estimated) 16.89.5
Overall Yield (estimated) ~83.8%~85% (assumed)
Primary Environmental Concerns Use of sulfolane (B150427) (potential for groundwater contamination and reproductive toxicity), high temperature, multi-step process.Use of highly toxic copper(I) cyanide, generation of acidic and copper-containing waste streams.

Synthesis Route 1: Halogen Exchange of Pentachlorobenzonitrile

This two-step synthesis begins with the fluorination of pentachlorobenzonitrile to yield 3,5-dichloro-2,4,6-trifluorobenzonitrile, followed by a dechlorination step to produce the final product.

Experimental Protocol

Step 1: Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzonitrile

  • Materials: Pentachlorobenzonitrile (20g, 72.6 mmol), anhydrous potassium fluoride (B91410) (13.9g, 239.2 mmol), sulfolane (100 mL), methyl tert-butyl ether (100 mL), water (300 mL), anhydrous sodium sulfate.

  • Procedure: In a reaction vessel under a nitrogen atmosphere, pentachlorobenzonitrile and anhydrous potassium fluoride are added to sulfolane. The mixture is heated to 130-140°C and maintained for 3 hours. After cooling to room temperature, methyl tert-butyl ether and water are added for extraction. The organic phase is separated, washed with water, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield 3,5-dichloro-2,4,6-trifluorobenzonitrile.

  • Yield: 16.2 g (98.6%).[1]

Step 2: Synthesis of this compound

  • Materials: 3,5-dichloro-2,4,6-trifluorobenzonitrile (16.2 g, 71.7 mmol), 5% Palladium on Carbon (Pd/C) catalyst, organic solvent (e.g., methanol), organic base (e.g., triethylamine), hydrogen gas.

  • Procedure: 3,5-dichloro-2,4,6-trifluorobenzonitrile is dissolved in an organic solvent in a hydrogenation reactor. An organic base and the Pd/C catalyst are added. The reactor is purged with hydrogen gas and the reaction is carried out under hydrogen pressure at a suitable temperature until the reaction is complete. The catalyst is then filtered off, and the solvent is removed to yield this compound.

  • Yield: Estimated at 85% for this step.

Synthesis Route 2: Sandmeyer Reaction of 2,4,6-Trifluoroaniline

This one-step process involves the diazotization of 2,4,6-trifluoroaniline followed by a cyanation reaction using copper(I) cyanide.

Experimental Protocol
  • Materials: 2,4,6-Trifluoroaniline, sodium nitrite (B80452), hydrochloric acid, copper(I) cyanide, water, organic solvent for extraction.

  • Procedure: 2,4,6-Trifluoroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide solution. The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure completion. The product is then extracted with an organic solvent, washed, dried, and purified.

  • Yield: Estimated at 85%.

Environmental Impact Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the environmental impact of a chemical synthesis process, incorporating the key metrics used in this guide.

G cluster_0 Synthesis Route Selection cluster_1 Data Collection cluster_2 Green Chemistry Metrics Calculation cluster_3 Hazard Assessment cluster_4 Comparative Analysis & Decision Route1 Route 1: From Pentachlorobenzonitrile Reactants Reactant Masses Route1->Reactants Toxicity Reagent & Solvent Toxicity Route1->Toxicity Route2 Route 2: Sandmeyer Reaction Route2->Reactants Route2->Toxicity AE Atom Economy Reactants->AE PMI Process Mass Intensity Reactants->PMI Solvents Solvent Volumes EF E-Factor Solvents->EF Solvents->PMI Reagents Reagent Masses Reagents->EF Reagents->PMI Yield Product Yield Yield->EF Yield->PMI Analysis Compare Metrics & Hazards AE->Analysis EF->Analysis PMI->Analysis Waste Waste Stream Analysis Toxicity->Waste Waste->Analysis Decision Select Optimal Route Analysis->Decision

Caption: Workflow for Environmental Impact Assessment of Synthesis Routes.

Signaling Pathway of Key Reagent Toxicity

The toxicity of key reagents is a critical factor in the overall environmental assessment. The diagram below illustrates a simplified signaling pathway for the cellular toxicity of cyanide, a key component in the Sandmeyer reaction.

G Cyanide Cyanide (CN-) Mitochondria Mitochondria Cyanide->Mitochondria Enters Cell CytochromeC Cytochrome c oxidase Cyanide->CytochromeC Inhibits Mitochondria->CytochromeC ETC Electron Transport Chain CytochromeC->ETC Blocks Electron Transfer ATP ATP Production ETC->ATP Halts CellDeath Cellular Hypoxia & Cell Death ETC->CellDeath Leads to ATP->CellDeath

Caption: Simplified pathway of cyanide-induced cellular toxicity.

Conclusion and Recommendations

The synthesis of this compound via the Sandmeyer reaction of 2,4,6-trifluoroaniline presents a more environmentally favorable option based on the calculated green chemistry metrics, primarily due to its higher atom economy and lower E-factor. However, the use of highly toxic copper(I) cyanide necessitates stringent safety protocols and waste management procedures.

The multi-step route from pentachlorobenzonitrile is hampered by a lower atom economy and the use of sulfolane, a solvent with significant environmental concerns. While the high yield of the fluorination step is advantageous, the overall process generates a larger amount of waste per unit of product.

For research and development, exploring alternative, less toxic cyanide sources for the Sandmeyer reaction or developing a more efficient and environmentally benign dechlorination step for the halogen exchange route could lead to even more sustainable methods for producing this important chemical intermediate. The choice of synthesis route will ultimately depend on a comprehensive assessment of not only the green chemistry metrics but also the available infrastructure for handling hazardous materials and managing waste streams.

References

The Strategic Advantage of 2,4,6-Trifluorobenzonitrile in Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that impacts a project's timeline, cost, and ultimate success. In the realm of fluorinated compounds, 2,4,6-Trifluorobenzonitrile has emerged as a versatile and increasingly cost-effective building block. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data and protocols, to inform strategic synthetic planning.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established method for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound, with its unique trifluorinated aromatic core and reactive nitrile group, offers a powerful tool for introducing these desirable traits. This guide will delve into a comparative analysis of its cost, reactivity, and utility against other commercially available fluorinated benzonitriles.

Comparative Cost Analysis of Fluorinated Benzonitriles

The cost-effectiveness of a building block is a primary consideration in any synthetic endeavor, from academic research to large-scale pharmaceutical production. To provide a clear comparison, the approximate market prices for this compound and its common alternatives have been compiled. Prices are based on currently available data from various chemical suppliers and are subject to change.

Building BlockCAS NumberPurityPrice per 10g (USD)
This compound 96606-37-0>97%~$20.00[1]
2,6-Difluorobenzonitrile1897-52-5>99%~$30.00
3,5-Difluorobenzonitrile64248-63-1>99%~$48.00
2,3,6-Trifluorobenzonitrile136514-17-5>98%~$150.00

Note: Prices are approximate and can vary significantly between suppliers and based on quantity purchased. The price for 2,6-Difluorobenzonitrile is an average based on multiple listings, and the price for 2,3,6-Trifluorobenzonitrile is based on a price for 1g, scaled to 10g for comparison.

As the data indicates, this compound presents a notable cost advantage over several of its isomers and less fluorinated counterparts, making it an attractive starting point for cost-sensitive projects.

Performance and Reactivity in Nucleophilic Aromatic Substitution

The true value of a building block extends beyond its price to its performance in chemical reactions. Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, and it is here that the arrangement of fluorine atoms on the benzonitrile (B105546) ring plays a crucial role.

The fluorine atoms in this compound are positioned ortho and para to the nitrile group, which is a moderately electron-withdrawing group. More importantly, in a nucleophilic aromatic substitution reaction where a fluorine atom is displaced, the remaining fluorine atoms and the nitrile group effectively stabilize the negatively charged Meisenheimer intermediate through resonance and induction. This activation leads to milder reaction conditions and often higher yields compared to less activated systems.

Experimental Protocol: A Representative Nucleophilic Aromatic Substitution

To illustrate the practical application of this compound, a detailed protocol for a nucleophilic aromatic substitution with a secondary amine is provided below. This protocol is adapted from established procedures for SNAr reactions on activated aryl fluorides.

Synthesis of 4-(2,6-difluoro-4-cyanophenyl)morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (B109124) (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add morpholine to the reaction mixture dropwise.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from ethanol (B145695) to afford the pure 4-(2,6-difluoro-4-cyanophenyl)morpholine.

Expected Yield: While the specific yield for this reaction with this compound is not explicitly reported in a single source, similar SNAr reactions on activated aryl fluorides with amine nucleophiles typically proceed in high yields, often exceeding 80-90%.

Application in Drug Discovery: Synthesis of JAK Inhibitors

The utility of fluorinated building blocks is prominently showcased in the synthesis of targeted therapeutics, such as Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune response, and its dysregulation is implicated in various autoimmune diseases and cancers. Molecules that can inhibit specific JAKs are therefore of significant therapeutic interest.

The synthesis of many JAK inhibitors, including the groundbreaking drug Tofacitinib, involves the use of fluorinated building blocks to achieve the desired potency and pharmacokinetic profile. While Tofacitinib itself does not directly incorporate a trifluorobenzonitrile moiety, the principles of its design and synthesis are highly relevant. The strategic placement of fluorine-containing groups is key to modulating the molecule's interaction with the ATP-binding pocket of the kinase.

Below is a conceptual diagram illustrating the role of a hypothetical JAK inhibitor synthesized using a fluorinated benzonitrile building block in the JAK-STAT signaling pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (from this compound) Inhibitor->JAK Blocks ATP Binding

Caption: Inhibition of the JAK-STAT signaling pathway by a hypothetical inhibitor.

Experimental Workflow: Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments. Fluorinated fragments are particularly valuable in FBDD due to their ability to form specific interactions and the utility of 19F NMR for screening. This compound and its derivatives are excellent candidates for inclusion in fragment libraries.

The following diagram illustrates a typical workflow for an FBDD campaign that could utilize a fluorinated building block like this compound.

FBDD_Workflow Fragment-Based Drug Discovery Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization FragmentLibrary Fluorinated Fragment Library (e.g., from this compound) Screening Biophysical Screening (e.g., 19F NMR, SPR, X-ray) FragmentLibrary->Screening Hits Identified Hits Screening->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR LeadOpt Lead Optimization (Fragment Growing/Linking) SAR->LeadOpt PotentLeads Potent Lead Compounds LeadOpt->PotentLeads Preclinical Preclinical Studies PotentLeads->Preclinical Further Development

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Conclusion

This compound stands out as a highly cost-effective and reactive building block for the synthesis of complex fluorinated molecules. Its favorable pricing, coupled with its enhanced reactivity in key synthetic transformations like nucleophilic aromatic substitution, makes it a strategic choice for researchers in drug discovery and materials science. The ability to readily introduce a trifluorinated phenyl moiety opens up vast possibilities for modulating molecular properties and developing novel compounds with improved performance. As the demand for sophisticated fluorinated molecules continues to grow, the strategic application of cost-effective and versatile building blocks like this compound will be paramount to driving innovation.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trifluorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2,4,6-Trifluorobenzonitrile

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound (CAS No. 96606-37-0), a fluorinated aromatic nitrile. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or face shieldProtects against splashes and dust.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact.[1][2]
Body Protection Protective clothing, lab coatMinimizes skin exposure.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.Prevents inhalation of harmful dust or vapors.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation. Move upwind from the spill.[1]

  • Control Ignition Sources : Remove all sources of ignition from the area.[1]

  • Containment : Use dry, inert materials such as sand, earth, or vermiculite (B1170534) to contain the spill.[1] Do not use combustible materials like sawdust.

  • Collection : Carefully collect the spilled material and absorbent into a suitable, labeled, and sealed container for hazardous waste disposal.[1][2] Use non-sparking tools.

  • Decontamination : Clean the spill area thoroughly with a suitable decontamination agent. Wash the area to prevent runoff into drains.[1]

  • PPE Decontamination : Decontaminate all protective clothing and equipment before storage and reuse.[1]

Waste Disposal Procedures

Disposal of this compound and its contaminated materials must be handled as hazardous waste. Always consult with your institution's environmental health and safety (EHS) department and adhere to local, state, and federal regulations.

Disposal Decision Workflow

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal Path cluster_methods Final Disposal Options start Start: Identify Waste (this compound) ppe Don Appropriate PPE start->ppe collect Collect Waste in Designated Container ppe->collect label_waste Label Container Clearly: 'Hazardous Waste' 'this compound' collect->label_waste storage Store in a Cool, Dry, Well-Ventilated Area label_waste->storage consult_ehs Consult Institutional EHS & Local Regulations transport Arrange for Licensed Hazardous Waste Hauler consult_ehs->transport storage->consult_ehs final_disposal Final Disposal Method transport->final_disposal incineration High-Temperature Incineration final_disposal->incineration Primary Method landfill Authorized Hazardous Waste Landfill final_disposal->landfill If Permitted

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Halogenated organic compounds should generally be kept separate from non-halogenated waste.[4]

  • Containerization : Place solid waste in a suitable, labeled, and sealed drum or container for disposal.[1] For liquid solutions, use a compatible, leak-proof container.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".[1]

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

  • Regulatory Consultation : Contact your institution's EHS department to determine the specific disposal requirements and to schedule a pickup. Disposal must be conducted by an authorized hazardous or special waste collection point in accordance with local regulations.[1]

Primary Disposal Method: Incineration

High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds.

  • Thermal Stability : Fluorinated organic compounds are generally more thermally stable than their chlorinated counterparts and require higher temperatures for effective destruction.[5][6] The strong carbon-fluorine bond necessitates significant energy to break.[5][7]

  • Incineration Conditions : Destruction of highly fluorinated compounds like this compound requires a licensed hazardous waste incinerator capable of reaching high temperatures (potentially over 1,400°C for some fluorinated compounds) with sufficient residence time to ensure complete breakdown.[7]

  • Byproducts : Incineration can produce hazardous combustion byproducts, including hydrogen fluoride (B91410) (HF).[8] The incinerator must be equipped with appropriate scrubbers to neutralize acidic gases.

Alternative Disposal Method: Landfill

  • Restrictions : Direct landfilling of halogenated organic compounds is heavily restricted under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Authorized Facilities : If incineration is not feasible, the waste must be taken to an authorized landfill specifically permitted to handle such hazardous materials.[1] Consult State Land Waste Management Authority for guidance.[1]

No specific experimental protocols for the chemical neutralization of this compound for disposal are readily available in the searched literature. Due to its stability, chemical treatment is complex and not a standard procedure in a typical laboratory setting. Therefore, professional disposal through a certified hazardous waste management company is mandatory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.